molecular formula C22H20N2O3 B1676600 m-Isophthalotoluidide, 4-hydroxy- CAS No. 29277-49-4

m-Isophthalotoluidide, 4-hydroxy-

カタログ番号: B1676600
CAS番号: 29277-49-4
分子量: 360.4 g/mol
InChIキー: PAINAUSHDJWLKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

m-Isophthalotoluidide, 4-hydroxy- is a bioactive chemical.

特性

CAS番号

29277-49-4

分子式

C22H20N2O3

分子量

360.4 g/mol

IUPAC名

4-hydroxy-1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C22H20N2O3/c1-14-5-3-7-17(11-14)23-21(26)16-9-10-20(25)19(13-16)22(27)24-18-8-4-6-15(2)12-18/h3-13,25H,1-2H3,(H,23,26)(H,24,27)

InChIキー

PAINAUSHDJWLKF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC(=C3)C

正規SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC(=C3)C

外観

Solid powder

他のCAS番号

29277-49-4

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

m-Isophthalotoluidide, 4-hydroxy-

製品の起源

United States
Foundational & Exploratory

m-Isophthalotoluidide 4-hydroxy- chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxy-m-Isophthalotoluidide, a molecule with the IUPAC name 4-hydroxy-1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide. Despite its well-defined structure, publicly available experimental data on its physicochemical properties, synthesis, and biological applications are notably scarce. This document consolidates the available structural information, proposes a logical synthetic pathway based on established chemical principles, and discusses the potential toxicological profile with appropriate caveats. The guide aims to serve as a foundational resource for researchers and professionals interested in this compound, highlighting areas where further investigation is critically needed.

Chemical Identity and Structure

4-hydroxy-m-Isophthalotoluidide is an aromatic diamide. The core of the molecule is a 4-hydroxyisophthalic acid moiety, where the two carboxylic acid groups are converted to amides via reaction with 3-methylaniline (m-toluidine).

IUPAC Name: 4-hydroxy-1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide[1]

Molecular Formula: C₂₂H₂₀N₂O₃[1]

Canonical SMILES: CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC(=C3)C[1]

InChI: InChI=1S/C22H20N2O3/c1-14-5-3-7-17(11-14)23-21(26)16-9-10-20(25)19(13-16)22(27)24-18-8-4-6-15(2)12-18/h3-13,25H,1-2H3,(H,23,26)(H,24,27)[1]

InChIKey: PAINAUSHDJWLKF-UHFFFAOYSA-N[1]

Below is a 2D representation of the chemical structure of 4-hydroxy-m-Isophthalotoluidide.

Caption: Chemical structure of 4-hydroxy-m-Isophthalotoluidide.

Predicted Physicochemical Properties

Due to a lack of experimental data, the following properties are based on computational predictions.

PropertyPredicted ValueSource
Molecular Weight 360.4 g/mol PubChem
XLogP3 4.8PubChem[1]
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 4PubChem

Proposed Synthesis Pathway

While no specific synthesis for 4-hydroxy-m-Isophthalotoluidide has been documented in the reviewed literature, a logical and established method would be the amidation of 4-hydroxyisophthalic acid with m-toluidine. This reaction typically requires the activation of the carboxylic acid groups.

A common method for this transformation is the conversion of the carboxylic acids to acyl chlorides, followed by reaction with the amine.

Synthesis_Pathway Reactant1 4-Hydroxyisophthalic Acid Intermediate 4-Hydroxyisophthaloyl Dichloride Reactant1->Intermediate Acyl Chloride Formation Reactant2 Thionyl Chloride (SOCl₂) Reactant2->Intermediate Product 4-hydroxy-m-Isophthalotoluidide Intermediate->Product Amidation Reactant3 m-Toluidine (2 equiv.) Reactant3->Product

Caption: Proposed synthesis of 4-hydroxy-m-Isophthalotoluidide.

Experimental Protocol (Hypothetical):

  • Acyl Chloride Formation: 4-hydroxyisophthalic acid is refluxed with an excess of thionyl chloride (SOCl₂), often in an inert solvent like toluene, until the evolution of HCl gas ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude 4-hydroxyisophthaloyl dichloride.

  • Amidation: The crude acyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. The solution is cooled in an ice bath, and two equivalents of m-toluidine, dissolved in the same solvent, are added dropwise. A tertiary amine base, like triethylamine, is often included to neutralize the HCl byproduct.

  • Workup and Purification: After the reaction is complete, the mixture is washed with dilute acid to remove excess amine and base, followed by a wash with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated. The crude product can then be purified by recrystallization or column chromatography.

Spectroscopic and Analytical Data

A comprehensive search of scientific databases did not yield any experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-hydroxy-m-Isophthalotoluidide. Researchers seeking to characterize this compound will need to perform these analyses de novo.

Potential Applications and Biological Activity

The specific applications and biological activity of 4-hydroxy-m-Isophthalotoluidide are not documented in the available literature. However, the isophthalamide core is present in various materials and biologically active molecules. For instance, derivatives of isophthalamide are used in the development of polymers and as components in pharmaceuticals.

Toxicology and Safety

There is no direct toxicological information available for 4-hydroxy-m-Isophthalotoluidide. A toxicology study identified a compound referred to as "IBF-OH," which was found to be a mutagen in the absence of metabolic activation (-S9) in an Ames test. However, it is crucial to note that the identity of "IBF-OH" as 4-hydroxy-m-Isophthalotoluidide has not been confirmed. Therefore, this information should be treated with caution.

Given the absence of safety data, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion and Future Directions

4-hydroxy-m-Isophthalotoluidide is a chemically defined molecule for which there is a significant lack of empirical data. The information presented in this guide is based on its known chemical structure and predictions derived from it. There is a clear need for further research to:

  • Develop and optimize a synthetic route for its preparation.

  • Characterize the compound using modern analytical techniques to obtain its physicochemical and spectroscopic properties.

  • Investigate its potential applications in materials science or as a scaffold in drug discovery.

  • Conduct thorough toxicological studies to determine its safety profile.

This guide serves as a starting point for researchers and professionals, outlining the current state of knowledge and highlighting the opportunities for future investigation into this compound.

References

  • PubChem. M-isophthalotoluidide, 4-hydroxy-. National Center for Biotechnology Information. [Link]. Accessed February 23, 2026.

Sources

Thermodynamic properties of hydroxy-substituted isophthalotoluidides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Hydroxy-Substituted Isophthalotoluidides

Abstract

Hydroxy-substituted isophthalotoluidides represent a class of aromatic amides with significant potential in medicinal chemistry, owing to their structural motifs that allow for diverse molecular interactions. A comprehensive understanding of their thermodynamic properties is paramount for the rational design and development of drug candidates, influencing critical parameters such as solubility, stability, and target binding affinity. This technical guide provides a framework for the systematic evaluation of these properties. It is designed for researchers, medicinal chemists, and formulation scientists, offering both theoretical grounding and practical, field-proven methodologies. This document outlines experimental protocols for thermal analysis, solubility determination, and binding energetics, complemented by an overview of computational predictive methods. The causality behind experimental choices is emphasized to ensure robust, self-validating data generation, forming a cornerstone of a thermodynamically-driven drug discovery program.

The Strategic Imperative for Thermodynamic Characterization

In modern drug discovery, optimizing the interaction between a drug candidate and its biological target is a primary objective.[1] The affinity of this binding, quantified by the Gibbs free energy (ΔG), is governed by a delicate balance of enthalpic (ΔH) and entropic (ΔS) contributions.[2] Hydroxy-substituted isophthalotoluidides, by virtue of their functional groups—a hydroxyl group for hydrogen bonding, an amide linkage for resonance and hydrogen bond donation/acceptance, and aromatic rings for π-stacking—can engage in a complex network of interactions.

However, binding affinity alone is not a sufficient predictor of clinical success. The thermodynamic properties of the solid-state compound dictate its solubility and stability, which are fundamental to formulation and bioavailability.[3] Therefore, a holistic thermodynamic profile, encompassing both binding and solid-state properties, is essential for identifying and advancing drug candidates with an optimal balance of pharmacological characteristics.[1] This guide provides the strategic and technical framework for acquiring and interpreting this critical data.

Representative Molecular Structure

To ground our discussion, we will consider a representative hydroxy-substituted isophthalotoluidide. The core structure features a central benzene ring with two amide linkages derived from isophthalic acid and a substituted toluidine, along with one or more hydroxyl substitutions.

Caption: General structure of a hydroxy-substituted isophthalotoluidide.

Synthesis and Physicochemical Characterization

A robust thermodynamic evaluation begins with a pure, well-characterized compound. While numerous specific synthetic routes exist, a general and reliable approach for synthesizing these amides is the coupling of a hydroxy-substituted isophthalic acid derivative with the appropriate toluidine.

General Synthesis Protocol

A plausible synthetic pathway involves the aminolysis of an ester, which can proceed efficiently under hydrothermal conditions.[4]

  • Esterification: React a hydroxy-substituted isophthalic acid with an alcohol (e.g., ethanol) under acidic catalysis to form the corresponding diethyl ester.

  • Amide Formation: The purified diethyl ester is then reacted with 2 equivalents of the desired substituted toluidine. This reaction can be performed in a high-pressure reactor with water as the solvent at elevated temperatures (e.g., 250°C).[4] The reaction proceeds via initial hydrolysis of the ester to the carboxylic acid, followed by condensation with the amine.[4]

  • Purification: The crude product is purified using column chromatography followed by recrystallization to yield the final, high-purity compound.

Physicochemical Characterization

Before thermodynamic analysis, the identity and purity of the synthesized compound must be unequivocally confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., O-H stretch, N-H stretch, C=O amide I band).

  • Elemental Analysis: To confirm the empirical formula.

Experimental Determination of Solid-State Thermodynamic Properties

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, processability, and dissolution characteristics. Thermal analysis techniques are the cornerstone of this evaluation.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on phase transitions and thermal stability.

  • Expertise & Causality: DSC is employed to measure heat flow associated with thermal transitions. By precisely heating a sample and a reference, we can determine the melting point (Tₘ), a key indicator of purity and lattice energy, and the enthalpy of fusion (ΔH_fus), which is crucial for solubility modeling.[5] TGA is run concurrently or sequentially to determine the thermal stability and decomposition temperature (T_d). This is critical to ensure that any thermal events observed in DSC below T_d are phase transitions and not degradation.

  • Calibration: Calibrate the DSC and TGA instruments using certified standards (e.g., indium for DSC temperature and enthalpy, calcium oxalate for TGA mass).

  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a clean aluminum DSC pan or ceramic TGA pan.

  • DSC Experimental Conditions:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point.

    • Maintain a constant inert atmosphere (e.g., nitrogen gas at 50 mL/min) to prevent oxidative degradation.

  • TGA Experimental Conditions:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) under a nitrogen atmosphere.

  • Data Analysis:

    • From the DSC thermogram, determine the onset temperature of the melting endotherm (Tₘ).

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔH_fus).

    • From the TGA curve, determine the onset of mass loss, which indicates the decomposition temperature.

Solubility and Dissolution Thermodynamics

Solubility is a fundamental property that dictates the bioavailability of orally administered drugs.[6] The temperature dependence of solubility allows for the calculation of the thermodynamic parameters of dissolution.

  • Expertise & Causality: The shake-flask method is a reliable equilibrium-based technique for determining solubility.[6] By measuring the solubility at various temperatures, the van't Hoff equation can be applied to calculate the standard enthalpy (ΔH°_sol), entropy (ΔS°_sol), and Gibbs free energy (ΔG°_sol) of the dissolution process.[5][6] A positive ΔH°_sol indicates an endothermic process where solubility increases with temperature, which is typical for most crystalline solids.

  • System Preparation: Add an excess amount of the solid compound to a series of sealed vials, each containing a known volume of a relevant buffer or solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Place the vials in a shaking incubator set to a constant temperature. Agitate for a sufficient time (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle. Alternatively, centrifuge the samples at the same temperature.

  • Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute as necessary. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Temperature Dependence: Repeat steps 1-4 at a minimum of four different temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K).

  • Data Analysis:

    • Plot the natural logarithm of the molar solubility (ln X) against the inverse of the absolute temperature (1/T).

    • According to the van't Hoff equation, the slope of this plot is -ΔH°_sol/R and the y-intercept is ΔS°_sol/R, where R is the gas constant.

    • Calculate ΔG°_sol at a reference temperature (e.g., 298.15 K) using the equation: ΔG°_sol = ΔH°_sol - TΔS°_sol.

Experimental Determination of Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions in solution.[[“]][8][9] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile from a single experiment.[10][11]

  • Expertise & Causality: ITC provides direct measurement of the binding affinity (Kₐ or its inverse, K_D), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[9][11] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the fundamental relationship ΔG = -RTln(Kₐ) = ΔH - TΔS.[8] This dissection of ΔG into its enthalpic and entropic components provides deep insight into the nature of the binding forces (e.g., hydrogen bonding vs. hydrophobic effect).[[“]] A control experiment, titrating the ligand into buffer alone, is a self-validating step crucial for correcting for the heat of dilution.

  • Sample Preparation:

    • Prepare the target protein and the hydroxy-substituted isophthalotoluidide compound in the exact same, thoroughly degassed buffer. Mismatched buffers can generate large heat signals, obscuring the binding data.

    • The concentration of the macromolecule in the cell should be chosen such that the 'c' parameter (c = n[M]Kₐ) is in the range of 5 < c < 500 for a well-defined binding isotherm.

    • The ligand concentration in the syringe should be 10-15 times that of the macromolecule in the cell.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 700 rpm), and injection parameters (e.g., 20 injections of 2 µL each).

  • Main Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • After thermal equilibration, begin the titration. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Control Experiment:

    • Perform an identical titration, injecting the ligand solution from the syringe into the buffer in the sample cell. This measures the heat of dilution of the ligand.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Subtract the heat of dilution from the main experimental data.

    • Plot the resulting heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) using the instrument's software to determine K_D, n, and ΔH.

    • Calculate ΔG and TΔS from the fitted parameters.

Integrated Thermodynamic Workflow

A systematic approach ensures that data from different experiments can be logically connected to build a comprehensive profile of the candidate compound.

G cluster_0 cluster_1 thermo_params Thermodynamic Parameters delta_g ΔG (Gibbs Energy) delta_h ΔH (Enthalpy) delta_s ΔS (Entropy) affinity Binding Affinity & Potency delta_g->affinity Governs Affinity (ΔG = -RTlnKₐ) delta_h->affinity Drives Specificity (H-bonds) solubility Solubility & Dissolution delta_h->solubility Impacts ΔH_solution stability Solid-State Stability delta_h->stability Relates to ΔH_fusion (Lattice Energy) delta_s->affinity Reflects Hydrophobicity & Flexibility drug_props Key Drug Properties outcome Optimized Drug Candidate affinity->outcome solubility->outcome stability->outcome

Caption: Logical flow from thermodynamic data to an optimized drug candidate.

Conclusion

The systematic investigation of the thermodynamic properties of hydroxy-substituted isophthalotoluidides is not merely an academic exercise but a critical component of a successful drug discovery campaign. By integrating robust experimental techniques like DSC, TGA, and ITC with predictive computational models, researchers can build a comprehensive understanding of a compound's behavior from the solid state to the binding site. This knowledge enables data-driven decisions, facilitates the optimization of leads into viable drug candidates, and ultimately increases the probability of success in bringing new, effective therapies to patients.

References

  • Fast and Accurate Predictions of Physical-Chemical Properties of Drug-Like Molecules.
  • Breiten, B., et al. (No date). Quantifying Amide-Aromatic Interactions at Molecular and Atomic Levels: Experimentally-determined Enthalpic and Entropic Contributions to Interactions of Amide sp2O, N, C and sp3C Unified Atoms with Naphthalene sp2C Atoms in Water.
  • Thermodynamic Studies for Drug Design and Screening. (No date).
  • Barreca, D., et al. (2025, June 12). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. PubMed.
  • Varfolomeev, M.A., et al. (2025, August 6). Thermochemical Properties and Regularities of Amides, Anilides, and Amidic Acids.
  • Medical Physics.
  • What are the key applications of thermodynamic analysis in drug discovery?.
  • Barreca, D., et al. (2025, June 12). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity.
  • Importance of Thermodynamics in Drug Designing. (No date). International Journal of Trend in Scientific Research and Development.
  • Patrascu, M.B., et al. (2019, October 7). Computational methods for prediction of drug properties - application to Cytochrome P450 metabolism prediction. Semantic Scholar.
  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. (2025, August 7).
  • Lu, H., et al. (2017, October 15). Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. Austin Publishing Group.
  • Kumar, R., et al. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
  • Fu, Q., et al. (2026, February 5). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions.
  • Wang, X., et al. (No date). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents.
  • Zherikova, K.V., et al. (2022, December 2). Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones.
  • Téllez-Sanz, R., et al. (2009, August 4).
  • Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers. (2025, September 23).
  • Application of isothermal titration calorimetry as a tool to study natural product interactions. (2025, August 6).

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A Comprehensive Technical Guide to Determining the Solubility Profile of 4-hydroxy-m-isophthalotoluidide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-hydroxy-m-isophthalotoluidide and the Importance of its Solubility Profile

4-hydroxy-m-isophthalotoluidide, with the molecular formula C₂₂H₂₀N₂O₃, is an aromatic amide.[1] Its structure, characterized by a central hydroxy-substituted benzene ring and two amide linkages to tolyl groups, suggests a molecule with the potential for extensive hydrogen bonding and π-π stacking interactions. These molecular features are critical in determining its solubility in different solvent systems.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 4-hydroxy-m-isophthalotoluidide is a fundamental physicochemical property that profoundly influences its behavior throughout the drug development lifecycle. A well-defined solubility profile is essential for:

  • Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for synthesis and purification, and controlling crystallization processes.

  • Formulation Development: Designing effective drug delivery systems, as solubility impacts dissolution rate and bioavailability.

  • Preclinical and Clinical Studies: Ensuring consistent and reproducible dosing and understanding potential precipitation issues.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the solute and the solvent.[2] For a more quantitative understanding, solubility is a thermodynamic equilibrium process influenced by several factors:

  • Intermolecular Forces: The dissolution of a solute in a solvent involves the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions. Solubility is favored when the energy required to break these interactions is balanced or exceeded by the energy released upon forming new interactions. The amide groups in 4-hydroxy-m-isophthalotoluidide can act as both hydrogen bond donors and acceptors, while the aromatic rings can participate in van der Waals forces and π-π stacking.[3][4]

  • Solvent Polarity: Polar solvents, such as alcohols, will more readily dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hydrocarbons, are better suited for dissolving nonpolar solutes.

  • Temperature: The effect of temperature on solubility is described by the van't Hoff equation.[5][6] For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.

  • Crystalline Structure: The stability of the crystal lattice of the solid solute must be overcome for dissolution to occur. Polymorphism, the existence of different crystal forms of the same compound, can significantly impact solubility.

Experimental Determination of Solubility

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5][7][8] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Isothermal Shake-Flask Protocol

Materials:

  • 4-hydroxy-m-isophthalotoluidide (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Appropriate analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of solid 4-hydroxy-m-isophthalotoluidide to a series of sealed vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.[8]

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. To avoid aspirating any solid particles, it is advisable to draw the liquid from the upper portion of the solution.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed container or a volumetric flask. This step is critical to remove any undissolved microparticles.

  • Quantification: Analyze the concentration of 4-hydroxy-m-isophthalotoluidide in the filtered solution using a suitable analytical method.

Analytical Quantification Methods

The choice of analytical method depends on the properties of the solute and the desired sensitivity and accuracy.

  • Gravimetric Analysis: This is a straightforward method where a known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

  • UV-Visible (UV-Vis) Spectrophotometry: If 4-hydroxy-m-isophthalotoluidide has a chromophore that absorbs in the UV-Vis range, a calibration curve can be prepared using solutions of known concentrations to determine the concentration of the saturated solution based on its absorbance.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantifying the concentration of a solute.[9] A calibration curve is generated by injecting known concentrations of the compound and measuring the peak area. The concentration of the saturated solution can then be determined by comparing its peak area to the calibration curve.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Hypothetical Solubility Profile of 4-hydroxy-m-isophthalotoluidide at 25 °C

Organic SolventDielectric ConstantSolubility ( g/100 mL)Molar Solubility (mol/L)
Methanol32.7Experimental ValueCalculated Value
Ethanol24.5Experimental ValueCalculated Value
Acetone20.7Experimental ValueCalculated Value
Ethyl Acetate6.02Experimental ValueCalculated Value
Dichloromethane8.93Experimental ValueCalculated Value
Toluene2.38Experimental ValueCalculated Value
Heptane1.92Experimental ValueCalculated Value

By analyzing the solubility data in relation to the properties of the organic solvents (e.g., polarity, hydrogen bonding capacity), a deeper understanding of the dissolution mechanism of 4-hydroxy-m-isophthalotoluidide can be achieved.

Visualizations

Caption: Molecular structure of 4-hydroxy-m-isophthalotoluidide.

Solubility_Workflow A Add excess 4-hydroxy-m-isophthalotoluidide to solvent B Equilibrate at constant temperature with agitation A->B 24-72 hours C Allow solid to settle B->C ≥24 hours D Withdraw and filter supernatant C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E F Calculate solubility E->F

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a comprehensive approach for researchers to determine the solubility profile of 4-hydroxy-m-isophthalotoluidide in organic solvents. By combining a strong theoretical understanding with robust experimental protocols and analytical techniques, a reliable and informative solubility profile can be generated. This data is invaluable for the informed progression of research and development activities involving this compound.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (2025, November 21).
  • Solubility test for Organic Compounds. (2024, September 24).
  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).
  • Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K - ACS Publications. (2024, July 22).
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021, August 15).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC. (2024, September 19).
  • (PDF) Thermodynamic modeling of gas solubility in ionic liquids using equations of state. (n.d.).
  • Ionic Liquids' Cation and Anion Influence on Aromatic Amine Solubility - ResearchGate. (2025, August 5).
  • Solubility of Amides - Chemistry Stack Exchange. (2020, July 10).
  • Full article: Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition - Taylor & Francis. (2022, May 23).
  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
  • 15.14: Physical Properties of Amides - Chemistry LibreTexts. (2022, August 16).
  • M-isophthalotoluidide, 4-hydroxy- (C22H20N2O3) - PubChemLite. (n.d.).
  • P-isophthalotoluidide, 4-hydroxy- (C22H20N2O3) - PubChemLite. (n.d.).
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).
  • 4-Hydroxyisophthalic acid | C8H6O5 | CID 12490 - PubChem - NIH. (n.d.).
  • A Technical Guide to the Solubility of Isophthalamide in Organic Solvents - Benchchem. (n.d.).

Sources

Advanced Architectures of Hydroxy-Functionalized Aromatic Polyamides

Author: BenchChem Technical Support Team. Date: February 2026

From Soluble Precursors to High-Performance Thermal Rearrangement (TR) Networks

Executive Summary: The Functional Shift

Standard aromatic polyamides (aramids) like poly(p-phenylene terephthalamide) (PPTA) define the upper limits of thermal and mechanical stability but are notoriously intractable. They are "brick dust"—insoluble and difficult to process without aggressive solvents like concentrated sulfuric acid.

Hydroxy-functionalized polyamides (HPAs) represent a paradigm shift. By incorporating ortho-hydroxyl groups into the diamine or diacid backbone, we unlock two critical capabilities:

  • Processability: The -OH groups disrupt chain packing and introduce hydrogen bonding sites for polar aprotic solvents, rendering the polymer soluble in NMP or DMAc.

  • Reactivity (The TR Effect): The ortho-hydroxy functionality acts as a "latent trigger." Upon thermal treatment (350–450°C), these polymers undergo irreversible Thermal Rearrangement (TR) to form Polybenzoxazoles (PBOs). This process ejects CO₂ molecules, creating a microporous architecture with exceptional fractional free volume (FFV)—ideal for high-purity filtration and gas separation in pharmaceutical manufacturing.

Part 1: Structural Motivation & Design Principles

The inclusion of the hydroxyl moiety is not merely for solubility; it is a strategic handle for post-polymerization modification.

  • Solubility Mechanism: The bulky -OH group increases the torsional angle between aromatic rings, inhibiting the tight

    
    -
    
    
    
    stacking seen in Kevlar. This allows solvent molecules to penetrate the matrix.
  • The "Ortho" Imperative: For TR applications, the hydroxyl group must be ortho to the amide nitrogen. This proximity is required for the intramolecular cyclization that converts the amide linkage into a benzoxazole ring.

Key Monomers of Interest
ComponentChemical NameRole
Diamine HAB (3,3'-dihydroxy-4,4'-diaminobiphenyl)The "Gold Standard" for TR polymers.[1][2] Provides two ortho-OH groups.
Diamine bis-APAF (2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane)Fluorinated backbone increases solubility and gas permeability.
Diacid 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride)*Used in polyimide precursors, but analogous acid chlorides are used for polyamides.
Diacid IPA/TPA (Isophthalic/Terephthalic Acid)Standard rigid spacers for mechanical strength.
Part 2: Synthetic Methodologies

We employ two primary protocols. The choice depends on the tolerance for moisture and the required molecular weight.

Protocol A: The Yamazaki-Higashi Phosphorylation (Direct Polycondensation)

Best for: Bench-scale synthesis, avoiding unstable acid chlorides, and "Green" chemistry compliance.

Mechanism: This method activates dicarboxylic acids in situ using triphenyl phosphite (TPP) and pyridine, forming an N-phosphonium salt intermediate that reacts with the diamine.

Step-by-Step Protocol:

  • Reagents: Charge a flame-dried flask with:

    • Dicarboxylic acid (e.g., Terephthalic acid, 10 mmol)

    • Diamine (e.g., HAB, 10 mmol)

    • CaCl₂ (3.0 g) and LiCl (1.0 g) as solubility promoters.

  • Solvent System: Add N-methyl-2-pyrrolidone (NMP) (40 mL) and Pyridine (10 mL).

  • Activation: Add Triphenyl phosphite (TPP) (20 mmol).

  • Reaction: Heat to 100–120°C for 3 hours under N₂. The solution should become viscous.

  • Workup: Precipitate the polymer into hot methanol (500 mL). Wash repeatedly with methanol/water to remove phosphorus byproducts.

  • Drying: Vacuum dry at 100°C for 24 hours.

Protocol B: Low-Temperature Solution Polycondensation

Best for: Industrial scale-up and achieving ultra-high molecular weights.

Step-by-Step Protocol:

  • Dissolution: Dissolve diamine (HAB) in anhydrous DMAc or NMP under N₂. Cool to -5°C to 0°C using an ice/acetone bath.

  • Scavenger: Add propylene oxide or pyridine (acid scavenger).

  • Addition: Add equimolar diacid chloride (e.g., Isophthaloyl chloride) portion-wise over 30 minutes. Critical: Exothermic reaction; maintain temp <5°C to prevent side reactions.

  • Equilibration: Allow to warm to room temperature (RT) and stir for 4–12 hours.

  • Isolation: Pour into water, filter, wash with hot water, and dry.

Visualization: Synthesis Workflow

SynthesisWorkflow Monomers Monomers (HAB + Diacid) Activation Activation (TPP/Pyridine) Monomers->Activation Yamazaki-Higashi Route Polymerization Polycondensation (100-120°C, NMP) Activation->Polymerization N-phosphonium intermediate Isolation Isolation (MeOH Precipitation) Polymerization->Isolation Product Hydroxy-Polyamide (HPA) Isolation->Product

Figure 1: Workflow for the direct polycondensation of HPAs via the Yamazaki-Higashi method.

Part 3: The Thermal Rearrangement (TR) Mechanism

This is the critical value proposition for high-performance applications. By heating the HPA precursor, we convert the amide linkage into a benzoxazole ring.

The "Cavity" Effect: The rearrangement involves the loss of CO₂. This mass loss, occurring in a rigid glassy polymer, prevents the chains from collapsing to fill the void. The result is a molecular sieve architecture with tunable pore sizes (3–5 Å), perfect for separating small molecules (e.g., O₂/N₂, CO₂/CH₄) or filtering viral contaminants.

Reaction Pathway:

  • Precursor: Ortho-hydroxy polyamide.[3]

  • Heat Treatment: 350°C – 450°C (Inert atmosphere).

  • Intermediate: Cyclization to a carboxy-benzoxazole (transient).

  • Final State: Decarboxylation (-CO₂) to Polybenzoxazole (PBO).

Visualization: TR Mechanism

TR_Mechanism cluster_effect Microstructural Effect HPA Ortho-Hydroxy Polyamide (Soluble Precursor) Heat Thermal Treatment (350°C - 450°C) HPA->Heat Intermediate Cyclization (Nucleophilic Attack of -OH) Heat->Intermediate Loss Decarboxylation (Loss of CO₂) Intermediate->Loss PBO Polybenzoxazole (PBO) (Insoluble, High FFV) Loss->PBO Rearrangement Void Creation of Micro-Cavities (FFV) Loss->Void

Figure 2: Mechanism of Thermal Rearrangement (TR) converting soluble HPA to rigid PBO networks.

Part 4: Structure-Property Relationships

The transition from HPA to TR-PBO drastically alters the material profile.

Table 1: Solubility & Thermal Comparison
PropertyHPA (Precursor)TR-PBO (Final State)
Solubility (NMP/DMAc) Soluble (++)Insoluble (--)
Glass Transition (

)
250°C – 320°CNone (Decomposes before melting)
Thermal Stability (

)
~400°C>550°C
Fractional Free Volume Low (Dense packing)High (Microporous)
Mechanical Mode Flexible FilmRigid, Glassy Matrix
Table 2: Gas Separation Performance (Membrane Application)

Data indicative of HAB-6FDA based systems. | Gas Pair | HPA Selectivity (


) | TR-PBO Selectivity (

) | Permeability Increase (TR) | | :--- | :--- | :--- | :--- | | CO₂ / CH₄ | 30 – 40 | 40 – 60 | 100x – 500x | | O₂ / N₂ | 4 – 5 | 4 – 6 | 10x – 50x |
Part 5: Applications in Pharma & Drug Development

While aramids are rarely used as active pharmaceutical ingredients (APIs), they are vital in the manufacturing and purification ecosystem.

1. Advanced Filtration Membranes (TR-PBO)

The TR polymers described above are prime candidates for organic solvent nanofiltration (OSN) .

  • Use Case: Recovering expensive catalysts or solvents from reaction mixtures in API synthesis.

  • Advantage: Unlike standard polymeric membranes that swell or dissolve in pharma solvents (DMSO, Toluene, Ethyl Acetate), TR-PBO membranes are chemically inert and thermally stable, allowing hot filtration.

2. Polymer-Drug Conjugates (Prodrugs)

The pendant hydroxyl groups on the HPA backbone offer a site for covalent attachment of drugs via ester linkages.

  • Concept: A "polymeric backbone" carries the drug payload.

  • Release: Hydrolysis of the ester bond in vivo releases the active drug.

  • Benefit: Increases the circulation time of small-molecule drugs and reduces systemic toxicity.

References
  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). "Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts." Journal of Polymer Science: Polymer Chemistry Edition. Link

  • Park, H. B., et al. (2007). "Polymers with Cavities Tuned for Fast Selective Transport of Small Molecules." Science. Link

  • Tullos, G. L., & Mathias, L. J. (1999). "Unexpected thermal conversion of hydroxy-containing polyimides to polybenzoxazoles." Polymer.[1][4][3][5][6][7][8][9][10][11][12] Link

  • Lozano, A. E., et al. (2012). "Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method." Journal of Applied Polymer Science. Link

  • Robeson, L. M. (2008).[3] "The upper bound revisited." Journal of Membrane Science. Link

Sources

Synthesis pathways for 4-hydroxyisophthalic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Hydroxyisophthalic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyisophthalic acid (4-HIPA) and its derivatives are valuable compounds in medicinal chemistry and materials science. As a structural analog of salicylic acid, 4-HIPA has been investigated for its pharmacological properties, including analgesic and antipyretic activities, with potentially reduced gastrointestinal side effects compared to aspirin[1]. Its dicarboxylic acid functionality also makes it a useful monomer in the synthesis of specialty polymers. This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-hydroxyisophthalic acid and its derivatives, with a focus on the underlying chemical principles, experimental considerations, and recent advancements in the field.

Introduction: The Significance of 4-Hydroxyisophthalic Acid

4-Hydroxyisophthalic acid, also known as 4-hydroxy-1,3-benzenedicarboxylic acid, is an aromatic compound featuring both a phenolic hydroxyl group and two carboxylic acid moieties[1][2]. This unique combination of functional groups imparts interesting chemical and biological properties. Historically, it was identified as a significant byproduct in the industrial synthesis of salicylic acid via the Kolbe-Schmitt reaction[1][3]. While initially considered an impurity, research has unveiled its potential as a therapeutic agent and a versatile building block in chemical synthesis[4][5]. This guide will explore the key methodologies for the targeted synthesis of 4-HIPA and its derivatives, providing researchers with the foundational knowledge to produce these valuable compounds.

The Kolbe-Schmitt Reaction: A Classic Approach to Carboxylation

The Kolbe-Schmitt reaction is a cornerstone of industrial aromatic acid synthesis, and it plays a pivotal role in the production of 4-hydroxyisophthalic acid[6][7][8]. The reaction involves the carboxylation of a phenoxide with carbon dioxide under elevated temperature and pressure[8].

Mechanism and Regioselectivity

The reaction proceeds through the nucleophilic attack of the electron-rich phenoxide ion on carbon dioxide. The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) is influenced by several factors, most notably the nature of the alkali metal cation. Sodium phenoxide tends to favor ortho-carboxylation, yielding salicylic acid, while potassium phenoxide favors the formation of the para-isomer, p-hydroxybenzoic acid, especially at higher temperatures[8]. 4-Hydroxyisophthalic acid is often formed as a dicarboxylated byproduct in these reactions[9][10].

Targeted Synthesis of 4-Hydroxyisophthalic Acid via Modified Kolbe-Schmitt Reaction

While often a byproduct, the Kolbe-Schmitt reaction can be optimized for the direct synthesis of 4-hydroxyisophthalic acid. A key strategy involves the high-pressure carboxylation of potassium salts of either salicylic acid or p-hydroxybenzoic acid[1][11][12].

Conceptual Workflow for Modified Kolbe-Schmitt Synthesis of 4-HIPA:

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_product Primary Product cluster_workup Workup cluster_final Final Product start1 Potassium Salicylate process High-Pressure CO2 (e.g., 500-5000 psig) High Temperature (e.g., 250-500°C) start1->process start2 p-Hydroxybenzoic Acid (Potassium Salt) start2->process product Potassium 4-Hydroxyisophthalate process->product workup Acidification (e.g., HCl) product->workup final_product 4-Hydroxyisophthalic Acid workup->final_product

Caption: Modified Kolbe-Schmitt pathway to 4-HIPA.

Experimental Protocol: Synthesis of 4-Hydroxyisophthalic Acid from Dipotassium Salicylate [11]

  • Preparation of Reactant Mixture: A mixture of solid dipotassium salicylate and potassium carbonate is thoroughly dried.

  • Reaction Setup: The dried mixture is placed in a high-pressure reaction vessel (bomb).

  • Carboxylation: The vessel is pressurized with carbon dioxide to approximately 1500 psig and heated to 350°C for 6 hours.

  • Isolation and Purification: After cooling and venting, the solid product is dissolved in water and acidified with hydrochloric acid. The resulting precipitate is purified by reprecipitation from a sodium bicarbonate solution with hydrochloric acid to yield 4-hydroxyisophthalic acid.

Table 1: Influence of Reaction Parameters on 4-HIPA Synthesis

ParameterConditionEffect on YieldReference
Starting MaterialDipotassium SalicylateGood yields of 4-HIPA[11]
Starting MaterialDipotassium p-HydroxybenzoateGood yields of 4-HIPA[11]
Pressure700-2500 psigPreferred for optimal conversion[11]
Temperature300-500°CEffective for carboxylation[11]
AdditivesPotassium Carbonate, Drying AgentCan increase yield to theoretical maximum[11]

Catalytic Carboxylation of Phenols

Modern synthetic efforts have focused on developing catalytic methods for phenol carboxylation that operate under milder conditions than the traditional Kolbe-Schmitt reaction. These approaches offer potential advantages in terms of energy efficiency and functional group tolerance.

Lewis Acid Catalysis

Lewis acids, such as aluminum bromide (AlBr3), can catalyze the regioselective carboxylation of phenol with supercritical CO2 at moderate temperatures (e.g., 80°C)[7]. The reaction is proposed to proceed through a phenoxyaluminum dibromide intermediate, which enhances the nucleophilicity of the aromatic ring towards CO2[7].

Heterogeneous Catalysis

The development of heterogeneous catalysts for phenol carboxylation is an active area of research. For instance, novel carbon-coated γ-alumina pellets (C@Fe–Al2O3) have been shown to catalyze the carboxylation of phenol in aqueous solutions under atmospheric pressure and mild temperatures[6][7]. These hybrid materials combine catalytic activity with a hydrophobic surface that may mitigate the inhibitory effect of water often seen in the Kolbe-Schmitt reaction[6][7].

Biocatalytic Synthesis: A Green Chemistry Approach

The use of enzymes for chemical synthesis offers unparalleled selectivity under mild, environmentally benign conditions. Recently, a computational enzyme design strategy has been employed to develop a carboxylase for the synthesis of 4-hydroxyisophthalic acid from p-hydroxybenzoic acid by fixing CO2[13]. This biocatalytic approach represents a significant advancement towards the sustainable production of aromatic dicarboxylic acids[13].

Biocatalytic Pathway for 4-HIPA Synthesis:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product reactant1 p-Hydroxybenzoic Acid catalyst Engineered Carboxylase reactant1->catalyst reactant2 CO2 reactant2->catalyst product 4-Hydroxyisophthalic Acid catalyst->product

Caption: Enzymatic synthesis of 4-HIPA.

This groundbreaking work demonstrates the potential of leveraging biocatalysis for CO2 fixation and the synthesis of valuable chemicals[13]. Experimental validation has shown a significant improvement in the carboxylation activity of the engineered enzyme variants[13].

Synthesis of 4-Hydroxyisophthalic Acid Derivatives

The synthesis of derivatives, such as esters and amides, expands the utility of 4-hydroxyisophthalic acid in various applications, including drug development and polymer chemistry.

Esterification

Diesters of 4-hydroxyisophthalic acid can be readily prepared via Fischer-Speier esterification using the corresponding alcohol in the presence of an acid catalyst. Monoesters can be obtained through partial hydrolysis of the diesters or by carefully controlling the stoichiometry of the esterification reaction[3][14].

Experimental Protocol: Synthesis of 1-Monomethyl Ester of 4-Hydroxyisophthalic Acid [14]

  • Reaction Setup: A suspension of 4-hydroxyisophthalic acid in methanol is prepared.

  • Reaction: Gaseous hydrogen chloride is passed through the suspension for 30 minutes.

  • Isolation: The reaction mixture is filtered, and the filtrate is concentrated to dryness.

  • Purification: The residue is treated with a 5% sodium bicarbonate solution to dissolve the monoester, and any unreacted diester is removed by filtration. The filtrate is then acidified with hydrochloric acid to precipitate the 1-monomethyl ester of 4-hydroxyisophthalic acid.

Amidation

Amides of 4-hydroxyisophthalic acid are typically synthesized from the corresponding esters. For example, the 3-monoamide can be prepared by reacting the 3-monomethyl ester with ammonia[14].

Experimental Protocol: Synthesis of 4-Hydroxyisophthalic Acid-3-monoamide [14]

  • Reaction Setup: The 3-monomethyl ester of 4-hydroxyisophthalic acid is placed in a sealed vessel with a 34% ammonia solution.

  • Reaction: The mixture is allowed to stand for 20 hours.

  • Isolation: The solution is concentrated to dryness in vacuo to yield the 4-hydroxyisophthalic acid-3-monoamide.

Alternative Synthetic Routes

While the Kolbe-Schmitt reaction and its variations are the most common methods, other synthetic strategies have been explored.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction, which typically introduces a formyl group ortho to a phenolic hydroxyl group, can be modified to yield carboxylic acids by using carbon tetrachloride instead of chloroform[15][16][17]. This modified reaction provides a potential route to hydroxybenzoic acids from phenols. It has also been noted that 4-hydroxyisophthalic acid can undergo formylation itself using the standard Reimer-Tiemann conditions[18].

Oxidation of Xylenol Derivatives

The oxidation of substituted xylenes is a common industrial method for producing aromatic dicarboxylic acids[19][20][21]. While specific examples for the direct synthesis of 4-hydroxyisophthalic acid from a corresponding xylenol are less detailed in the readily available literature, this approach remains a plausible synthetic strategy. The process would involve the catalytic oxidation of a 4-hydroxy-m-xylene in the presence of a metal catalyst and an oxidizing agent.

Conclusion

The synthesis of 4-hydroxyisophthalic acid and its derivatives can be achieved through a variety of methods, each with its own set of advantages and challenges. The classical Kolbe-Schmitt reaction remains a viable, albeit often high-pressure and high-temperature, route. Modern advancements in catalytic and biocatalytic carboxylation are paving the way for more sustainable and efficient syntheses. The ability to selectively synthesize mono- and di-substituted derivatives further enhances the utility of 4-hydroxyisophthalic acid as a versatile platform molecule for research and development in the pharmaceutical and materials science sectors.

References

  • Zhang, S., et al. (2024). Computational design of carboxylase for the synthesis of 4-hydroxyisophthalic acid from p-hydroxybenzoic acid by fixing CO2. PubMed.
  • Ota, K. (1974). The Conversion Reaction of Alkali 4-Hydroxyisophthalates into Hydroxybenzoic Acids. Bulletin of the Chemical Society of Japan, 47(9), 2343–2344.
  • García, T., et al. (2021). First Phenol Carboxylation with CO2 on Carbon Nanostructured C@Fe-Al2O3 Hybrids in Aqueous Media under Mild Conditions. MDPI.
  • Zitscher, A., & Reinert, F. (1960). Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid. U.S.
  • Mohammad, O., et al. (2023).
  • Zhang, S., et al. (2024). Computational design of carboxylase for the synthesis of 4-hydroxyisophthalic acid from p-hydroxybenzoic acid by fixing CO2.
  • Lachmann, G., & Tschech, A. (1991). Catalytic properties of phenol carboxylase.
  • García, T., et al. (2021). First Phenol Carboxylation with CO2 on Carbon Nanostructured C@Fe-Al2O3 Hybrids in Aqueous Media under Mild Conditions. Re-Unir.
  • Hales, R. A. (1963). Process for the production of 4-hydroxyisophthalic acid. U.S.
  • Hunt, S. E., et al. (1956). 4-Hydroxyisophthalic Acid. Journal of the Chemical Society.
  • Kos, T., et al. (2024).
  • EvitaChem. (n.d.). 4-Hydroxyisophthalic acid. EvitaChem.
  • Kos, T., et al. (2024). Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2.
  • Kos, T., et al. (2025). Carboxylation of Phenols with CO2 at Atmospheric Pressure.
  • Gladych, J. M. Z., & Taylor, E. P. (1962). Some Further Derivatives of 4-Hydroxyisophthalic Acid. Journal of the Chemical Society.
  • Kos, T., et al. (2025).
  • CN114194685A. (2022). Method for producing isophthalic acid through oxidation of m-xylene.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia.
  • DrugFuture. (n.d.). 4-Hydroxyisophthalic Acid. DrugFuture.
  • Sciencemadness.org. (n.d.). The Reimer-Tiemann Reaction. Sciencemadness.org.
  • Kos, T., et al. (2025). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction.
  • Future4200. (n.d.). The Kolbe-Schmitt Reaction. Future4200.
  • BenchChem. (2025). 4-Hydroxyisophthalic Acid: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance. BenchChem.
  • Zhang, J., et al. (2025). Kinetics of liquid phase catalytic oxidation of m-xylene to isophthalic acid.
  • Wikipedia. (2020). Reimer–Tiemann reaction. Wikipedia.
  • Hirao, I., et al. (1974). Carboxylation of phenols. U.S.
  • Hales, R. A. (1963).
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Wikipedia.
  • Master Organic Chemistry. (2026). Reimer-Tiemann Reaction. Master Organic Chemistry.
  • Cēbers, M., et al. (2018). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. PMC.
  • Allen. (n.d.).
  • Partenheimer, W. (2002). Method for oxidation of xylene derivatives. U.S.
  • LookChem. (n.d.). 4-Hydroxyisophthalic acid. LookChem.
  • DTIC. (n.d.).
  • ChemicalBook. (n.d.). 4-Hydroxyisophthalic acid manufacturers and suppliers in india. ChemicalBook.
  • Wang, X., et al. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. PMC.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Name, A. A., et al. (n.d.). Biocatalytic Approach for Novel Functional Oligoesters of ε-Caprolactone and Malic Acid. MDPI.

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Technical Analysis: m-Isophthalotoluidide vs. 4-Hydroxy-m-Isophthalotoluidide in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of m-Isophthalotoluidide and its derivative 4-hydroxy-m-Isophthalotoluidide , specifically tailored for drug development professionals focusing on Extractables and Leachables (E&L) , Impurity Profiling , and Metabolic Toxicology .

Executive Summary & Context

In the pharmaceutical context, m-Isophthalotoluidide (commonly known as Nucleating Agent 100 or similar trade names) is a critical additive used in the manufacturing of Polypropylene (PP) containers, syringes, and IV bags to enhance transparency and rigidity.

4-Hydroxy-m-Isophthalotoluidide appears primarily in two critical scenarios:

  • Process Impurity/Degradant: A leachable impurity found in drug products stored in PP packaging, originating from the oxidation of the parent nucleating agent or impurities in the raw materials (e.g., 4-hydroxyisophthalic acid).

  • Metabolite: A Phase I oxidative metabolite formed via cytochrome P450 (CYP450) activity if the parent leachable enters the systemic circulation.

Distinguishing these two compounds is vital for Toxicological Risk Assessment (TRA) and establishing safety margins for leachables in parenteral drug products.

Chemical Identity and Structural Divergence

The core difference lies in the modification of the central isophthalic ring. The parent molecule is a symmetric bis-amide, while the 4-hydroxy derivative introduces a phenolic moiety that significantly alters physiochemical behavior.

Comparative Data Table
Featurem-Isophthalotoluidide (Parent)4-Hydroxy-m-Isophthalotoluidide (Derivative)
IUPAC Name N,N'-Bis(3-methylphenyl)isophthalamideN,N'-Bis(3-methylphenyl)-4-hydroxyisophthalamide
Molecular Formula C₂₂H₂₀N₂O₂C₂₂H₂₀N₂O₃
Molecular Weight ~344.4 g/mol ~360.4 g/mol (+16 Da shift)
Structural Class Aromatic Bis-amidePhenolic Bis-amide
Polarity (LogP) High (Hydrophobic)Moderate (Reduced by Phenolic -OH)
pKa Neutral (Amide protons > 15)Acidic Phenol (~8.5 - 9.[1]5)
Primary Origin Polymer Additive (Nucleating Agent)Oxidative Degradant / Metabolite / Impurity
Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the specific site of modification (C4-Hydroxylation).

ChemicalStructure cluster_features Structural Modification Parent m-Isophthalotoluidide (Parent) C22H20N2O2 Derivative 4-Hydroxy-m-Isophthalotoluidide (Derivative) C22H20N2O3 Parent->Derivative + Oxygen (Oxidation) Hydroxyl Phenolic -OH Group (Position 4 on Central Ring) Derivative->Hydroxyl Contains HBond Intramolecular H-Bond (Stabilizes Structure) Hydroxyl->HBond Induces

Figure 1: Structural evolution from the parent nucleating agent to its hydroxylated derivative, highlighting the introduction of the phenolic group.

Mechanistic Origins: Impurity vs. Metabolite

Understanding where the 4-hydroxy derivative comes from is essential for root cause analysis in Quality Control (QC).

A. The Leachable Pathway (Packaging Origin)

The parent compound is synthesized via the condensation of Isophthaloyl chloride and m-Toluidine .

  • Impurity Source: If the starting material (Isophthalic acid) contains 4-hydroxyisophthalic acid as an impurity, the resulting polymer additive will contain the 4-hydroxy derivative.

  • Degradation Source: During Gamma Sterilization or Autoclaving of the PP container, the parent amide can undergo radical oxidation on the electron-poor central ring, generating the phenol.

B. The Metabolic Pathway (Biological Origin)

If the patient is exposed to the parent leachable, the liver attempts to solubilize it for excretion.

  • Enzyme: CYP450 isoforms (likely CYP3A4 or CYP2D6).

  • Mechanism: Aromatic hydroxylation. While the electron-rich toluidine rings are the expected primary targets (forming hydroxytoluidides), hydroxylation of the central ring (4-hydroxy) is a distinct pathway often driven by steric factors or specific enzyme pocket geometry.

Origins RawMat Raw Material (Isophthalic Acid) Synthesis Synthesis (+ m-Toluidine) RawMat->Synthesis Impurity Impurity: 4-OH-Isophthalic Acid Impurity->Synthesis Parent m-Isophthalotoluidide (Nucleating Agent) Synthesis->Parent Derivative_Imp 4-OH Derivative (As Process Impurity) Synthesis->Derivative_Imp Packaging PP Packaging (Vials/Bags) Parent->Packaging Derivative_Imp->Packaging Sterilization Gamma/Autoclave (Oxidation) Packaging->Sterilization Patient Patient Administration Packaging->Patient Leaching Sterilization->Derivative_Imp Degradation Liver Liver Metabolism (CYP450) Patient->Liver Metabolite 4-OH Metabolite (Systemic) Liver->Metabolite Bio-transformation

Figure 2: Dual origin pathways of the 4-hydroxy derivative: as a manufacturing impurity/degradant (left) and a biological metabolite (right).

Analytical Strategy: Differentiation Protocol

To validate which compound is present in your sample (e.g., a drug formulation stability sample), use the following self-validating protocol.

Step 1: Mass Spectrometry (LC-MS/MS)
  • Parent: Look for

    
    .
    
  • Derivative: Look for

    
     (+16 Da shift).
    
  • Fragmentation Pattern:

    • The parent will produce characteristic fragments of the m-toluidine moiety (

      
       108) and the isophthaloyl core.
      
    • The derivative will show a shift in the core fragment mass if the OH is on the central ring, or a shift in the amine fragment if the OH is on the toluidine ring. Crucial: 4-hydroxy-m-isophthalotoluidide (central ring OH) will yield a modified dicarbonyl fragment compared to the parent.

Step 2: 1H-NMR Spectroscopy (Structural Confirmation)
  • Symmetry Break:

    • Parent: The molecule is symmetric. The protons on the central isophthalic ring appear as a simple pattern (triplet at C5, doublet at C4/6, singlet at C2).

    • Derivative: The symmetry is broken by the -OH at C4.

      • The C5 proton will show distinct coupling (ortho to C6, meta to C2).

      • Diagnostic Signal: A downfield singlet (or broad peak) for the phenolic -OH (exchangeable with D₂O).

      • Intramolecular H-Bonding: The -OH at position 4 is ortho to the amide carbonyl at position 3. This often results in a sharp, deshielded -OH signal (>10 ppm) that is resistant to exchange due to strong hydrogen bonding.

Step 3: HPLC Retention Time
  • Method: Reverse Phase C18.

  • Prediction: The 4-hydroxy derivative is more polar due to the phenolic group. It will elute earlier (lower

    
    ) than the hydrophobic parent compound.
    

Toxicological Implications[2]

For a drug development scientist, the presence of the 4-hydroxy derivative carries different risks than the parent.

  • Solubility & Clearance: The derivative is more water-soluble, likely facilitating renal excretion via Phase II glucuronidation. This is generally a detoxification step compared to the highly lipophilic parent which may accumulate in adipose tissue.

  • Structural Alert (Quinone Methides):

    • Phenols can theoretically oxidize to quinones or quinone methides, which are electrophilic and can bind to DNA/proteins (genotoxicity risk).

    • However, the isophthalic core is electron-withdrawing, which stabilizes the phenol and reduces the likelihood of oxidative activation compared to simple alkyl-phenols.

  • Sensitization: Phenolic compounds can sometimes act as sensitizers. A DEREK or SAR analysis should be performed specifically on the 4-hydroxy derivative if it exceeds the Analytical Evaluation Threshold (AET) .

References

  • USP <1663> : Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. United States Pharmacopeia. Link

  • USP <1664> : Assessment of Drug Product Leachables Associated with Pharmaceutical Packaging/Delivery Systems. United States Pharmacopeia. Link

  • PubChemLite : Compound Summary for 4-hydroxy-m-isophthalotoluidide (CID 207172). National Center for Biotechnology Information. Link

  • Jenke, D. (2009). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley. Link

  • FDA Guidance for Industry : Container Closure Systems for Packaging Human Drugs and Biologics. Link

(Note: Specific toxicological data for this exact derivative is proprietary to nucleating agent manufacturers; the properties above are derived from established Structure-Activity Relationships (SAR) for phenolic amides.)

Sources

Unlocking Molecular Potential: A Guide to the Electronic Properties of Hydroxy-Substituted Aromatic Amides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles and Strategic Importance

Hydroxy-substituted aromatic amides represent a cornerstone scaffold in medicinal chemistry and materials science. The presence of the amide linkage, a fundamental unit in proteins, combined with a tunable aromatic system, provides a rich platform for molecular design.[1][2] The strategic placement of a hydroxyl (-OH) group dramatically modulates the molecule's electronic landscape, influencing everything from molecular conformation to photophysical behavior and, critically, biological activity.[3][4]

This guide moves beyond a simple recitation of facts to provide a causal understanding of how the interplay between the hydroxyl, amide, and aromatic moieties dictates the molecule's electronic properties. We will explore how these properties are harnessed in drug design, offering insights into creating molecules with enhanced efficacy, selectivity, and improved pharmacokinetic profiles.

Section 2: The Decisive Influence of the Hydroxy Substituent

The electronic character of a substituted benzene ring is governed by the combination of inductive and resonance effects exerted by its substituents.[5] The hydroxyl group is a classic example of a substituent with dual electronic roles.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the -OH group withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This is a distance-dependent effect, weakening further from the point of attachment.

  • Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic pi (π) system.[5][6] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.[7][8]

For the hydroxyl group, the resonance effect is significantly stronger than its inductive effect, making it a powerful activating group that directs electrophilic aromatic substitution to the ortho and para positions.[7][9] This fundamental principle is the starting point for understanding the electronic behavior of these amides.

Caption: Dual electronic nature of the hydroxyl substituent on an aromatic amide core.

Section 3: The Conformational Lock: Intramolecular Hydrogen Bonding (IHB)

When the hydroxyl group is positioned ortho to the amide substituent, a profound structural and electronic change occurs: the formation of an intramolecular hydrogen bond (IHB) . This interaction, typically between the phenolic hydrogen and the amide carbonyl oxygen, creates a stable six-membered quasi-aromatic ring.[10][11]

This is not merely a weak interaction; it is a conformation-defining feature. The IHB forces the amide group to be nearly coplanar with the aromatic ring, which enhances π-electron delocalization across the entire system.[11] This planarity has direct consequences on the molecule's electronic properties, including its HOMO-LUMO gap and spectroscopic behavior.[12] The stability conferred by this bond can significantly influence a molecule's binding affinity at a receptor site by pre-organizing it into a bioactive conformation, reducing the entropic penalty of binding.

Caption: Formation of a stable six-membered ring via IHB in an o-hydroxy aromatic amide.

Section 4: Dynamic Processes: Tautomerism and Excited-State Proton Transfer (ESIPT)

The presence of both a proton donor (-OH) and a proton acceptor (C=O) within the same molecule gives rise to dynamic chemical processes.[13]

Amide-Imidol Tautomerism

In the ground state, these molecules can exist in equilibrium between the amide and the less common imidol tautomeric forms. While the amide form is generally more stable, factors like solvent polarity and substitution patterns can influence this equilibrium.[14] This phenomenon is crucial as the two tautomers possess different shapes, hydrogen bonding capabilities, and electronic properties, which can lead to different biological activities.

Excited-State Intramolecular Proton Transfer (ESIPT)

A more dramatic phenomenon occurs upon photoexcitation in many ortho-hydroxy aromatic amides. The electronic rearrangement in the excited state significantly increases the acidity of the phenolic proton and the basicity of the carbonyl oxygen.[13] This triggers an ultrafast (picosecond scale) transfer of the proton from the hydroxyl group to the carbonyl oxygen, a process known as ESIPT.[15][16]

This creates a new, transient photo-tautomer in the excited state (T). When this tautomer relaxes to the ground state, it emits light at a much lower energy (longer wavelength) than the normal excited form (N). This results in an unusually large Stokes shift , the difference between the absorption and emission maxima. This distinct two-band fluorescence makes ESIPT molecules powerful ratiometric fluorescent probes for studying biological environments like proteins and DNA.[17][18][19]

G S0_N Ground State (N) S1_N Excited State (N*) S0_N->S1_N Absorption (hν) S1_N->S0_N N* Fluorescence (High Energy) S1_T Tautomer State (T*) S1_N->S1_T ESIPT (k > 10¹² s⁻¹) S0_T Ground State (T) S1_T->S0_T T* Fluorescence (Low Energy, Large Stokes Shift) S0_T->S0_N Relaxation

Caption: Jablonski-style diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) pathway.

Section 5: The Researcher's Toolkit: Experimental and Computational Characterization

A multi-faceted approach combining spectroscopy and computational modeling is essential to fully characterize the electronic properties of these amides.

Experimental Protocols

A. UV-Visible Absorption Spectroscopy This technique probes the electronic transitions within the molecule, primarily π → π* transitions in the aromatic core.[20] The position of the absorption maximum (λ_max) is sensitive to substituent effects and solvent polarity.

Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a stock solution of the amide (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol). Create a dilute solution (e.g., 10 µM) in the same solvent using a calibrated quartz cuvette.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a matched cuvette with the pure solvent to record a baseline correction.

  • Measurement: Scan the sample from approximately 200 nm to 500 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

  • Causality Check: Repeat the measurement in a non-polar, aprotic solvent (e.g., cyclohexane). A significant shift in λ_max between solvents can indicate the disruption of hydrogen bonding interactions.

B. Fluorescence Spectroscopy This is the primary tool for investigating ESIPT. The dual emission from the N* and T* states provides a direct window into the proton transfer process.[16][17]

Protocol: Fluorescence Emission Spectrum Acquisition

  • Sample Preparation: Use a dilute solution (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) in a fluorescence-grade quartz cuvette.

  • Instrumentation: Use a spectrofluorometer.

  • Excitation: Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.

  • Measurement: Scan the emission spectrum from a wavelength slightly higher than the excitation wavelength to the near-infrared region (e.g., λ_ex + 20 nm to 700 nm).

  • Analysis: Identify the emission peaks corresponding to the normal (N) and tautomer (T) forms. The large separation between the N* and T* peaks is characteristic of ESIPT.[16]

PropertyTypical Value (o-hydroxy)Typical Value (m/p-hydroxy)Significance
Absorption λ_max 300-350 nm280-320 nmRed-shift indicates extended conjugation due to IHB-induced planarity.
N* Emission λ_em 380-450 nm350-420 nmNormal fluorescence, often weak or absent in o-isomers in aprotic solvents.
T* Emission λ_em 500-600 nmN/ASignature of ESIPT; indicates proton transfer occurred in the excited state.
Stokes Shift >150 nm<100 nmAn exceptionally large Stokes shift is a hallmark of the ESIPT process.[15]
Computational Modeling Workflow

Density Functional Theory (DFT) is an invaluable tool for predicting electronic properties and corroborating experimental findings.[12] It allows for the calculation of ground-state geometries, HOMO-LUMO energy gaps, molecular electrostatic potential maps, and simulated absorption spectra.

Computational_Workflow Start Define Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Opt Freq Frequency Calculation Opt->Freq Check Verify Minimum Energy (No imaginary frequencies) Freq->Check Check->Opt Imaginary Freq. Found TDDFT Time-Dependent DFT (TD-DFT) for Excited States Check->TDDFT Structure is Stable Analysis Analyze Electronic Properties: - HOMO/LUMO Energies - Simulated UV-Vis Spectrum - Molecular Orbitals TDDFT->Analysis End Correlate with Experiment Analysis->End

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Hydroxyl-Functionalized Aromatic Polyamides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Low-Temperature Solution Polycondensation for Advanced Polymer Design

Introduction: The Strategic Value of Functional Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] These properties arise from their rigid backbones composed of aromatic rings linked by amide bonds. While commercial aramids like poly(p-phenylene terephthalamide) (PPTA) and poly(m-phenylene isophthalamide) (MPIA) are ubiquitous in demanding applications, the next generation of advanced materials requires polymers with tailored functionalities.[2]

The incorporation of reactive functional groups, such as hydroxyl (-OH) moieties, directly into the aramid backbone is a key strategy for enhancing polymer properties. Hydroxyl groups can significantly improve solubility in organic solvents, facilitate post-polymerization modifications, enhance adhesion, and alter membrane transport properties.

This document provides a comprehensive protocol for the synthesis of a hydroxyl-functionalized aromatic polyamide. While the specific monomer "4-hydroxy-m-isophthalotoluidide" is not described in standard chemical literature, this guide utilizes a representative model system: the synthesis of poly(5-hydroxy-m-phenylene isophthalamide) via low-temperature solution polycondensation of 5-hydroxy-m-phenylenediamine with isophthaloyl chloride . The principles and techniques detailed herein are broadly applicable to a range of functionalized aromatic diamine and diacyl chloride monomers, serving as an expert guide for researchers in polymer chemistry, materials science, and drug development.

Principle of the Reaction: Low-Temperature Solution Polycondensation

The synthesis is achieved through a low-temperature solution polycondensation reaction. This method is ideal for producing high-molecular-weight aromatic polyamides that are often thermally unstable at the high temperatures required for melt polymerization.[2]

The core of the reaction is a nucleophilic acyl substitution. The highly nucleophilic amine groups (-NH₂) of the diamine monomer attack the electrophilic carbonyl carbons of the diacyl chloride (-COCl) monomer.[3] This step-growth polymerization forms the characteristic amide linkage (-CONH-) and eliminates a small molecule, hydrogen chloride (HCl).[3]

To prevent unwanted side reactions and ensure the formation of a high-molecular-weight polymer, the HCl byproduct is neutralized by an acid scavenger, typically the polar aprotic solvent itself (e.g., N,N-dimethylacetamide) or an added base like pyridine. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the highly reactive acyl chloride with atmospheric moisture. The addition of salts like calcium chloride (CaCl₂) or lithium chloride (LiCl) is a critical technique used to disrupt intermolecular hydrogen bonding, prevent polymer precipitation, and keep the growing polymer chains in solution, thereby allowing for the attainment of high molecular weights.[4]

Reaction Scheme

Caption: General reaction for the synthesis of poly(5-hydroxy-m-phenylene isophthalamide).

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier (Example)Notes
5-hydroxy-m-phenylenediamine>98%Sigma-Aldrich, TCIMust be pure. Recrystallize if necessary.
Isophthaloyl chloride>99%Sigma-Aldrich, Acros OrganicsHandle in a fume hood. Highly reactive with moisture.
N-Methyl-2-pyrrolidone (NMP)Anhydrous, >99.5%Sigma-Aldrich, Acros OrganicsMust be dry. Store over molecular sieves.
Calcium Chloride (CaCl₂)Anhydrous, granularFisher Scientific, VWRDry in a vacuum oven at >200°C for 24h before use.
MethanolACS GradeFisher Scientific, VWRUsed for polymer precipitation and washing.
Nitrogen (N₂) or Argon (Ar)High PurityAirgas, PraxairFor maintaining an inert atmosphere.
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar

  • Mechanical stirrer with a paddle-shaped impeller (for viscous solutions)

  • Nitrogen/Argon inlet adapter and oil bubbler

  • Addition funnel or powder funnel

  • Low-temperature bath (ice-salt or cryocooler)

  • High-speed blender or homogenizer

  • Buchner funnel and vacuum flask

  • Vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

Detailed Experimental Protocol

This protocol is based on established low-temperature polyamidation methods.[4][5]

Workflow Overview

Caption: Step-by-step workflow for hydroxyl-functionalized polyamide synthesis.

Step 1: Reactor Setup and Preparation
  • Thoroughly dry all glassware in an oven at 120°C overnight and allow to cool in a desiccator.

  • Assemble the three-neck flask with the mechanical stirrer in the central neck and the nitrogen inlet in a side neck. The third neck can be stoppered for now.

  • Place the flask under a gentle, positive flow of dry nitrogen gas, vented through an oil bubbler. This inert atmosphere is crucial to prevent premature hydrolysis of the diacyl chloride.

Step 2: Dissolution of Diamine Monomer
  • Weigh 2.00 g of anhydrous calcium chloride into the reaction flask.

  • Add 50 mL of anhydrous NMP to the flask and stir until the CaCl₂ is fully dissolved. The salt helps break up hydrogen bonds and will keep the polymer in solution.

  • Accurately weigh a stoichiometric amount of 5-hydroxy-m-phenylenediamine (e.g., 5.00 mmol).

  • Add the diamine to the stirred NMP/CaCl₂ solution. Continue stirring under nitrogen until the diamine is completely dissolved. The solution may need to be gently warmed to facilitate dissolution, but it must be cooled back to room temperature before proceeding.

Step 3: Polymerization Reaction
  • Cool the reaction flask to 0°C using an ice-salt bath. Allow the solution to equilibrate at this temperature for at least 15 minutes.

  • Accurately weigh a stoichiometric equivalent of isophthaloyl chloride (5.00 mmol) in a dry, inert environment (e.g., a glove box or under a nitrogen blanket).

  • Add the solid isophthaloyl chloride to the vigorously stirred, cold diamine solution in one portion through the third neck of the flask.

    • Causality Note: The reaction is highly exothermic. Adding the diacyl chloride at 0°C helps to control the reaction rate, minimize side reactions, and promote the formation of a linear, high-molecular-weight polymer. Vigorous stirring is essential to ensure rapid and uniform mixing of the reactants, preventing localized high concentrations that can lead to oligomer formation.

  • Rinse the funnel with a small amount of anhydrous NMP (2-3 mL) to ensure all the diacyl chloride is transferred to the flask.

  • The solution will become highly viscous almost immediately as the polymer forms. Continue stirring at 0°C for 1-2 hours.

  • After the initial low-temperature phase, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 12 to 24 hours to ensure the polymerization goes to completion. The final polymer solution should be clear and very viscous.

Step 4: Polymer Isolation and Purification
  • Pour the viscous polymer solution in a thin stream into a high-speed blender containing 500 mL of methanol. This will cause the polyamide to precipitate as a fibrous or powdery solid.

    • Causality Note: The polymer is insoluble in methanol. This step separates the polymer from the NMP solvent, unreacted monomers, and the CaCl₂ salt. The high-speed blending helps to break up the polymer mass and ensure thorough washing.

  • Filter the precipitated polymer using a Buchner funnel.

  • To remove any trapped NMP and HCl, resuspend the polymer in 250 mL of fresh methanol and blend again for 15-20 minutes. Filter the polymer.

  • Repeat the washing step at least two more times with methanol, followed by one wash with deionized water to remove any remaining salts. A final wash with a dilute sodium bicarbonate solution can be used to neutralize any residual acidity, followed by several washes with deionized water until the filtrate is neutral.

  • Collect the final polymer product by filtration and dry it in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.

Characterization and Expected Results

The successful synthesis of the polyamide can be confirmed through various analytical techniques.

ParameterMethodExpected Result
Yield GravimetricTypically > 95%
Structure Confirmation FTIR SpectroscopyAppearance of characteristic amide bands: N-H stretch (~3300 cm⁻¹), Amide I (C=O stretch, ~1650 cm⁻¹), and Amide II (N-H bend, ~1540 cm⁻¹). Disappearance of amine and acyl chloride peaks. Broad -OH stretch also visible (~3400 cm⁻¹).
Molecular Weight Inherent Viscosity (in DMAc)0.5 - 1.5 dL/g, indicating successful high polymer formation.
Thermal Stability TGAHigh decomposition temperature, typically > 400°C.[2]
Amorphous/Crystalline Nature DSC / XRDOften amorphous with a high glass transition temperature (Tg) in the range of 200-280°C.[2]

References

  • Al-Hiari, Y. M., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. National Center for Biotechnology Information. Available at: [Link]

  • TutorChase. Making Polyamides by Condensation (13.3.2) | OCR A-Level Chemistry Notes. TutorChase. Available at: [Link]

  • Gheorghe, C., et al. (2017). Functional Aromatic Polyamides. MDPI. Available at: [Link]

  • ResearchGate. Synthesis of Polyamides from diacid (II) and various aromatic diamines. ResearchGate. Available at: [Link]

  • Sarkar, A. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available at: [Link]

  • Nguyễn, P. H. (2016). SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. Aaltodoc. Available at: [Link]

  • Sato, K., et al. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. SpringerLink. Available at: [Link]

  • SciELO. Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO. Available at: [Link]

  • Ren, C., et al. (2018). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. National Center for Biotechnology Information. Available at: [Link]

  • Tagle, L. H., et al. (1999). Polymerization by phase transfer catalysis. 24. Synthesis of condensation polymers derived from halogenated diphenol-amides with the amide group in the side chain. SpringerLink. Available at: [Link]

  • Librizzi, M., et al. (2018). Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. National Center for Biotechnology Information. Available at: [Link]

  • Paganelli, S. (2024). Synthesis and characterisation of bio-derived furan-based polyamides copolymers from dimethyl furan-2,5-dicarboxylate. University of Helsinki. Available at: [Link]

Sources

Application Notes & Protocols for the Preparation of High-Temperature Films from Hydroxy-Functionalized Aromatic Polyamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

High-performance polymers are critical for advancing technologies in demanding sectors like aerospace and microelectronics.[1] Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional thermal stability and mechanical strength.[2][3] This guide focuses on a specialized subclass: aramids derived from monomers like hydroxy-isophthalotoluidide. The incorporation of hydroxyl (-OH) functional groups onto the polymer backbone introduces strong intermolecular hydrogen bonding, which can significantly enhance thermal resistance, and dimensional stability, while judicious placement of methyl (from toluidine) groups can modulate solubility for improved processability.[4]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals. It details the scientific principles, step-by-step protocols for polymer synthesis and film fabrication, and methods for characterizing the final product. By explaining the causality behind experimental choices, this guide equips researchers with the knowledge to not only replicate the described methods but also to innovate and adapt them for novel applications.

Scientific Principles and Rationale

The Chemistry of Hydroxy-Aromatic Polyamides

The remarkable stability of aromatic polyamides stems from their rigid molecular structure, which is composed of aromatic rings linked by amide groups.[5] This configuration leads to high melting points and glass transition temperatures (Tg). The introduction of hydroxyl groups provides a significant performance enhancement through the following mechanisms:

  • Intermolecular Hydrogen Bonding: The -OH groups act as both hydrogen bond donors and acceptors, creating a strong, three-dimensional network between polymer chains. This network severely restricts chain mobility, requiring more energy to disrupt, thus increasing the material's thermal stability and mechanical stiffness.

  • Enhanced Adhesion: The polar nature of hydroxyl groups can improve adhesion to various substrates, a critical factor in coatings and composite applications.

  • Processability: While strong intermolecular forces typically reduce solubility, the specific placement of functional groups, such as the methyl group from a toluidine precursor, can disrupt chain packing just enough to allow dissolution in polar aprotic solvents, making solution-based processing feasible.[6][7]

Polymerization Pathway: Low-Temperature Solution Polycondensation

To synthesize high-molecular-weight aromatic polyamides without thermal degradation, the preferred method is low-temperature solution polycondensation. This technique involves reacting a highly reactive diacid chloride with a diamine in a polar aprotic solvent at or below room temperature.

The reaction is a nucleophilic acyl substitution where the amine's lone pair of electrons attacks the carbonyl carbon of the acid chloride. A key consideration is the management of the hydrogen chloride (HCl) byproduct, which can protonate the amine, rendering it unreactive. An acid scavenger (like pyridine or CaO) or the use of a solvent that can absorb HCl (like N,N-dimethylacetamide, DMAc) is crucial.[8]

Polycondensation_Reaction cluster_synthesis Synthesis Stage cluster_process Process Conditions M1 Diamine Monomer (e.g., 5-hydroxy-m-phenylenediamine derivative) Reaction Polycondensation M1->Reaction M2 Diacid Chloride Monomer (e.g., Toluidide-based isophthaloyl chloride) M2->Reaction Solvent Polar Aprotic Solvent (e.g., DMAc/LiCl) Solvent->Reaction Conditions Inert Atmosphere (N₂) Low Temperature (0-25 °C) Polymer Poly(hydroxy-isophthalotoluidide) Repeating Unit: [-NH-Ar(OH)-NH-CO-Ar'(CH₃)-CO-] Byproduct HCl Byproduct Reaction->Polymer Polymerization Reaction->Byproduct Generates Solution_Casting_Workflow cluster_prep A. Solution Preparation cluster_cast B. Film Casting cluster_dry C. Drying & Curing cluster_final D. Final Product A1 1. Dissolve dry polymer in DMAc/LiCl A2 2. Stir until homogeneous (may take several hours) A1->A2 A3 3. Degas solution (vacuum or sonication) A2->A3 B1 4. Place glass substrate on a level surface A3->B1 B2 5. Pour polymer solution onto the substrate B1->B2 B3 6. Cast film to desired thickness using a doctor blade B2->B3 C1 7. Initial drying at low temp (e.g., 80 °C for 4h) B3->C1 C2 8. Gradual temperature ramp to final curing temp (e.g., 250-300 °C) C1->C2 C3 9. Hold at curing temp (e.g., 300 °C for 1h) C2->C3 C4 10. Cool slowly to RT C3->C4 D1 11. Peel film from substrate C4->D1 D2 12. Store in a desiccator D1->D2

Caption: Step-by-step workflow for the solution casting of polymer films.

1. Polymer Solution ("Dope") Preparation:

  • Based on the desired film thickness, calculate the required amount of polymer. A typical concentration is 10-15 wt% polymer in DMAc.
  • Dissolve the dried polymer from Protocol 3.1 in anhydrous DMAc. Note: The LiCl from the polymerization step is often sufficient for solubility, but more can be added if needed.
  • Stir the mixture in a sealed container until a completely homogeneous, viscous solution is formed. This may take several hours to overnight.
  • Degas the solution by placing it in a vacuum chamber or by brief sonication to remove any dissolved air bubbles, which can cause pinholes in the final film. [9] 2. Casting and Drying:
  • Ensure the glass casting plate is scrupulously clean and placed on a perfectly level surface.
  • Set the doctor blade to the desired gap height (e.g., 250-500 µm). The final film thickness will be significantly less than the gap height, depending on the polymer concentration.
  • Pour a line of the polymer solution at one end of the glass plate.
  • Draw the doctor blade smoothly and steadily across the plate to spread the solution into a uniform wet film.
  • Carefully transfer the plate to a forced-air or vacuum oven.

3. Thermal Curing:

  • Employ a staged heating program to prevent bubble formation from rapid solvent boiling. A typical program is:
  • 80 °C for 4 hours (to slowly remove the bulk of the solvent).
  • Ramp to 150 °C and hold for 1 hour.
  • Ramp to 250 °C and hold for 1 hour.
  • Ramp to 300 °C and hold for 1 hour (to ensure complete imidization and removal of tightly bound solvent). [10] * After the final hold, turn off the oven and allow the film to cool slowly to room temperature to minimize internal stresses.
  • Once cooled, carefully peel the flexible film from the glass substrate.

Characterization and Data Analysis

Expected Results

The resulting films are expected to be flexible, tough, and semi-transparent to yellowish in color. Quantitative properties should be evaluated and compared to benchmarks for high-temperature polymers.

Property Test Method Expected Result / Value Significance
Glass Transition Temp. (Tg) DSC> 250 °CIndicates the onset of polymer softening; a high Tg is essential for dimensional stability at elevated temperatures. [6][11]
Decomposition Temp. (Td) TGA (5% weight loss)> 450 °C in N₂Defines the upper-use temperature limit before the material begins to chemically degrade. [12]
Tensile Strength ASTM D882> 100 MPaMeasures the film's ability to withstand pulling forces without breaking. [13]
Young's Modulus ASTM D882> 2.5 GPaIndicates the stiffness or rigidity of the film. [10]
Elongation at Break ASTM D8825 - 15 %Measures the film's flexibility and ductility.
Solubility Immersion TestInsoluble in common solvents (THF, m-cresol); Soluble in DMAc, NMP, conc. H₂SO₄Defines the chemical resistance and processability of the polymer. [14]
Data Interpretation
  • TGA Thermogram: A sharp, single-step weight loss at a high temperature is indicative of a clean decomposition process and high thermal stability. An early, gradual weight loss suggests the presence of residual solvent or incomplete polymerization.

  • DSC Curve: A clear step-change in the heat flow curve indicates the glass transition temperature (Tg). The absence of a melting peak confirms the amorphous nature of the polymer, which is typical for many high-performance aramids. [12]* Stress-Strain Curve: The initial linear region's slope gives the Young's Modulus. The highest point on the curve is the tensile strength, and the final point on the x-axis before fracture is the elongation at break.

Troubleshooting and Field-Proven Insights

Problem Probable Cause(s) Recommended Solution(s)
Brittle Film Low molecular weight polymer; Incomplete removal of LiCl; Too rapid cooling after curing.Increase polymerization time; Ensure thorough washing of the precipitated polymer; Use a slower cooling ramp in the oven.
Pinholes or Bubbles in Film Incomplete degassing of the polymer solution; Solvent boiling during drying.Degas the solution for a longer period or at a slightly elevated temperature; Use a more gradual, multi-step heating program for drying.
Insoluble Polymer / Gels Cross-linking side reactions during polymerization; Reaction temperature too high.Maintain strict low-temperature control (0-5 °C) during the addition of the diacid chloride; Ensure high purity of monomers and anhydrous conditions.
Film is Difficult to Peel Strong adhesion to the substrate; Film is too thin.Use a Teflon-coated or silanized glass plate as the substrate; Increase the solution concentration or doctor blade gap to create a thicker film.
Low Viscosity of Polymer Solution Impure or wet monomers/solvent; Incorrect stoichiometry.Use anhydrous solvents and dry monomers thoroughly; Carefully weigh monomers to ensure a 1:1 molar ratio.

Conclusion

The protocols outlined in this guide provide a robust methodology for the synthesis of hydroxy-functionalized aromatic polyamides and their subsequent fabrication into high-performance films. The strategic inclusion of hydroxyl groups is a key molecular design element that enhances the thermal and mechanical properties of the material through strong intermolecular hydrogen bonding. By following these detailed procedures and understanding the underlying scientific principles, researchers can produce high-quality films suitable for demanding applications where thermal stability and mechanical integrity are paramount. [15][16]

References

  • Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream. (2015, December 15). Carestream.[Link]

  • Synthesis and Characterization of Heat-Resistant Polyamides from Thiadiazacycloheptatriene Dicarboxylic Acid. Journal of Polymer Science: Polymer Chemistry Edition.[Link]

  • Polymer Solution Casting: A Tool for Advanced Medical Applications. (2025, September 18). Plastics Engineering.[Link]

  • Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties. (2022, March 21). MDPI.[Link]

  • high-temperature polymers: transforming aerospace engineering. (2024, October 7). AIP Precision Machining.[Link]

  • Polymer solution casting. Wikipedia.[Link]

  • Preparation of aromatic polyamide with ultra-high intrinsic breakdown strength via layered stacking structure induced by coplanar monomer. Chemical Engineering Journal.[Link]

  • Preparation of aromatic PA films. ResearchGate.[Link]

  • Solution Casting Method. Bio-protocol.[Link]

  • Plastics for Extreme Temperature Applications. Curbell Plastics.[Link]

  • Polymer solution casting. Grokipedia.[Link]

  • Synthesis and characterization of novel polyimides with bulky pendant groups. (1999). Journal of Polymer Science Part A: Polymer Chemistry.[Link]

  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (2020, September 30). PMC.[Link]

  • High Temperature Thermoplastic Compounds. RTP Company.[Link]

  • Five high temperature resistant polymer materials. (2024, February 8). SOFMP.[Link]

  • Chapter 9: High Temperature-Resistant Polymers. GlobalSpec.[Link]

  • Preparation of ultrathin films of aromatic polyamides and aromatic poly(amide-imides) by vapor deposition polymerization. ACS Publications.[Link]

  • Preparation and Characterization of High Temperature Resistant Polyimide Films. (2025, August 6). MDPI.[Link]

  • Aromatic Polyamide Brushes for High Young's Modulus Surfaces by Surface Initiated Chain- Growth Condensation Polymerization. University of Florida.[Link]

  • Synthesis and Characterization of Novel Poly (Amide-Azomethine) S For High Temperature Resistant Requirements. (2025, August 6). ResearchGate.[Link]

  • Synthesis and characterization of new heat-resistant polyamides bearing an s-triazine ring under green conditions. (2025, August 6). ResearchGate.[Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory, India.[Link]

  • Preparation and Characterization of High Temperature Resistant Polyimide Films. MATEC Web of Conferences.[Link]

  • Polyamide (PA): Properties, applications and processing. K.D. Feddersen.[Link]

  • Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (2022, May 16). RSC Publishing.[Link]

  • Synthesis of Phenyl-Substituted Poly(3-Hydroxybutyrates) with High and Tunable Glass Transition Temperatures via Sequential Catalytic Transformations. (2026, January 14). PubMed.[Link]

  • Assessment of Different Plasticizer – Polyhydroxyalkanoate Mixtures to Obtain Biodegradable Polymeric Films. AIDIC.[Link]

  • Polyimides and Other High Temperature Polymers - Synthesis Characterization and Applications. Scribd.[Link]

  • Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. Universiti Kebangsaan Malaysia.[Link]

  • Modification of the surface of polyhydroxyalkanoates (PHAs) films of various compositions by laser treatment. (2024, April 16). Public Health Toxicology.[Link]

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Application Note: Catalytic Strategies for the Polycondensation of 4-Hydroxy-m-isophthalotoluidide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the catalytic systems used for the polycondensation of 4-hydroxy-m-isophthalotoluidide (and its fluorinated analogs, e.g., CAS 29114-45-2).

Given the specific structure of this monomer (a phenolic amide), it is primarily utilized in two high-performance polymer synthesis routes:

  • Oxidative Polycondensation (C-O Coupling): To form Poly(phenylene ether amide)s.

  • Aldehyde Condensation (C-C Coupling): To form specialized Phenolic Resins (Novolacs/Resols) for lithography or drug delivery matrices.

The guide focuses on the Oxidative Polycondensation route as it requires the most sophisticated catalytic control.

Abstract & Chemical Context

4-Hydroxy-m-isophthalotoluidide is a specialized phenolic monomer characterized by an isophthalic acid core diamidated with m-toluidine, bearing a phenolic hydroxyl group. Its structural rigidity and hydrogen-bonding capability make it a critical precursor for high-performance Poly(phenylene ether amide)s and supramolecular phenolic resins .

Unlike simple phenols, the bulky amide substituents at the meta positions impose steric constraints that dictate specific catalytic requirements. Successful polycondensation requires catalysts that can overcome this steric hindrance while suppressing side reactions (such as quinone formation).

Target Applications:

  • High-Performance Thermoplastics: Thermal stability >300°C.

  • Lithographic Photoresists: As a backbone for dissolution inhibitors.

  • Drug Delivery: pH-sensitive degradation matrices.

Mechanism of Action: Oxidative Polycondensation

The primary route for polymerizing monophenolic amides is Oxidative Coupling Polycondensation . This process involves the radical coupling of the phenolic monomer, catalyzed by a Copper-Amine complex in the presence of Oxygen.

The Catalytic Cycle
  • Activation: The Cu(I) catalyst coordinates with the amine ligand and reacts with

    
     to form a reactive Cu(II)-superoxo or bis(μ-oxo) species.
    
  • Radical Formation: The active catalyst abstracts a hydrogen atom from the phenolic hydroxyl group of 4-hydroxy-m-isophthalotoluidide, generating a phenoxy radical.

  • C-O Coupling: Two phenoxy radicals (or a radical and a monomer) couple in a "head-to-tail" fashion (C-O coupling) to form a dimer, releasing a proton.

  • Re-oxidation: The reduced catalyst is re-oxidized by oxygen, completing the cycle.

Critical Challenge: The "toluidide" amide wings create steric bulk. Standard CuCl/Pyridine systems may be too slow. Bulky amine ligands (e.g., t-MEDA) or mixed-solvent systems are required to maintain solubility and catalytic activity.

G Monomer 4-Hydroxy-m- isophthalotoluidide Radical Phenoxy Radical Monomer->Radical -H (Oxidation) Catalyst Cu(I)/Amine Complex Catalyst->Radical Activates Dimer C-O Coupled Dimer Radical->Dimer Coupling Polymer Poly(phenylene ether amide) Dimer->Polymer Propagation O2 O2 O2->Catalyst Regenerates

Figure 1: Catalytic cycle for the oxidative polycondensation of phenolic amides.

Catalyst Selection Guide

Catalyst SystemComponentsActivity ProfileRecommended For
Hay's Catalyst CuCl + PyridineModerate. Standard for unhindered phenols.Initial screening; low MW oligomers.
High-Activity Complex CuCl + TMEDA (N,N,N',N'-tetramethylethylenediamine)High. Solubilizes the Cu complex in non-polar solvents.Preferred Protocol. High MW polymers; sterically hindered monomers.
Manganese System MnCl2 + EthanolamineLower activity but environmentally benign.Green chemistry applications; lower color index.
Enzymatic Horseradish Peroxidase (HRP) + H2O2Highly specific; requires aqueous/organic interface.Biomedical applications (trace metal-free).

Expert Insight: For 4-hydroxy-m-isophthalotoluidide, the CuCl/TMEDA system in a Nitrobenzene/Toluene mixture is recommended. The nitrobenzene helps solubilize the polar amide polymer chain as it grows, preventing premature precipitation.

Detailed Experimental Protocol

Method: Oxidative Polycondensation using CuCl/TMEDA.

Materials
  • Monomer: 4-Hydroxy-m-isophthalotoluidide (Recrystallized from ethanol).

  • Catalyst: Copper(I) Chloride (CuCl) - Must be fresh/white. Green CuCl indicates oxidation and should be purified.

  • Ligand: TMEDA (Distilled).

  • Solvent: Nitrobenzene (99%) and Toluene (Anhydrous).

  • Oxidant: Oxygen gas (Ultra-high purity).

Step-by-Step Procedure
  • Catalyst Preparation (In-situ):

    • In a 250 mL three-neck flask equipped with an O2 inlet tube, vigorous stirrer, and thermometer, dissolve CuCl (0.05 g, 0.5 mmol) in Nitrobenzene (30 mL) and Pyridine (or TMEDA, 1.5 mL) .

    • Stir vigorously under an O2 stream for 10 minutes. The solution should turn a deep clear green (active complex).

  • Monomer Addition:

    • Dissolve 4-Hydroxy-m-isophthalotoluidide (5.0 g, 14.4 mmol) in Nitrobenzene (20 mL) .

    • Add the monomer solution to the catalyst mixture over 5 minutes.

    • Note: The reaction is exothermic. Maintain temperature at 30°C using a water bath.

  • Polymerization:

    • Maintain vigorous stirring (critical for O2 mass transfer).

    • Continue O2 bubbling for 4-6 hours .

    • Viscosity Check: The solution viscosity will increase noticeably. If the solution becomes turbid, add small amounts of Nitrobenzene to maintain homogeneity.

  • Termination & Isolation:

    • Pour the reaction mixture into 500 mL of Methanol containing 1% HCl (to quench the catalyst and remove Cu).

    • Filter the precipitated polymer.

    • Purification: Dissolve the polymer in Dimethylacetamide (DMAc) and reprecipitate into Methanol/Water (1:1).

    • Dry under vacuum at 80°C for 24 hours.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Molecular Weight Insufficient O2 flow or "Dead" Catalyst.Increase stirring speed; use fresh CuCl; ensure solvent is anhydrous.
Precipitation during reaction Polymer insolubility.Increase Nitrobenzene ratio; switch to DMAc/Toluene mix.
Dark Color Product Quinone byproduct formation.Reduce reaction temperature to <25°C; reduce O2 flow rate slightly.
Crosslinking (Gelation) C-C coupling at ortho positions.This monomer is prone to C-C coupling. Ensure low concentration (<10% w/v).

Alternative Route: Acid-Catalyzed Condensation (Novolac Type)

For applications requiring a cross-linkable resin (e.g., photoresists), condensation with formaldehyde is used.

  • Catalyst: Oxalic Acid (1% w/w) or p-Toluenesulfonic Acid (PTSA).

  • Reagent: Paraformaldehyde.[1]

  • Conditions: Reflux in Diglyme at 120°C for 12 hours.

  • Mechanism: Electrophilic aromatic substitution at the ortho positions of the phenol ring.

References

  • Hay, A. S. (1962). "Polymerization by Oxidative Coupling: Discovery and Recent Developments." Journal of Polymer Science Part A. Link

  • Ueda, M., et al. (1990). "Synthesis of Poly(phenylene ether amide)s by Oxidative Coupling." Macromolecules. (Contextual grounding for amide-containing phenols).
  • Higashi, F., et al. (1982). "Direct Polycondensation of Aromatic Carboxylic Acids." Journal of Polymer Science: Polymer Chemistry Edition. Link (Relevant for alternative polyesterification routes).

  • Google Patents. "Fluorinated Isophthalotoluidide Derivatives for Photoresists." (Verifying the application of CAS 29114-45-2). Link

Disclaimer: This protocol involves the use of toxic solvents (Nitrobenzene) and heavy metals. All procedures must be conducted in a fume hood with appropriate PPE.

Sources

Procedure for recrystallization and purification of 4-hydroxy-m-isophthalotoluidide

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Procedure for Recrystallization and Purification of 4-hydroxy-m-isophthalotoluidide

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Purity

4-hydroxy-m-isophthalotoluidide is a complex aromatic diamide whose utility in pharmaceutical synthesis and materials science is contingent on its purity. As with many multi-functionalized organic compounds, its synthesis can yield a crude product containing unreacted starting materials, side-products, and other process-related impurities.[1][2] These contaminants can interfere with subsequent reactions, alter pharmacological activity, and compromise the integrity of final materials.

Recrystallization is a powerful and widely-used technique for purifying solid organic compounds.[3] The method is predicated on the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its impurities at an elevated temperature, but as the solution slowly cools, the solubility of the target compound decreases, causing it to crystallize out in a pure form while the impurities remain dissolved in the "mother liquor."[4][5]

This document provides a comprehensive, experience-driven guide to developing a robust recrystallization protocol for 4-hydroxy-m-isophthalotoluidide. We will move beyond a simple list of steps to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot the procedure effectively.

Understanding the Molecule: A Rational Approach to Solvent Selection

The molecular structure of 4-hydroxy-m-isophthalotoluidide dictates its solubility behavior. Key functional groups include:

  • Two Aromatic Rings: Contribute to non-polar character.

  • Two Amide Linkages (-CONH-): Highly polar, capable of strong hydrogen bonding.

  • One Hydroxyl Group (-OH): A polar, hydrogen-bond-donating group.

  • Two Methyl Groups (-CH3): Add non-polar character.

This combination of polar and non-polar moieties suggests that neither a highly polar solvent (like water) nor a highly non-polar solvent (like hexane) will be ideal on its own. The principle of "like dissolves like" points towards solvents of intermediate polarity.[4] For amide-containing compounds, polar aprotic solvents or alcohols are often excellent starting points for method development.[6][7]

A preliminary solvent screen is the cornerstone of a successful recrystallization. The ideal solvent should exhibit high solubility for the compound at its boiling point and very low solubility at low temperatures (0-4 °C).[3][4]

Table 1: Solvent Screening Guide for 4-hydroxy-m-isophthalotoluidide

SolventPolarityBoiling Point (°C)Rationale & Expected Behavior
Ethanol (95%) Polar Protic78Recommended Starting Point. The hydroxyl group and polarity are suitable for dissolving the amide and hydroxyl functionalities at high temperatures, while solubility should decrease significantly upon cooling.[6][8]
Acetonitrile Polar Aprotic82Strong Candidate. Often gives excellent crystals for aromatic compounds and amides. Its higher boiling point allows for a greater solubility differential.[6][9]
Ethyl Acetate Medium Polarity77May be a good single solvent, but could also serve as the "good" solvent in a two-solvent system with an anti-solvent like hexane.
Acetone Polar Aprotic56A versatile solvent, but its low boiling point may not provide a sufficiently wide temperature range for a large solubility difference.[4][7]
Water Highly Polar100Unlikely to be a good single solvent due to the large non-polar aromatic portions. However, it is an excellent candidate as an "anti-solvent" when mixed with a more soluble solvent like ethanol or acetone.[4][8]
Toluene Non-polar111May dissolve the compound at high temperatures due to the aromatic character, but its non-polar nature might struggle with the polar amide and hydroxyl groups.[9]

Experimental Workflow for Purification

The following diagram outlines the complete workflow for the purification of 4-hydroxy-m-isophthalotoluidide, from the initial crude solid to the final, analytically pure crystals.

G crude Crude Solid dissolve 1. Dissolution Add minimum volume of hot solvent (e.g., Ethanol) crude->dissolve Heat hot_filter 2. Hot Filtration (Optional) Remove insoluble impurities dissolve->hot_filter If solids persist cool 3. Slow Cooling Allow solution to reach room temperature undisturbed dissolve->cool If no solids hot_filter->cool ice_bath 4. Maximize Yield Cool in an ice-water bath for >30 minutes cool->ice_bath vac_filter 5. Isolate Crystals Vacuum filtration using a Büchner funnel ice_bath->vac_filter wash 6. Wash Crystals Rinse with a small amount of ice-cold solvent vac_filter->wash mother_liquor Mother Liquor (Contains impurities) vac_filter->mother_liquor Filtrate dry 7. Drying Dry under vacuum to constant weight wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for the recrystallization of 4-hydroxy-m-isophthalotoluidide.

Protocol 1: Single-Solvent Recrystallization

This protocol assumes ethanol is a suitable solvent, as determined by preliminary screening.

Materials and Equipment:

  • Crude 4-hydroxy-m-isophthalotoluidide

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (at least two)

  • Hotplate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Glass stir rod

  • Vacuum source

  • Ice bath

Procedure:

  • Preparation: Place the crude solid in an appropriately sized Erlenmeyer flask. A boiling stone may be added to ensure smooth boiling. Set up a second flask with the recrystallization solvent (ethanol) and boiling stones on a hotplate to pre-heat.[10]

  • Dissolution: Add a small amount of the hot ethanol to the flask containing the crude solid, just enough to cover it.[5] Bring the mixture to a gentle boil with stirring. Continue to add the hot solvent dropwise until all of the solid has just dissolved.

    • Causality: Using the minimum amount of hot solvent is critical. Excess solvent will reduce the yield, as more of the compound will remain in solution upon cooling.[5]

  • Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, inorganic salts) remain in the hot solution, perform a hot filtration. This involves quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

    • Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel, which would decrease the yield.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[5]

  • Isolation: Set up a Büchner funnel with filter paper wetted with a small amount of ice-cold ethanol. Turn on the vacuum and pour the cold slurry of crystals into the funnel.[10]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold ethanol.

    • Causality: Washing with cold solvent removes any residual mother liquor (containing dissolved impurities) from the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Transfer the purified crystals from the funnel to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is useful if the compound is too soluble in a suitable hot solvent (like ethanol) even when cold, or if no single solvent provides the ideal solubility profile. Here, we use ethanol as the "good" solvent and water as the "anti-solvent."

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol, following steps 1 and 2 from Protocol 1.

  • Addition of Anti-Solvent: While keeping the solution hot, add water (the anti-solvent) dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-solubilization: Add a few more drops of hot ethanol until the cloudiness just disappears, ensuring the solution is perfectly saturated at that temperature.

  • Crystallization and Isolation: Follow steps 4 through 8 from Protocol 1. The wash in step 7 should be done with a cold mixture of ethanol and water in the same proportion as the final recrystallization mixture.

Troubleshooting Common Issues

IssueProbable CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly.Add more solvent to the hot mixture. Ensure cooling is very slow. Consider switching to a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is not supersaturated.Re-heat the solution to boil off some of the solvent to reduce the volume. Let it cool again. Alternatively, scratch the inside of the flask with a glass rod at the liquid's surface to provide a nucleation site.
Poor Yield Too much solvent was used; cooling time was insufficient; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration.Optimize solvent volume. Ensure the solution is thoroughly cooled in an ice bath. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated.
Colored Impurities Remain The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use sparingly as it can also adsorb the product.[10]

Purity Assessment

The efficacy of the purification must be validated.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the crude material with the recrystallized product. The pure product should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A successful recrystallization should show a significant increase in the area percentage of the main peak.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and identify the absence of impurity-related signals present in the crude material's spectrum.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • ChemHelper. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Common Solvents for Crystallization. CU Boulder Organic Chemistry. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • PubChem. (n.d.). 4-hydroxy-1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-hydroxy-1-N,3-N-bis(4-methylphenyl)benzene-1,3-dicarboxamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-N,3-N-bis(4-chloro-2-methylphenyl)-4-hydroxybenzene-1,3-dicarboxamide. National Center for Biotechnology Information. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • PubChem. (n.d.). 1-N,3-N-bis(3-chloro-2-methylphenyl)-4-hydroxybenzene-1,3-dicarboxamide. National Center for Biotechnology Information. [Link]

  • Huda, N., et al. (2017). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

  • Google Patents. (2016). CN105272899A - Novel compound and method for synthesizing iopamidol impurity D...
  • R. P. Marathe, et al. (2015). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. RJPBCS. [https://www.rjpbcs.com/pdf/2015_6(1)/[12].pdf]([Link]12].pdf)

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. [Link]

  • Blagden, N., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • ResearchGate. (2018). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. [Link]

  • Kavanagh, D. P., et al. (2017). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Zupancic, S., et al. (2000). Sources of impurities – investigation of 4-(2-chlorophenyl).... Acta Chimica Slovenica. [Link]

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Application Note: Engineering Soluble Aromatic Polyamides via the 4-Hydroxy-m-Isophthalotoluidide (HMIT) Motif

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rationale, synthesis, and validation of using the 4-hydroxy-m-isophthalotoluidide (HMIT) structural motif to engineer solubility into high-performance aromatic polyamides (aramids).

Executive Summary

Aromatic polyamides (aramids) are renowned for their thermal stability and mechanical strength but are notoriously difficult to process due to strong interchain hydrogen bonding and rigid packing. This guide details the use of 4-hydroxy-m-isophthalotoluidide (HMIT) —a structural unit derived from the copolymerization of 4-hydroxyisophthalic acid (4-HIA) and m-toluenediamine (m-TDA) —to break this symmetry.

By incorporating the HMIT motif, researchers can introduce specific "solubility handles" (phenolic hydroxyls) and "entropy generators" (methyl groups/meta-kinks) into the polymer backbone. This modification renders the polymer soluble in polar aprotic solvents (DMAc, NMP) without significantly compromising thermal stability, enabling the fabrication of advanced membranes, coatings, and fibers.

Scientific Rationale & Mechanism

The insolubility of standard aramids (e.g., poly(m-phenylene isophthalamide)) arises from high cohesive energy density and efficient chain packing. The HMIT motif disrupts this via a dual-action mechanism:

The "Entropy-Enthalpy" Solubilization Mechanism
  • Entropic Disruption (Steric Hindrance):

    • Meta-Linkage: The isophthalic core introduces a "kink" (120° angle) in the chain, preventing the linear rod-like packing seen in para-aramids (Kevlar).

    • Methyl Substituent: The methyl group from the m-toluenediamine unit adds asymmetry and steric bulk, further increasing free volume and reducing crystallinity.

  • Enthalpic Solvation (Specific Interaction):

    • Phenolic Hydroxyl: The 4-hydroxyl group on the isophthalic ring acts as a hydrogen bond donor. In amide solvents (like NMP or DMAc), this group forms strong H-bonds with the solvent carbonyls, effectively "pulling" the polymer chain into solution.

Mechanistic Diagram

The following diagram illustrates the disruption of chain packing and the solvent interaction sites.

HMIT_Solubility_Mechanism cluster_effect Solubility Drivers Standard_Aramid Standard Aramid (Strong H-Bonding Network) HMIT_Unit HMIT Structural Motif (4-OH + Methyl Group) Standard_Aramid->HMIT_Unit Modification Soluble_Polymer Solubilized Polymer Coil HMIT_Unit->Soluble_Polymer Disrupts Crystallinity (Steric Kink) Solvent Polar Aprotic Solvent (DMAc / NMP) Solvent->HMIT_Unit H-Bonds to Phenolic OH Solvent->Soluble_Polymer Thermodynamic Stabilization Disorder Increased Free Volume Interaction Solvent-Polymer Affinity

Caption: Mechanism of solubility enhancement via HMIT modification: Steric disruption reduces packing, while the phenolic OH enables solvent interaction.

Experimental Protocol: Synthesis of HMIT-Modified Polyamide

Method Selection: Direct Polycondensation (Yamazaki-Higashi conditions). Note: We avoid using acid chlorides because the phenolic hydroxyl group in 4-HIA interferes with acid chloride formation unless protected. Direct phosphorylation is the industry standard for phenolic acid monomers.

Materials & Reagents
ReagentFunctionPurity Requirement
4-Hydroxyisophthalic Acid (4-HIA) Monomer A>99%, dried at 100°C
m-Toluenediamine (2,4-diaminotoluene) Monomer B>99%, recrystallized
Isophthalic Acid (IPA) Co-monomer (Optional)>99% (Control ratio)
Triphenyl Phosphite (TPP) Condensing AgentDistilled
Pyridine (Py) Base/SolventAnhydrous
N-Methyl-2-pyrrolidone (NMP) SolventAnhydrous (<50 ppm H₂O)
Lithium Chloride (LiCl) SolubilizerAnhydrous, dried at 150°C
Methanol Precipitation MediumIndustrial Grade
Step-by-Step Synthesis Workflow
  • Reactor Setup:

    • Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet/outlet, and a reflux condenser.

    • Flame-dry the glassware under nitrogen flow to remove adsorbed moisture.

  • Monomer Charging:

    • Add 4-HIA (1.82 g, 10 mmol) and m-Toluenediamine (1.22 g, 10 mmol) to the flask.

    • Variation: To tune solubility vs. thermal stability, replace a portion of 4-HIA with standard Isophthalic Acid (e.g., 50:50 ratio).

  • Solvent & Catalyst Addition:

    • Add NMP (20 mL) and Pyridine (5 mL).

    • Add LiCl (1.0 g) to aid in the dissolution of the forming polymer (prevents premature precipitation).

    • Stir until monomers are fully dissolved.

  • Activation (Phosphorylation):

    • Add Triphenyl Phosphite (TPP) (6.2 g, 20 mmol).

    • Heat the reaction mixture to 100°C for 3 hours under continuous nitrogen flow.

    • Observation: The solution viscosity should noticeably increase, indicating chain growth.

  • Work-up & Isolation:

    • Cool the viscous solution to room temperature.

    • Pour the solution slowly into a blender containing 500 mL of Methanol under vigorous stirring.

    • The polymer will precipitate as a fibrous or powdery solid.

  • Purification:

    • Filter the solid and wash repeatedly with hot methanol and hot water to remove residual pyridine and phosphorous byproducts.

    • Drying: Dry in a vacuum oven at 80°C for 12 hours.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Dry Monomers (4-HIA + m-TDA) Dissolution Dissolve in NMP/Pyridine + LiCl (Solubilizer) Start->Dissolution Activation Add Triphenyl Phosphite (TPP) (Condensing Agent) Dissolution->Activation Reaction Reaction: 100°C, 3 Hours (Viscosity Increase) Activation->Reaction Precipitation Pour into Methanol (Precipitate Polymer) Reaction->Precipitation Purification Wash (MeOH/Water) & Vacuum Dry Precipitation->Purification End Final Product: Poly(4-hydroxy-m-isophthalotoluidide) Purification->End

Caption: Direct polycondensation workflow using Yamazaki-Higashi conditions to synthesize HMIT-modified polyamides.

Solubility Validation & Characterization

To confirm the efficacy of the HMIT modification, comparative solubility testing is required against a standard control (unmodified Poly(m-phenylene isophthalamide)).

Solubility Testing Protocol

Objective: Determine the solubility limit (mg/mL) at room temperature (25°C) and upon heating (60°C).

  • Preparation: Weigh 10 mg of the dried polymer into a 2 mL vial.

  • Solvent Addition: Add 1 mL of the target solvent (DMAc, NMP, DMSO, or Ethanol).

  • Agitation: Vortex for 1 minute. Leave for 24 hours at 25°C.

  • Assessment:

    • ++ (Soluble): Clear solution, no particulates.

    • + (Swollen): Gel-like appearance.

    • - (Insoluble): Solid remains unchanged.

Expected Data (Comparative Table)
SolventStandard Aramid (Control)HMIT-Modified Polymer (Target)Observation
NMP - (Insoluble)++ (Soluble > 10%)Hydroxyl groups facilitate solvation.
DMAc - (Insoluble)++ (Soluble > 10%)Primary solvent for film casting.
DMSO - (Insoluble)+ (Swollen/Soluble)Improved interaction vs control.
Ethanol - (Insoluble)- (Insoluble)Remains resistant to common alcohols (good chemical resistance).
H₂SO₄ ++ (Soluble)++ (Soluble)Both soluble (protonation of amides).

References

  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition. Link

  • Liaw, D. J., & Wang, K. L. (1996). Synthesis and characterization of new soluble aromatic polyamides containing hydroxyl groups. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Hsiao, S. H., & Yu, C. H. (1996). Synthesis and properties of aromatic polyamides based on 4-hydroxyisophthalic acid. Journal of Polymer Research. Link

  • PubChem. (n.d.). 4-Hydroxyisophthalic acid (CAS 636-46-4). National Library of Medicine. Link

Synthesis of 4-hydroxy-N,N'-bis(3-methylphenyl)isophthalamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the synthesis of 4-hydroxy-N,N'-bis(3-methylphenyl)isophthalamide. Designed for researchers, scientists, and professionals in drug development, this document outlines the chemical principles, necessary reagents, and detailed procedures for the successful synthesis, purification, and characterization of the target molecule.

Introduction

4-hydroxy-N,N'-bis(3-methylphenyl)isophthalamide is an aromatic amide with potential applications in materials science and as a precursor for more complex molecular structures. The isophthalamide backbone can impart rigidity and thermal stability, while the hydroxyl and methylphenyl functionalities offer sites for further chemical modification. The synthesis of such molecules is a cornerstone of medicinal and materials chemistry, relying on the robust and well-established formation of amide bonds.[1][2]

The most common and direct method for synthesizing isophthalamides involves the condensation reaction between an isophthaloyl chloride and a corresponding amine.[3][4] This application note will detail the synthesis of 4-hydroxy-N,N'-bis(3-methylphenyl)isophthalamide from 4-hydroxyisophthaloyl dichloride and 3-methylaniline.

Reaction Scheme

The synthesis proceeds via the acylation of two equivalents of 3-methylaniline with one equivalent of 4-hydroxyisophthaloyl dichloride. A base is used to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

Figure 1. Synthesis of 4-hydroxy-N,N'-bis(3-methylphenyl)isophthalamide from 4-hydroxyisophthaloyl dichloride and 3-methylaniline.

Experimental Protocol

This protocol is based on established methods for low-temperature solution polycondensation of aromatic amides.[4]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
4-Hydroxyisophthaloyl dichlorideC₈H₄Cl₂O₃220.031 equivalentStarting material. Can be synthesized from 4-hydroxyisophthalic acid.
3-Methylaniline (m-toluidine)C₇H₉N107.152.2 equivalentsReagent. Ensure high purity.
N,N-Dimethylacetamide (DMAc)C₄H₉NO87.12AnhydrousSolvent. Must be dry.[3]
PyridineC₅H₅N79.102.5 equivalentsBase/Acid scavenger.
Hydrochloric acid (HCl)HCl36.461 M aqueous solutionFor work-up.
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aqueous solutionFor work-up.
Deionized waterH₂O18.02-For washing.
MethanolCH₃OH32.04-For washing.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)MgSO₄ / Na₂SO₄120.37 / 142.04-Drying agent.
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or argon gas inlet

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Analytical balance

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.

    • Place the flask in an ice bath to maintain a low temperature during the reaction.

    • Purge the flask with dry nitrogen or argon gas to create an inert atmosphere. This is crucial to prevent side reactions with atmospheric moisture.[5]

  • Dissolution of 3-Methylaniline:

    • In the reaction flask, dissolve 3-methylaniline (2.2 equivalents) and pyridine (2.5 equivalents) in anhydrous N,N-dimethylacetamide (DMAc). Stir the solution under a nitrogen atmosphere until all components are fully dissolved.

  • Preparation of the Acid Chloride Solution:

    • In a separate, dry flask, dissolve 4-hydroxyisophthaloyl dichloride (1 equivalent) in anhydrous DMAc.

  • Addition of Acid Chloride:

    • Transfer the 4-hydroxyisophthaloyl dichloride solution to the dropping funnel.

    • Add the acid chloride solution dropwise to the stirred solution of 3-methylaniline and pyridine in the reaction flask over 30-60 minutes. Maintain the reaction temperature at 0-5 °C using the ice bath. The slow addition is necessary to control the exothermic reaction and prevent the formation of side products.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 12-24 hours to ensure the reaction goes to completion.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Product Isolation:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing a stirred solution of 1 M hydrochloric acid in an ice bath. This will precipitate the crude product and neutralize any excess pyridine.

    • Filter the resulting precipitate using a Büchner funnel.

    • Wash the crude product thoroughly with deionized water until the filtrate is neutral to pH paper. This removes any remaining salts.

    • Subsequently, wash the product with a saturated sodium bicarbonate solution to remove any unreacted 4-hydroxyisophthalic acid that may have formed due to hydrolysis of the acid chloride.

    • Finally, wash the product with methanol to remove any remaining organic impurities.[5]

    • Dry the crude product in a vacuum oven at 60-80 °C until a constant weight is achieved.

Purification and Characterization

Purification

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or N,N-dimethylformamide (DMF)/water.

Characterization

The structure and purity of the synthesized 4-hydroxy-N,N'-bis(3-methylphenyl)isophthalamide can be confirmed using the following analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected proton and carbon signals.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretching of the amide bond, and the O-H stretching of the hydroxyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

  • Melting Point Analysis: To assess the purity of the final product.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 4-hydroxy-N,N'-bis(3-methylphenyl)isophthalamide.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents Dissolve 3-methylaniline and pyridine in DMAc addition Dropwise addition of acid chloride solution at 0-5 °C reagents->addition acid_chloride Dissolve 4-hydroxyisophthaloyl dichloride in DMAc acid_chloride->addition stirring Stir at room temperature for 12-24 hours addition->stirring precipitation Precipitate product in acidic water stirring->precipitation filtration Filter the precipitate precipitation->filtration washing Wash with water, NaHCO₃ solution, and methanol filtration->washing drying Dry under vacuum washing->drying analysis NMR, FT-IR, MS, Melting Point drying->analysis

Caption: Workflow for the synthesis of 4-hydroxy-N,N'-bis(3-methylphenyl)isophthalamide.

Causality Behind Experimental Choices

  • Inert Atmosphere: The use of an inert atmosphere is critical as isophthaloyl chlorides are highly reactive towards moisture.[5] Hydrolysis of the acid chloride would lead to the formation of the corresponding carboxylic acid, reducing the yield of the desired amide.

  • Low Temperature: The dropwise addition of the acid chloride at low temperatures helps to control the exothermicity of the acylation reaction, minimizing the formation of byproducts and ensuring a more controlled reaction.

  • Use of a Base: Pyridine acts as a base to neutralize the HCl gas produced during the reaction.[3] This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction to completion.

  • Washing Steps: The extensive washing of the crude product is essential to remove unreacted starting materials, the pyridine hydrochloride salt, and any other water-soluble impurities, leading to a purer final product.

References

  • Benchchem. (n.d.). Optimization of Catalyst Concentration in Isophthalamide Synthesis.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma of activation and racemisation. Chemical Society Reviews, 38(2), 606-631.
  • Ishihara, K. (2019). Boronic acid-catalyzed dehydrative amidation. RSC Publishing.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Google Patents. (n.d.). Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid.
  • Google Patents. (n.d.). Preparation of poly(m-phenylene isophthalamide) filaments.
  • ResearchGate. (n.d.). Synthesis of N, N -[4 -(4 -hydroxyphenoxy) phenylene]isophthalamide, IPCD.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • Organic Syntheses. (n.d.). Isophthalaldehyde.
  • MDPI. (2017). Functional Aromatic Polyamides.
  • Google Patents. (n.d.). Textile fiber from poly(m-phenylene isophthalamide) and ring substituted derivatives thereof.
  • SpringerLink. (n.d.). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Semantic Scholar. (2022). Optimization of Preparation Conditions of Poly(m-phenylene isophthalamide) PMIA Hollow Fiber Nanofiltration Membranes.
  • PubMed. (2016). Preparation, characterization and performance of poly(m-phenylene isophthalamide)/organically modified montmorillonite nanocomposite membranes in removal of perfluorooctane sulfonate.
  • ResearchGate. (n.d.). Synthesis, Crystal Structure and Physico-chemical Properties of 3, 3' - [ ( 4-hydroxyphenyl ) methyl ] bis- ( 4-hydroxy- 2H -chromen-2-one ).
  • Google Patents. (n.d.). bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.
  • MDPI. (2007). The Preparation and Characterization of Poly(m-phenylene- isophthalamide) Fibers Using Ionic Liquids.
  • Google Patents. (n.d.). Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • PMC. (n.d.). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers.
  • MDPI. (2022). Eu3+- and Tb3+-Based Coordination Complexes of Poly(N-Isopropyl,N-methylacrylamide-stat-N,N-dimethylacrylamide) Copolymer: Synthesis, Characterization and Property.

Sources

Application Note: Electrospinning Nanofibers Containing 4-Hydroxy-m-isophthalotoluidide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodology for fabricating functional nanofibers loaded with 4-hydroxy-m-isophthalotoluidide (4-HMIT). This compound, characterized by its phenolic hydroxyl group and amide linkages, presents specific challenges in solubility and crystallization during the rapid solvent evaporation characteristic of electrospinning.

This guide utilizes Polycaprolactone (PCL) as the carrier matrix. PCL is selected for its biocompatibility, excellent mechanical properties, and compatibility with hydrophobic small molecules. The protocol employs a binary solvent system (DCM/DMF) to balance the solubility of the hydrophobic polymer with the polar amide functionality of the 4-HMIT, ensuring a homogeneous distribution and minimizing phase separation (burst release).

Target Applications:

  • Drug Delivery Systems (DDS): Sustained release of anti-inflammatory or antimicrobial agents.

  • Colorimetric Sensors: Utilizing the phenolic moiety for pH or ion sensing.

  • Functional Filtration: Immobilization of reactive couplers for chemical filtration.

Pre-Formulation & Chemical Logic

Molecular Analysis

Successful electrospinning requires understanding the interaction between the solute (4-HMIT) and the matrix (PCL).

  • 4-Hydroxy-m-isophthalotoluidide:

    • Functional Groups: Phenolic -OH, Amide (-CONH-), Methyl-substituted aromatic rings.

    • Solubility Profile: Poor in water; Moderate in alcohols; High in polar aprotic solvents (DMF, DMSO, NMP).

    • Risk: Rapid crystallization during flight (jet instability) due to strong intermolecular hydrogen bonding (amide-amide interactions).

  • Carrier Polymer (PCL):

    • Solubility: High in Dichloromethane (DCM), Chloroform, THF.

    • Interaction: The carbonyl (C=O) groups in PCL can act as hydrogen bond acceptors for the phenolic -OH and amide -NH of 4-HMIT, promoting solid dispersion.

Solvent System Selection

A single solvent is often insufficient. We employ a Binary Solvent System :

  • Dichloromethane (DCM): Good solvent for PCL; high volatility (BP: 39.6°C) drives fiber formation.

  • Dimethylformamide (DMF): Good solvent for 4-HMIT; high dielectric constant (

    
    ) increases solution conductivity (reducing bead defects); low volatility (BP: 153°C) prevents needle clogging.
    

Optimal Ratio: 70:30 (v/v) DCM:DMF.

Experimental Protocol

Materials
  • Active Agent: 4-Hydroxy-m-isophthalotoluidide (High Purity >98%).

  • Polymer: Polycaprolactone (PCL),

    
     = 80,000 Da.
    
  • Solvents: Dichloromethane (DCM, Anhydrous), N,N-Dimethylformamide (DMF).

  • Equipment: High-Voltage Power Supply, Syringe Pump, Stainless Steel Needle (21G), Aluminum Foil Collector (or rotating drum).

Solution Preparation Workflow
StepActionCritical ParameterScientific Rationale
1 Solvent Mixing Mix DCM and DMF (7:3 v/v).Volume: 10 mL
2 Active Dissolution Add 4-HMIT to the solvent.Conc: 1-5% w/v (relative to solvent)
3 Polymer Addition Add PCL pellets.Conc: 12-15% w/v
4 Homogenization Magnetic stirring (300 rpm).Time: 4-6 hours @ RT
5 Degassing Let stand or mild sonication.Time: 30 mins
Electrospinning Parameters
  • Applied Voltage: 15 – 18 kV (Positive polarity).

  • Flow Rate: 0.8 – 1.0 mL/h.

  • Tip-to-Collector Distance (TCD): 15 cm.

  • Environmental Conditions: 20-25°C, <40% Relative Humidity.

    • Note: High humidity causes pore formation (Breath Figure Effect) or premature precipitation of the hydrophobic 4-HMIT.

Process Visualization

Fabrication Workflow

The following diagram illustrates the critical path from raw materials to the final nanofiber mat.

ElectrospinningWorkflow cluster_control Critical Control Points Solvents Solvents (DCM/DMF 7:3) Mixing Homogenization (4h Stirring) Solvents->Mixing Active 4-HMIT (Active Agent) Active->Mixing Dissolve First Polymer PCL (Matrix) Polymer->Mixing Mixing->Polymer Add Second Syringe Syringe Loading (Degassed) Mixing->Syringe Jet Taylor Cone & Jet Whipping Syringe->Jet 0.8 mL/h HV High Voltage (15-18 kV) HV->Jet Charge Injection Collector Nanofiber Mat Collection Jet->Collector Solvent Evaporation

Caption: Figure 1: Step-by-step workflow for electrospinning 4-HMIT/PCL composite fibers.

Molecular Interaction Hypothesis

Understanding the stabilization of 4-HMIT within the PCL matrix.

MolecularInteraction PCL_CO PCL Carbonyl (C=O) Stability Amorphous Solid Dispersion PCL_CO->Stability Prevents Crystallization HMIT_OH 4-HMIT Phenolic (-OH) HMIT_OH->PCL_CO H-Bond HMIT_NH 4-HMIT Amide (-NH-) HMIT_NH->PCL_CO H-Bond

Caption: Figure 2: Hydrogen bonding mechanism stabilizing 4-HMIT within the PCL polymer matrix.

Characterization & Validation

To validate the protocol, the following analytical techniques are mandatory:

TechniquePurposeExpected Outcome
SEM (Scanning Electron Microscopy) Morphology analysis.[1]Smooth fibers (avg. diameter 300-600 nm). If beads appear, increase PCL concentration or DMF ratio.
FTIR (Fourier Transform Infrared) Chemical verification.Shift in PCL Carbonyl peak (~1720 cm⁻¹) indicating H-bonding with 4-HMIT. Presence of Amide I/II bands.
XRD (X-Ray Diffraction) Crystallinity check.Absence of sharp 4-HMIT crystal peaks indicates successful amorphous encapsulation.
In Vitro Release Functional testing.Biphasic release: Initial burst (surface drug) followed by diffusion-controlled release.

Troubleshooting Guide

Issue 1: Nozzle Clogging

  • Cause: Rapid evaporation of DCM at the tip.

  • Solution: Increase DMF content (up to 40%) or wipe the needle tip with DMF-soaked gauze every 15 minutes.

Issue 2: Beaded Fibers

  • Cause: Viscosity too low or surface tension too high.

  • Solution: Increase PCL concentration to 15% w/v. Ensure 4-HMIT is fully dissolved, as particulates disrupt the jet.

Issue 3: Phase Separation (Opaque Fibers)

  • Cause: 4-HMIT precipitating before the polymer solidifies.

  • Solution: Reduce humidity (<30%). The water vapor can induce precipitation of the hydrophobic additive.

References

  • General Electrospinning of PCL/Drug Systems

    • Potrč, T., et al. (2015). "Electrospun polycaprolactone nanofibers as a potential oromucosal delivery system for poorly water-soluble drugs." European Journal of Pharmaceutical Sciences.
  • Solvent Influence (DCM/DMF)

    • Ray, S. S., et al. (2019). "The effect of solvent systems on the morphology and properties of electrospun PCL nanofibers." RSC Advances.
  • Phenolic/Amide Interactions in Polymers

    • Contreras-Caceres, R., et al. (2019). "Electrospinning of phenolic compounds: A review regarding the effect of the polymer matrix." Polymers.[1][2][3]

  • Isophthalic Acid Derivatives in Materials

    • While specific electrospinning papers for "4-hydroxy-m-isophthalotoluidide" are rare, the chemistry follows established protocols for Naphthol AS and Salicylamide derivatives.

Sources

Application Note & Protocols: Functionalization of Polyamide Backbones with Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polyamides, a cornerstone class of synthetic polymers known for their exceptional mechanical strength and thermal stability, are increasingly being adapted for advanced applications in the biomedical and pharmaceutical fields.[1][2] Their inherent hydrophobicity, however, can limit their utility where interaction with aqueous environments is critical. The introduction of hydroxyl (-OH) groups onto the polyamide backbone is a key chemical modification strategy to tailor their properties. This functionalization enhances hydrophilicity, improves biocompatibility, and provides reactive sites for further conjugation with bioactive molecules.[3][4] This guide provides a comprehensive overview of the primary synthetic strategies for preparing hydroxyl-functionalized polyamides, detailed experimental protocols, and methods for their characterization, aimed at researchers, scientists, and drug development professionals.

Introduction: The Rationale for Hydroxylation

The strategic incorporation of hydroxyl groups into the polyamide structure transforms it from a relatively inert structural material into a functional polymer platform. This transformation is driven by several key advantages:

  • Enhanced Hydrophilicity: The polar hydroxyl groups increase the polymer's affinity for water, which is crucial for biomedical applications such as drug delivery systems, hydrogels, and tissue engineering scaffolds, where interaction with biological fluids is necessary.[3][5]

  • Improved Biocompatibility: Increased surface wettability often correlates with reduced non-specific protein adsorption and improved cell adhesion, leading to better biocompatibility.[4][6]

  • Reactive Handles for Conjugation: The hydroxyl group is a versatile chemical handle for the covalent attachment of drugs, targeting ligands, or other polymers, enabling the creation of sophisticated drug delivery systems and functional biomaterials.[3]

  • Tailored Degradation Profiles: For applications requiring biodegradable materials, such as in poly(ester amide)s, the presence of hydroxyl groups can influence the rate of hydrolytic degradation.[3][4]

This document outlines the two principal methodologies to achieve these goals: the direct polymerization of hydroxyl-containing monomers and the post-polymerization modification of existing polyamide backbones.

Synthetic Strategies: A Comparative Overview

The choice of synthetic route depends on the desired degree of control over the polymer architecture, the availability of starting materials, and the specific application.

Strategy 1: Direct Polymerization of Hydroxyl-Containing Monomers

This "bottom-up" approach involves the use of monomers that already possess hydroxyl functionalities. This method offers unparalleled control over the distribution and density of -OH groups along the polymer chain, as their placement is defined by the monomer structure itself.

Causality: By incorporating the functional group at the monomer stage, the polymerization directly builds a well-defined, regularly functionalized polymer. This avoids potential side reactions or incomplete conversions associated with modifying a pre-formed, often less reactive, polymer chain. A common method is low-temperature polycondensation, which is gentle enough to preserve the hydroxyl groups during polymerization.[7]

Strategy 2: Post-Polymerization Modification

This "top-down" approach modifies an existing, pre-formed polyamide. This is particularly useful for functionalizing commercially available polyamides or for when the desired hydroxyl-containing monomer is difficult to synthesize or polymerize directly.[8]

Causality: This strategy leverages reactive groups on a precursor polymer (which may be inherently present or intentionally introduced) to attach hydroxyl-containing molecules. While potentially more versatile in terms of the base polymers that can be used, this method can lead to a more random distribution of functional groups and may require careful optimization to achieve high conversion rates without degrading the polymer backbone.[8][9]

G

Table 1: Comparison of Synthetic Strategies

FeatureDirect PolymerizationPost-Polymerization Modification
Control over -OH distribution High (regular, defined by monomer)Low to Medium (often random)
Monomer Requirement Requires synthesis of functional monomersUses readily available (commercial) polymers
Reaction Efficiency Polymerization kinetics can be affectedRisk of incomplete modification & side reactions
Polymer Backbone Integrity Mild conditions can preserve the chainHarsh modification conditions can cause degradation
Versatility Limited by availability of suitable monomersApplicable to a wide range of existing polyamides
Ideal Use Case Creating novel polymers with precise propertiesModifying existing materials for new applications

Detailed Experimental Protocols

The following protocols are representative examples for each synthetic strategy. All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Direct Polycondensation of a Bio-based Hydroxylated Monomer

This protocol details the synthesis of a polyhydroxyamide using a zwitterionic monoamide derived from galactaric acid (a biomass-derived aldaric acid) and 1,8-diaminooctane.[10] The causality lies in the two-step process: first, creating a monomer with both a carboxylic acid and an amine group on the same molecule, plus the desired hydroxyls, and then heating this "AB-type" monomer to induce self-polycondensation.

Step 1: Synthesis of Zwitterionic Monomer (3c)

  • Prepare a 2.2 M solution of galactarolactone in DMSO.

  • In a round-bottom flask, heat 1.8 mmol of the galactarolactone solution to 40 °C with stirring.

  • Dissolve 1,8-diaminooctane (260 mg, 1.8 mmol) in 1.0 mL of DMSO.

  • Slowly add the diamine solution to the heated lactone solution. A precipitate will form during the reaction.

  • Maintain the mixture at 40 °C under stirring for 7 hours. The reaction opens the lactone ring via aminolysis, forming the zwitterionic monoamide.

  • Add 25 mL of acetonitrile to the mixture and stir overnight to ensure complete precipitation.

  • Filter the solid, wash with 5 mL of cold ethanol, and dry under reduced pressure to yield the white, solid zwitterionic monomer.

G reactant1 Galactarolactone (in DMSO) reaction Stir at 40°C, 7h reactant1->reaction reactant2 1,8-Diaminooctane (in DMSO) reactant2->reaction product1 Zwitterionic Monomer (Precipitate) reaction->product1 purification Acetonitrile Addition Filter & Wash Dry product1->purification final_product Purified Monomer (3c) purification->final_product

Step 2: Polycondensation to form Poly(octamethylene d-galactaramide) (4c)

  • Place the dried zwitterionic monomer (e.g., 600 mg) in a reaction vessel equipped for vacuum and inert gas flow.

  • Add a catalytic amount of an appropriate acid catalyst if needed (some zwitterions self-catalyze).

  • Heat the mixture to 125 °C under an inert nitrogen atmosphere with continuous stirring. This temperature provides the thermal energy needed for amide bond formation while releasing water.

  • Maintain the reaction for 7-12 hours. The viscosity of the mixture will increase as the polymer chains grow.

  • Cool the reaction to room temperature.

  • Dissolve or suspend the resulting solid polymer in a minimal amount of a suitable solvent (e.g., trifluoroacetic acid for analysis, or a mixture for precipitation).

  • Add a mixture of acetonitrile/water (2:3) to precipitate the final polyhydroxyamide.

  • Wash the resulting solid with acetone and dry under reduced pressure to yield the final polymer.[10]

Protocol 2: Post-Polymerization Modification via Isocyanate Coupling

This protocol describes the functionalization of a polymer bearing pendant hydroxyl groups, such as poly(N-hydroxyethyl acrylamide) (PHEAM), with a functional isocyanate.[9][11][12] The causality is based on the highly efficient and often catalyst-free reaction between an isocyanate (-NCO) and a hydroxyl (-OH) group to form a stable carbamate linkage.

Step 1: Synthesis of Precursor Polymer (PHEAM) via RAFT

  • Synthesize PHEAM using a suitable Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization method with a hydroxyl-group containing chain transfer agent (CTA). This provides a polymer with a controlled molecular weight and hydroxyl groups along the side chains.[9][11] (Note: Detailed RAFT polymerization protocols are extensive and can be found in specialized literature).

Step 2: Isocyanate Conjugation

  • Dissolve the synthesized PHEAM in a suitable anhydrous solvent (e.g., DMF, DMSO) in a dried flask under a nitrogen atmosphere. The anhydrous conditions are critical as isocyanates readily react with water.

  • In a separate vial, dissolve 3-5 molar equivalents of the desired functional isocyanate (e.g., a custom-synthesized isocyanate or a commercially available one) in the same anhydrous solvent. The excess isocyanate drives the reaction to completion.[9]

  • Add the isocyanate solution dropwise to the polymer solution at room temperature with vigorous stirring.

  • If required, add a catalytic amount of dibutyltin dilaurate (DBTDL) to accelerate the carbamate formation, although many isocyanate-alcohol reactions proceed efficiently without a catalyst.

  • Allow the reaction to proceed for 12-24 hours at ambient temperature.

  • Monitor the reaction progress by taking aliquots and analyzing via FT-IR, looking for the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the carbamate carbonyl peak (~1700 cm⁻¹).

  • Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether, hexane).

  • Filter the polymer, wash thoroughly with the non-solvent to remove unreacted isocyanate, and dry under vacuum.

G reactant1 PHEAM Polymer (in anhydrous DMF) reaction Mix & Stir Room Temp, 12-24h (Optional: DBTDL catalyst) reactant1->reaction reactant2 Functional Isocyanate (3-5 equivalents) reactant2->reaction product1 Crude Functionalized Polymer (in solution) reaction->product1 purification Precipitate in Diethyl Ether Filter & Wash Dry under Vacuum product1->purification final_product Purified Carbamate-Linked Polymer purification->final_product

Characterization of Hydroxyl-Functionalized Polyamides

Confirming the successful incorporation of hydroxyl groups and assessing the new material's properties is a critical validation step.

Table 2: Key Characterization Techniques

TechniquePurposeExpected Observation for Successful Functionalization
Fourier Transform Infrared Spectroscopy (FT-IR) To identify functional groups.Appearance or increase in the intensity of a broad O-H stretching band around 3200-3500 cm⁻¹.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) To determine the detailed chemical structure and confirm covalent bonding.Appearance of new peaks corresponding to protons or carbons adjacent to the hydroxyl group or the new linkage (e.g., carbamate).[7]
Thermogravimetric Analysis (TGA) To evaluate thermal stability.The thermal stability may decrease slightly due to the introduction of less stable hydroxyl groups or the disruption of intermolecular hydrogen bonding.[7]
Differential Scanning Calorimetry (DSC) To determine thermal transitions (Tg, Tm).Changes in glass transition temperature (Tg) or melting temperature (Tm) indicate altered chain mobility and crystallinity.[13]
Wide-Angle X-ray Diffraction (WXRD) To assess the degree of crystallinity.Functionalization can disrupt the regular packing of polymer chains, often leading to a more amorphous structure, indicated by broader diffraction peaks.[7]
Contact Angle Measurement To measure surface hydrophilicity/wettability.A significant decrease in the water contact angle, indicating a more hydrophilic and wettable surface.[7]
X-ray Photoelectron Spectroscopy (XPS) To determine surface elemental composition.An increase in the oxygen-to-carbon (O/C) ratio on the polymer surface.[7]

Applications in Research and Drug Development

The ability to introduce hydroxyl groups opens up a wide range of applications for polyamides, transforming them into high-value materials for the life sciences.

  • Drug Delivery: Hydroxylated polyamides can be used to create nanoparticles or micelles for encapsulating hydrophobic drugs.[6] The hydroxyl groups improve colloidal stability in aqueous media and provide sites for attaching targeting ligands to direct the carrier to specific cells or tissues.[6]

  • Tissue Engineering: Scaffolds made from hydroxyl-functionalized polyamides can better support cell adhesion and proliferation due to their more hydrophilic and biocompatible surface.[4][14]

  • Hydrogels: The pendant hydroxyl groups can be used as sites for cross-linking, allowing the formation of hydrogels.[3][4] These materials are highly absorbent and have tissue-like softness, making them ideal for wound dressings and as matrices for controlled drug release.[3]

  • Antimicrobial Surfaces: The hydroxyl groups can be used to covalently attach antimicrobial agents, such as chitosan nanoparticles, to the surface of polyamide fabrics or medical devices.[15]

Conclusion

The functionalization of polyamide backbones with hydroxyl groups is a powerful and versatile strategy for tailoring polymer properties for advanced applications. By choosing between direct polymerization for precise architectural control and post-polymerization modification for adapting existing materials, researchers can create a diverse library of functional polyamides. The protocols and characterization techniques outlined in this guide provide a robust framework for scientists to develop and validate these materials, paving the way for innovations in drug delivery, regenerative medicine, and functional biomaterials.

References

  • Simple Synthesis of Hydroxyl and Ethylene Functionalized Aromatic Polyamides as Sizing Agents to Improve Adhesion Properties of Aramid Fiber/Vinyl Epoxy Composites. (2017). MDPI. [Link]

  • Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. PMC. [Link]

  • Degradable Poly(ester amide)s for Biomedical Applications. (2010). MDPI. [Link]

  • Biodegradable functional poly(ester amide)s with pendant hydroxyl functional groups: synthesis, characterization, fabrication and in vitro cellular response. (2011). PubMed. [Link]

  • Sustainable synthesis of zwitterionic galactaric acid monoamides as monomers of hydroxylated polyamides. (2022). Taylor & Francis Online. [Link]

  • Polyamides and Their Functionalization: Recent Concepts for Their Applications as Biomaterials. ResearchGate. [Link]

  • Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. PMC. [Link]

  • (a) The formation of a polyamide with hydroxyl groups via an amidation... ResearchGate. [Link]

  • Using Polyamides In Biomedical Applications. (2021). Boyd Corporation. [Link]

  • Postpolymerization Modification of Hydroxyl-Functionalized Polymers with Isocyanates. (2011). Supramolecular (Bio)Materials. [Link]

  • Effect of Hydroxyl-Containing Fragments on the Structure and Properties of Membrane-Forming Polyamide-Imides. (2023). MDPI. [Link]

  • Postpolymerization Modification of Hydroxyl-Functionalized Polymers with Isocyanates. (2011). ACS Publications. [Link]

  • A kind of hydroxyl terminated unsaturated polyamide and its preparation method and application.
  • Bespoke polyamides via post-polymerization modification using accessible bioadvantaged monounsaturated long chain fatty acid units. (2025). RSC Publishing. [Link]

  • Postpolymerization Modification of Hydroxyl-Functionalized Polymers with Isocyanates. ResearchGate. [Link]

  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. PMC. [Link]

  • Functional Polymers by Post-Polymerization Modification. Concepts, Guidelines and Applications. Semantic Scholar. [Link]

  • Tailoring the Hydroxyl Density of Glass Surface for Anionic Ring- Opening Polymerization of Polyamide 6 to Manufacture Thermoplastic. (2022). PolyPublie. [Link]

  • Understanding the Role of Hydroxyl Functionalization in Linear Poly(Ethylenimine) for Oxidation. OSTI.GOV. [Link]

  • Exploring the potential of polymers: advancements in oral nanocarrier technology. (2025). Taylor & Francis Online. [Link]

  • Surface Treatment of Polyamide 6 through Enzymatic Hydrolysis and Covalent Incorporation of Chitosan Nanoparticles. (2025). ACS Publications. [Link]

Sources

Application Note: Solvent Casting Methods for Hydroxy-Isophthalo-Toluidide Based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-isophthalo-toluidide based polymers, a class of aromatic polyamides, are distinguished by their exceptional thermal stability, mechanical strength, and chemical resistance. The presence of hydroxyl and methyl functional groups on the polymer backbone enhances solubility in select organic solvents compared to their unsubstituted counterparts, making solvent casting a viable and versatile method for processing them into high-quality films and coatings. This document provides a comprehensive guide to the principles and practices of solvent casting for these advanced polymers. It details two primary protocols—static casting for free-standing films and spin coating for thin-film applications—while explaining the critical interplay between polymer characteristics, solvent selection, and processing parameters.

Part 1: Fundamental Principles of Solvent Casting

Solvent casting is a process where a polymer is dissolved in a suitable solvent to form a homogeneous solution (often called a "dope"), which is then cast onto a substrate.[1] Subsequent controlled evaporation of the solvent leaves behind a solid polymer film.[1][2] The quality, microstructure, and properties of the final film are intricately linked to the thermodynamics of the polymer-solvent system and the kinetics of the drying process.

The Mechanism of Film Formation

The process begins with the dissolution of the polymer, where solvent molecules overcome the intermolecular forces between polymer chains, leading to chain disentanglement and solvation. Once cast, the solvent begins to evaporate from the surface. As the solvent concentration decreases, the polymer chains start to re-entangle and pack, eventually forming a solid film. The rate of evaporation is a critical parameter; if it is too rapid, it can lead to surface defects, internal stresses, or a porous structure.[3] Conversely, a slow and controlled evaporation process allows for greater polymer chain mobility, resulting in denser, more uniform films with superior mechanical properties.[4][5]

Critical Parameter Deep Dive

A. Polymer Characteristics: The intrinsic properties of the hydroxy-isophthalo-toluidide polymer, such as molecular weight (Mw), polydispersity index (PDI), and the density of hydroxyl groups, directly influence its solubility and the viscosity of the resulting solution. Higher molecular weight polymers generally lead to more robust films but require more dilute solutions to maintain a castable viscosity.

B. Solvent Selection: The choice of solvent is arguably the most critical decision in the solvent casting process.[6] The ideal solvent should:

  • Readily dissolve the polymer: A good thermodynamic match between the polymer and solvent is essential. For aromatic polyamides like hydroxy-isophthalo-toluidides, polar aprotic solvents are typically required.[7][8]

  • Have an appropriate boiling point: The solvent should be volatile enough to evaporate within a reasonable timeframe but not so volatile that it causes defects. High-boiling-point solvents allow for better control over the drying process.

  • Be non-reactive: The solvent must not react with the polymer.

  • Be of high purity: Impurities can be incorporated into the final film, compromising its properties.

The thermodynamic quality of the solvent dictates the polymer's conformation in solution. A "good" solvent promotes extended polymer chain conformations, leading to significant chain interpenetration and a dense film structure upon drying.[4] A "poor" solvent causes polymer chains to aggregate, which can result in a more porous and potentially weaker film structure.[4][5]

Solvent Boiling Point (°C) Key Characteristics Relevant Sources
N-Methyl-2-pyrrolidone (NMP)202Excellent solvent for many aromatic polyamides, high boiling point allows for controlled drying.[7][8]
N,N-Dimethylacetamide (DMAc)165Widely used for polyamides and polyimides, good balance of solvency and volatility.[7][9]
N,N-Dimethylformamide (DMF)153Effective solvent, but lower boiling point requires more careful control of evaporation.[8][10]
Dimethyl Sulfoxide (DMSO)189Strong polar aprotic solvent capable of dissolving highly intractable polymers.[8]

C. Polymer Concentration and Solution Viscosity: The polymer concentration determines the viscosity of the casting dope and the thickness of the final film.[11]

  • Low Concentration (<5 wt%): Can lead to very thin films that may be difficult to handle or have pinholes.

  • Moderate Concentration (5-15 wt%): Often the optimal range, balancing a manageable viscosity with the ability to form uniform, defect-free films of a desired thickness.[9]

  • High Concentration (>15 wt%): Results in high viscosity, making it difficult to achieve a uniform casting layer and remove air bubbles.

The solution should be thoroughly de-aerated (e.g., by gentle centrifugation or standing) and filtered (e.g., through a 0.45 µm filter) to remove bubbles and particulate impurities before casting.[9]

Part 2: Experimental Protocols & Methodologies

The following protocols are designed as a starting point for forming films from hydroxy-isophthalo-toluidide based polymers. Optimization will be necessary based on the specific molecular weight of the polymer and the desired film characteristics.

Protocol 1: Static Solvent Casting for Free-Standing Films

This method is ideal for producing thicker (25-200 µm), self-supporting films suitable for mechanical testing, dielectric measurements, or membrane applications.

Workflow for Static Solvent Casting

cluster_prep 1. Dope Preparation cluster_cast 2. Casting & Drying cluster_post 3. Post-Processing p1 Weigh Polymer & Solvent (e.g., 10 wt% solids) p2 Combine in Sealed Vial with Magnetic Stirrer p1->p2 p3 Heat & Stir (60-80°C) Until Fully Dissolved p2->p3 p4 Cool to RT, Filter (0.45 µm PTFE filter) p3->p4 c1 Place Glass Substrate on Leveling Table p4->c1 Transfer Dope c2 Pour Filtered Dope Onto Substrate c1->c2 c3 Cover to Slow Evaporation (e.g., with Petri Dish Lid) c2->c3 c4 Dry at RT for 12-24h (Initial Solvent Removal) c3->c4 po1 Transfer Substrate to Vacuum Oven c4->po1 Transfer Semi-Dry Film po2 Anneal: Ramp to 160°C Under Vacuum for 4-6h po1->po2 po3 Cool to RT Under Vacuum po2->po3 po4 Peel Film from Substrate po3->po4

Caption: Workflow for static casting of free-standing films.

Step-by-Step Methodology:

  • Polymer Solution Preparation ("Dope"): a. Prepare a 10-15% (w/w) solution of the hydroxy-isophthalo-toluidide polymer in a suitable solvent (e.g., NMP or DMAc) in a sealed glass vial.[9] b. Add a magnetic stir bar, seal the vial tightly, and place it on a stirrer hotplate. c. Heat the solution to 60-80°C while stirring until the polymer is completely dissolved, which may take several hours. The solution should be homogeneous and transparent.[12] d. Allow the solution to cool to room temperature. Let it stand for at least one hour to allow air bubbles to dissipate. e. For optimal quality, filter the solution through a 0.45 µm syringe filter (PTFE or other solvent-compatible material) to remove any undissolved particles.[9]

  • Casting the Film: a. Place a clean, flat glass substrate (e.g., a glass plate or a large petri dish) on a precisely leveled surface. b. Carefully pour the filtered polymer solution onto the center of the substrate. Allow the solution to spread evenly. The volume of solution poured will determine the final film thickness. c. Immediately cover the substrate with a lid or container, leaving a small gap for slow solvent evaporation. This prevents rapid skinning of the surface and ensures uniform drying.

  • Drying and Annealing: a. Allow the solvent to evaporate at ambient temperature in a dust-free environment or fume hood for 12-24 hours. The film should appear solid but may still contain residual solvent. b. Transfer the glass substrate with the film into a vacuum oven. c. Heat the film under vacuum using a staged approach: for example, hold at 80°C for 2 hours, then increase to 160°C for 4-6 hours to remove high-boiling-point residual solvent.[9][11] d. Turn off the heat and allow the oven to cool to room temperature before breaking the vacuum. This slow cooling process helps to minimize internal stresses.

  • Film Removal: a. Once cooled, the film can often be carefully peeled from the glass substrate using a razor blade to lift an edge, followed by gentle pulling with tweezers. Immersing the substrate in warm water can sometimes aid in releasing the film.[13]

Protocol 2: Spin Coating for Thin Films

This method is used to create highly uniform thin films (50 nm - 2 µm) on flat substrates, essential for applications in electronics, sensors, and as functional coatings.

Workflow for Spin Coating

cluster_prep 1. Preparation cluster_spin 2. Spin Coating Process cluster_bake 3. Post-Bake p1 Prepare Dilute Polymer Solution (1-5 wt% in a volatile solvent) p2 Clean Substrate (e.g., Silicon Wafer, Glass) s1 Mount Substrate on Spin Coater Chuck p2->s1 Load s2 Dispense Filtered Solution Onto Substrate Center s1->s2 s3 Spin Stage 1: Low RPM (e.g., 500 RPM, 10s) to Spread Solution s2->s3 s4 Spin Stage 2: High RPM (e.g., 2000 RPM, 45s) to Form Thin Film s3->s4 b1 Transfer Substrate to Hotplate s4->b1 Transfer b2 Soft Bake (e.g., 80°C, 5 min) to Remove Bulk Solvent b1->b2 b3 Hard Bake (e.g., 160°C, 15 min) to Remove Residual Solvent b2->b3

Caption: Workflow for creating thin films via spin coating.

Step-by-Step Methodology:

  • Solution and Substrate Preparation: a. Prepare a dilute solution of the polymer, typically 1-5% (w/w), in a relatively more volatile solvent like DMF or a mixture of NMP/THF.[14] The concentration and solvent choice will directly influence film thickness and quality. b. Filter the solution through a 0.2-0.45 µm syringe filter immediately before use. c. Thoroughly clean the substrate (e.g., silicon wafer, glass slide) using a standard procedure (e.g., sonication in acetone, then isopropanol, followed by drying with nitrogen gas).

  • Spin Coating: a. Center the substrate on the vacuum chuck of the spin coater. b. Dispense a small amount of the polymer solution onto the center of the substrate, enough to cover about two-thirds of the surface. c. Start the spin coater program. A typical two-stage program is effective: i. Spread Cycle: A low speed (e.g., 500 rpm for 10 seconds) to allow the solution to spread evenly across the substrate. ii. Thinning Cycle: A high speed (e.g., 1500-4000 rpm for 30-60 seconds) during which centrifugal force thins the liquid layer to its final thickness as the solvent evaporates.[11]

  • Baking (Annealing): a. Carefully transfer the coated substrate from the spin coater to a pre-heated hotplate. b. Perform a "soft bake" at a temperature just below the solvent's boiling point (e.g., 80-100°C for 5 minutes) to slowly drive off the bulk of the solvent. c. Follow with a "hard bake" at a higher temperature (e.g., 160°C for 15-30 minutes) to remove residual solvent and anneal the film.[11]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Pinholes or Bubbles in Film Incomplete polymer dissolution; trapped air in the dope; particulate contamination.Filter the polymer solution before casting; allow the solution to stand and de-gas; cast in a clean, dust-free environment.
Cracked or Brittle Film High internal stress from rapid solvent evaporation; insufficient plasticization.Slow down the evaporation rate by covering the casting surface; use a staged drying/annealing protocol with slow cooling; consider adding a plasticizer if the application allows.[15]
Uneven Film Thickness Non-level casting surface; solution viscosity too high; uneven evaporation.Use a leveling table for static casting; adjust polymer concentration to lower viscosity; ensure controlled, uniform airflow during drying.
Film is Opaque or Hazy Polymer precipitation due to moisture absorption from the air; poor solvent choice leading to aggregation.Cast in a low-humidity environment (e.g., a dry box); ensure you are using a thermodynamically "good" solvent.[4]

Part 3: Characterization and Data

Relationship Between Parameters and Film Properties

P_Conc Polymer Concentration Visc Solution Viscosity P_Conc->Visc S_Vola Solvent Volatility Evap Evaporation Rate S_Vola->Evap D_Temp Drying Temperature D_Temp->Evap Chain Chain Mobility D_Temp->Chain A_Time Annealing Time/Temp A_Time->Chain Resid Residual Solvent A_Time->Resid Thick Film Thickness Visc->Thick Surf Surface Uniformity Visc->Surf Mech Mechanical Strength Evap->Mech Evap->Surf Chain->Mech

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-hydroxy-m-isophthalotoluidide Polyamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-hydroxy-m-isophthalotoluidide polyamides belong to the family of aromatic polyamides (aramids), renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The presence of the hydroxyl (-OH) group on the diamine moiety provides a valuable site for further functionalization and can enhance substrate adhesion. However, this same feature, combined with the inherent rigidity of the aramid backbone, creates significant challenges in solubility. Strong intermolecular and intramolecular hydrogen bonds lead to high chain packing and crystallinity, making these polymers notoriously difficult to dissolve in common organic solvents.[1][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming these solubility issues. It combines frequently asked questions for quick troubleshooting with in-depth protocols and mechanistic explanations to empower you to develop robust and repeatable dissolution procedures.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my 4-hydroxy-m-isophthalotoluidide polyamide not dissolving in standard polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)?

A: The primary reason is the extensive network of hydrogen bonds. The amide linkages (-CONH-) along the polymer backbone form strong intermolecular hydrogen bonds with each other. Critically, the hydroxyl groups (-OH) introduce an additional, powerful hydrogen bonding site, significantly increasing the cohesive energy density of the polymer. This makes it very difficult for solvent molecules alone to penetrate the polymer matrix and solvate the individual chains. Furthermore, the aromatic rings contribute to chain stiffness, which reduces the favorable entropy of dissolution.[3]

Q2: What is the role of adding inorganic salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) to the solvent?

A: Adding inorganic salts like LiCl to polar aprotic solvents is a standard and highly effective technique for dissolving aramids.[1][4][5] The dissolution mechanism is a synergistic action between the salt ions and the solvent molecules:

  • Anion (Cl⁻): The chloride anion is a strong hydrogen bond acceptor. It actively disrupts the existing inter-chain hydrogen bonds between the polyamide's N-H and O-H groups.

  • Cation (Li⁺): The small, hard lithium cation coordinates strongly with the carbonyl oxygen atom of the amide group. This dual action breaks the strong polymer-polymer interactions, allowing the polar aprotic solvent (e.g., DMAc) to solvate the now-accessible polymer chains, leading to dissolution.[6]

Q3: Can I use heat to improve solubility? What are the limitations?

A: Yes, heating can significantly accelerate the dissolution process.[7] Increased thermal energy enhances polymer chain mobility and the diffusion rate of solvent molecules into the polymer matrix. However, there are critical limitations:

  • Polymer Degradation: Aromatic polyamides are thermally stable, but prolonged exposure to very high temperatures (>150-180°C), especially in the presence of trace amounts of water or oxygen, can lead to hydrolytic or oxidative degradation.[7][8] This can cause chain scission, reducing molecular weight and compromising the material's final properties.[9][10]

  • Solvent Boiling Point: The temperature must be kept safely below the boiling point of the solvent (Boiling point of DMAc is ~165°C).

  • Safety: Heating organic solvents requires appropriate safety measures, including proper ventilation and avoiding ignition sources.

Q4: Does the molecular weight or crystallinity of the polyamide affect its solubility?

A: Absolutely. Higher molecular weight polyamides are generally more difficult to dissolve due to increased chain entanglement. Likewise, higher crystallinity presents a significant barrier. Amorphous regions of the polymer will dissolve more readily than highly ordered crystalline domains.[4] If you are synthesizing the polymer, reaction conditions that lead to a more amorphous structure can improve solubility.[4][11]

Section 2: In-Depth Troubleshooting and Protocols

Guide 1: Standard Protocol for Complete Dissolution

This protocol is designed for preparing solutions for analytical characterization (e.g., viscometry, GPC/SEC, film casting).

Materials & Equipment:

  • 4-hydroxy-m-isophthalotoluidide polyamide (finely ground powder)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Anhydrous Lithium Chloride (LiCl)

  • Magnetic stirrer with hotplate

  • Dry glassware (round bottom flask or sealed vial)

  • Nitrogen or Argon line for inert atmosphere

Step-by-Step Methodology:

  • Polymer Pre-treatment (Crucial Step):

    • Dry the polyamide powder thoroughly under vacuum at 80-100°C for at least 12-24 hours to remove any absorbed water. Water can interfere with the dissolution process and promote hydrolysis at elevated temperatures.[12]

    • If the polymer is not a fine powder, grind it to increase the surface area available for solvent interaction.

  • Solvent Preparation:

    • Prepare a 3-5% (w/v) LiCl solution in anhydrous DMAc. For example, to make 100 mL of 5% solution, dissolve 5.0 g of anhydrous LiCl in 100 mL of anhydrous DMAc.

    • Gently warm and stir the mixture until all the LiCl has completely dissolved. This may take some time. Using an inert atmosphere (N₂) is recommended to prevent moisture uptake.

  • Dissolution Process:

    • Place the dried polyamide powder into a dry flask.

    • Add the prepared DMAc/LiCl solution to the flask to achieve the desired polymer concentration (typically 1-5% w/v).

    • Begin stirring immediately to ensure the polymer is well-dispersed and does not form large agglomerates.

    • Heat the mixture to 80-100°C under a slow stream of nitrogen. Caution: Do not exceed 120°C for extended periods to minimize the risk of degradation.[7]

    • Continue stirring at this temperature. Dissolution may take several hours to overnight, depending on the polymer's molecular weight and crystallinity. The solution should become clear and viscous.

  • Troubleshooting:

    • Solution remains cloudy or contains gels: This indicates incomplete dissolution.

      • Cause: Insufficient LiCl concentration, polymer not fully dry, or insufficient time/temperature.

      • Solution: Increase the LiCl concentration slightly (e.g., from 3% to 5%). Ensure the polymer was adequately dried. Allow for a longer dissolution time (up to 24 hours).

    • Solution darkens significantly: This may be a sign of thermal degradation.

      • Cause: Temperature is too high or dissolution time is excessively long.

      • Solution: Reduce the temperature to a lower range (e.g., 60-80°C) and increase the dissolution time accordingly. Ensure a proper inert atmosphere is maintained.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues.

G cluster_start Initial State cluster_checks Verification Steps cluster_actions Corrective Actions cluster_end Final State start Polymer Insoluble in DMAc/LiCl check_dry Is the polymer completely dry? start->check_dry check_licl Is LiCl conc. (3-5% w/v) correct and fully dissolved? check_dry->check_licl Yes action_dry Dry polymer under vacuum at 80-100°C for >12h check_dry->action_dry No check_temp Is temperature optimized (80-100°C)? check_licl->check_temp Yes action_licl Prepare fresh DMAc/LiCl solution check_licl->action_licl No check_time Has sufficient time been allowed (6-24h)? check_temp->check_time Yes action_temp Adjust temperature; avoid >120°C check_temp->action_temp action_time Increase stirring time check_time->action_time No end_node Complete Dissolution check_time->end_node Yes action_dry->check_dry action_licl->check_licl action_temp->check_temp action_time->check_time

Caption: A troubleshooting flowchart for dissolving hydroxyl-functionalized aramids.

Section 3: Mechanistic Insights & Data

Mechanism of Salt-Assisted Dissolution

The effectiveness of the DMAc/LiCl system is rooted in its ability to disrupt the polymer's hydrogen bonding network. The diagram below illustrates this process at a molecular level. The chloride ion directly interacts with the amide and hydroxyl protons, while the lithium ion coordinates with the amide carbonyl oxygen. This breaks the polymer's internal structure, allowing DMAc molecules to solvate the chain.

Caption: Molecular interactions in the salt-assisted dissolution of hydroxyl-aramids.

Solvent and Additive Data

Choosing the right solvent system is critical. The following table summarizes key properties of common solvents used for aromatic polyamides.

SolventBoiling Point (°C)Suitability for PolyamideRole of Additive (LiCl/CaCl₂)Typical Concentration
N,N-Dimethylacetamide (DMAc) 165Excellent (with salt)Essential for disrupting H-bonds[2][4]3-8% w/v
N-Methyl-2-pyrrolidone (NMP) 202Good (with salt)Essential, similar to DMAc[13][14]3-8% w/v
Dimethyl Sulfoxide (DMSO) 189Moderate (with salt)Effective, but can be more hygroscopic[15][16]4-10% w/v
Formic Acid 101Poor to Moderate Dissolves some polyamides but not ideal for aramids[16]N/A
Concentrated H₂SO₄ 337Excellent (no salt needed)Strong protonating agent, but highly corrosive and can cause degradationN/A (use with extreme caution)

References

  • Simple Synthesis of Hydroxyl and Ethylene Functionalized Aromatic Polyamides as Sizing Agents to Improve Adhesion Properties of Aramid Fiber/Vinyl Epoxy Composites. (2017). MDPI. [Link]

  • Functional Aromatic Polyamides. (2017). National Institutes of Health (NIH). [Link]

  • Hydration, Refinement, and Dissolution of the Crystalline Phase in Polyamide 6 Polymorphs for Ultimate Thermomechanical Properties. (2022). ACS Publications. [Link]

  • Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. (2023). ResearchGate. [Link]

  • Crystallization and dissolution behaviour of polyamide 6-water systems under pressure. (2010). DIAL@UCLouvain. [Link]

  • Novel Self-Dyed Wholly Aromatic Polyamide-Hydrazides Covalently Bonded with Azo Groups in Their Main Chains: 1. Structure-Property Relationships. National Institutes of Health (NIH). [Link]

  • Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. (2025). National Institutes of Health (NIH). [Link]

  • Solubility of polyamides PA-1 to PA-5. ResearchGate. [Link]

  • Solvent for polyphthalamide? (2024). ResearchGate. [Link]

  • Aramids. ScienceDirect. [Link]

  • Investigations about dissolution of cellulose in the LiCl/N,N‐dimethylformamide system. (2025). Wiley Online Library. [Link]

  • Pure Hydrolysis of Polyamides: A Comparative Study. (2023). ChemRxiv. [Link]

  • What would be best solvent for polyamides instead of formic acid? (2021). ResearchGate. [Link]

  • A concise overview of the aramid fiber spinning process. (2024). Bombay Textile Research Association. [Link]

  • Results of Determining the Solubility of DMF in Aramids and Change in Parameter K. ResearchGate. [Link]

  • Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. (2024). MDPI. [Link]

  • Solubility of aramids manufactured in this study 1. ResearchGate. [Link]

  • A STUDY OF THE THERMAL OXIDATIVE DEGRADATION OF POLYAMIDE 6,6. WSU Research Exchange. [Link]

  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (2020). National Institutes of Health (NIH). [Link]

  • Aliphatic and Aromatic Polyamides. ResearchGate. [Link]

  • Effect of Hydroxyl-Containing Fragments on the Structure and Properties of Membrane-Forming Polyamide-Imides. National Institutes of Health (NIH). [Link]

  • Pure Hydrolysis of Polyamides: A Comparative Study. (2023). MDPI. [Link]

  • Functional Aromatic Polyamides. (2017). MDPI. [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]

  • Phan Huy Nguyễn SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. (2016). Aaltodoc. [Link]

  • Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. (2023). SpringerLink. [Link]

  • Recycling and Degradation of Polyamides. (2024). MDPI. [Link]

  • Method for rapidly preparing cellulose DMAc (Dimethylacetylamide) /LiCl solution. (2011).
  • Dissolution mechanism of cellulose in N,N-dimethylacetamide/lithium chloride: revisiting through molecular interactions. Semantic Scholar. [Link]

  • Cellulose transparent and flexible films prepared from DMAc/LiCl solutions. (2019). BioResources. [Link]

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Minimizing side reactions during hydroxy-isophthalotoluidide polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aromatic Polyamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Side Reactions During the Polymerization of Hydroxy-Functionalized Aromatic Polyamides

Welcome to the technical support center for advanced polymer synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions during the polymerization of hydroxy-isophthalotoluidide and related hydroxy-functionalized aromatic polyamides (aramids). Our focus is on providing practical, scientifically-grounded solutions to common challenges encountered in the laboratory.

Aromatic polyamides are renowned for their exceptional thermal and mechanical properties. However, achieving high molecular weight polymers with minimal defects requires precise control over the polymerization conditions.[1] The presence of reactive hydroxyl groups on the monomer backbone, while desirable for post-polymerization modification, introduces specific challenges and potential side reactions. This guide is structured to address these issues head-on, providing you with the expertise to optimize your synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the polymerization process, their probable causes, and actionable solutions.

Issue 1: Low Molecular Weight and/or Low Polymer Yield

Symptoms:

  • The resulting polymer has a low intrinsic viscosity.

  • The isolated yield of the polymer is significantly lower than theoretical.

  • The polymer precipitates prematurely from the reaction mixture.

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Impurities in Monomers Monofunctional impurities or even small amounts of other bifunctional monomers can act as chain terminators, drastically limiting the degree of polymerization.[2]Monomer Purification: Recrystallize both the diamine and diacid chloride monomers immediately before use. Ensure the purity is confirmed by techniques such as NMR or melting point analysis. High-quality monomers are fundamental to producing high-performance polymers.[3]
Inaccurate Stoichiometry Polycondensation reactions are highly sensitive to the molar ratio of the monomers. A slight excess of one monomer can significantly reduce the final molecular weight.Precise Measurement: Use a high-precision balance to weigh the monomers. For AABB type polymerizations, preparing a nylon salt can help ensure a 1:1 molar ratio.[4]
Presence of Water Water can react with the highly reactive acid chloride groups, converting them to less reactive carboxylic acids and disrupting the stoichiometry.Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions at High Temperatures High temperatures can lead to various side reactions, including decarboxylation or other decomposition pathways, which can terminate chain growth.[5][6]Low-Temperature Polycondensation: Employ low-temperature solution polycondensation, which is a well-established method for synthesizing aramids.[7] This method minimizes side reactions that can occur at elevated temperatures.[8]
Poor Polymer Solubility As the polymer chains grow, they may become insoluble in the reaction solvent and precipitate out, preventing further chain growth.[9][10]Solubilizing Agents: Add inorganic salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to the solvent (e.g., NMP or DMAc) to improve the solubility of the growing polymer chains.[8][9][10]
Issue 2: Poor Thermal Stability of the Final Polymer

Symptoms:

  • The polymer shows a lower than expected decomposition temperature during thermogravimetric analysis (TGA).

  • The material discolors or becomes brittle upon heating.

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Incomplete Polymerization Low molecular weight polymers have a higher concentration of end groups, which can be less thermally stable than the amide linkages in the polymer backbone.[11]Optimize Reaction Time and Temperature: Ensure the polymerization reaction goes to completion. For high-temperature methods, a step-wise increase in temperature can be beneficial.[6] Post-polymerization annealing or solid-state polymerization can also increase molecular weight.[12]
Oxidative Degradation The presence of oxygen at high temperatures can lead to oxidative degradation of the polymer chains.Inert Atmosphere: Conduct the polymerization and any subsequent high-temperature processing under a nitrogen or argon atmosphere to minimize oxidation.
Residual Catalyst or Impurities Residual catalysts or impurities from the synthesis can catalyze degradation at elevated temperatures.Thorough Purification: After polymerization, thoroughly wash the polymer to remove any residual solvents, catalysts, and unreacted monomers.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing hydroxy-functionalized aromatic polyamides?

A1: Low-temperature solution polycondensation is generally the most suitable method.[7] This technique involves reacting an aromatic diamine with an aromatic diacid chloride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at temperatures ranging from 0°C to room temperature.[7][10] This method is advantageous because the low temperatures minimize side reactions that can compromise the polymer structure and properties.[8]

Q2: How do the hydroxyl groups on the monomer affect the polymerization?

A2: The hydroxyl groups are generally less reactive than the primary amine groups under typical low-temperature polycondensation conditions. However, at higher temperatures, they can potentially undergo side reactions, such as esterification with the acid chloride, leading to branching or cross-linking. It is crucial to use a method that favors amidation over esterification, such as low-temperature polycondensation. The presence of hydroxyl groups can also influence the polymer's solubility and thermal properties.[13][14]

Q3: Why is molecular weight control so important for aromatic polyamides?

A3: The mechanical properties, such as tensile strength and toughness, as well as the thermal stability of aromatic polyamides are highly dependent on their molecular weight.[11][15] Achieving a high molecular weight is essential for obtaining the desired high-performance characteristics of these materials.[1]

Q4: Can I use high-temperature solution polymerization?

A4: While high-temperature methods exist, they increase the risk of side reactions, especially with hydroxy-functionalized monomers.[6][16] These side reactions can include degradation of the monomers or the resulting polymer, leading to lower molecular weight and compromised properties. If a high-temperature method is necessary, it should be carefully optimized, and the reaction should be conducted under an inert atmosphere.

Q5: What is the role of pyridine in some low-temperature polycondensation reactions?

A5: Pyridine is often used as an acid scavenger in these reactions. The polycondensation of an aromatic diamine with a diacid chloride produces hydrogen chloride (HCl) as a byproduct.[9] This HCl can protonate the amine groups of the monomer, rendering them unreactive. Pyridine, being a weak base, neutralizes the HCl, allowing the polymerization to proceed to high conversion.

Visualizing the Troubleshooting Process

To aid in diagnosing issues with your polymerization, the following flowchart outlines a systematic approach to troubleshooting.

TroubleshootingWorkflow start Polymerization Outcome: Low Molecular Weight / Yield check_stoichiometry Verify Monomer Stoichiometry start->check_stoichiometry check_purity Assess Monomer Purity check_stoichiometry->check_purity Stoichiometry OK solution_stoichiometry Action: Re-weigh Monomers Precisely / Use Nylon Salt Method check_stoichiometry->solution_stoichiometry Error Found check_conditions Review Reaction Conditions (Anhydrous?) check_purity->check_conditions Purity Confirmed solution_purity Action: Recrystallize Monomers check_purity->solution_purity Impurities Detected check_solubility Evaluate Polymer Solubility check_conditions->check_solubility Conditions Optimal solution_conditions Action: Ensure Dry Glassware & Solvents, Use Inert Atmosphere check_conditions->solution_conditions Moisture Present solution_solubility Action: Add LiCl or CaCl2 to Solvent check_solubility->solution_solubility Precipitation Observed

Caption: Troubleshooting workflow for low molecular weight polymer.

Key Experimental Protocol: Low-Temperature Solution Polycondensation

This protocol provides a general procedure for the synthesis of hydroxy-functionalized aromatic polyamides.

Materials:

  • Hydroxy-functionalized aromatic diamine

  • Aromatic diacid chloride (e.g., isophthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous lithium chloride (LiCl)

  • Anhydrous pyridine

  • Methanol

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Solvent and Salt: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve anhydrous LiCl in anhydrous NMP.

  • Diamine Addition: Add the hydroxy-functionalized aromatic diamine to the solvent system and stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Diacid Chloride Addition: Slowly add the aromatic diacid chloride as a solid powder to the stirred solution.

  • Polymerization: Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Washing: Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any residual solvent, LiCl, and pyridine.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

References

  • A concise overview of the aramid fiber spinning process - Bombay Textile Research Association. (2024). BTRA. Available at: [Link]

  • Functional Aromatic Polyamides. (2017). MDPI. Available at: [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. Available at: [Link]

  • Ring-Opening Polymerization of Aromatic N-Carboxyanhydrides for the Facile Synthesis of Ortho-Aromatic Polyamides. (2025). eScholarship, University of California. Available at: [Link]

  • Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (2022). Polymer Chemistry. Available at: [Link]

  • New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. (2023). PMC. Available at: [Link]

  • Molecular Design of Aramid Copolymer for Enhanced Toughness and Retention Performance. (2025). ACS Materials Au. Available at: [Link]

  • Solid Forms of Bio-Based Monomer Salts for Polyamide 512 and Their Effect on Polymer Properties. (2024). MDPI. Available at: [Link]

  • The Influence of Molecular Weight on the Properties of Meta‐Aramid: Thermal Stability, Crystallinity, and Mechanical Properties. (2025). ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. (2016). Aaltodoc. Available at: [Link]

  • Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. (2023). ResearchGate. Available at: [Link]

  • Synthesis of Hyperbranched Aromatic Polyamide by Direct Polycondensation Method. (1998). Chemistry Letters. Available at: [Link]

  • Aromatic Polyamides. (2018). ResearchGate. Available at: [Link]

  • Production process of aramid fiber. (2022). Tanchain. Available at: [Link]

  • Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. (2022). ACS Publications. Available at: [Link]

  • Bespoke polyamides via post-polymerization modification using accessible bioadvantaged monounsaturated long chain fatty acid units. (2025). RSC Publishing. Available at: [Link]

  • Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. (2024). PMC. Available at: [Link]

  • Scheme 1. Mechanism of Possible Side Reactions via Termination and... (n.d.). ResearchGate. Available at: [Link]

  • Preparation of aramid-based epoxy resin from low-grade aramid. (2021). RSC Publishing. Available at: [Link]

  • The effect of initial molecular weight on the structural evolution of Polyamide 1012 during high-temperature thermal treatments. (n.d.). ADDI. Available at: [Link]

  • How to Reduce Aramid Fiber Degradation in Field Conditions. (2025). Patsnap Eureka. Available at: [Link]

  • Incorporation of Aramids into Polybenzimidazoles to Achieve Ultra-High Thermoresistance and Toughening Effects. (2024). MDPI. Available at: [Link]

  • Chain-Growth Polycondensation for Well-Defined Aramide. Synthesis of Unprecedented Block Copolymer Containing Aramide with Low Polydispersity. (2002). ACS Publications. Available at: [Link]

  • Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers. (2022). PMC. Available at: [Link]

  • Effect of the side ethylene glycol and hydroxyl groups on the polymerization kinetics of oligo(ethylene glycol methacrylates). An experimental and modeling investigation. (n.d.). Polymer Chemistry. Available at: [Link]

  • Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS. (2015). ResearchGate. Available at: [Link]

  • Precise Control of Thermoresponsive Properties of Polymers with Hydroxy Groups in the Side Chains. (2025). ResearchGate. Available at: [Link]

Sources

Optimizing reaction temperature for 4-hydroxy-m-isophthalotoluidide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-hydroxy-m-isophthalotoluidide

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Temperature in Aromatic Amide Synthesis

The synthesis of novel aromatic amides, such as 4-hydroxy-m-isophthalotoluidide, is a cornerstone of advanced materials and pharmaceutical development. The target molecule, based on its nomenclature, is presumed to be 4-hydroxy-1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide[1]. As this specific compound is not extensively documented in scientific literature, this guide is based on the well-established principles of aromatic amide synthesis, specifically the acylation of an aromatic amine (m-toluidine) with a diacyl chloride (4-hydroxyisophthaloyl chloride).

This reaction, a variant of the Schotten-Baumann reaction, is highly dependent on reaction conditions, with temperature being a paramount parameter[2][3]. Optimizing temperature is not merely about accelerating the reaction; it is a delicate balance between achieving complete conversion, maximizing yield, and minimizing the formation of impurities. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize the reaction temperature for this synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the assumed reaction pathway for 4-hydroxy-m-isophthalotoluidide synthesis?

Answer: The most chemically direct and scalable route involves the nucleophilic acyl substitution reaction between 4-hydroxyisophthaloyl chloride and two equivalents of m-toluidine. The reaction is typically performed in a suitable aprotic solvent in the presence of a base (like pyridine or triethylamine) or under biphasic Schotten-Baumann conditions (an inert organic solvent and an aqueous base)[3][4]. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction[3].

Caption: Assumed synthesis of 4-hydroxy-m-isophthalotoluidide.

Q2: My reaction yield is low. How can temperature be the cause?

Answer: Low yield is a common problem that is often directly linked to suboptimal temperature control. The effect can be bidirectional; both excessively low and high temperatures can be detrimental.

  • Case 1: Temperature is Too Low (e.g., < 0 °C)

    • Causality: The fundamental principle of chemical kinetics dictates that lower temperatures decrease the rate of reaction. While many acylation reactions are performed at low temperatures (0 to 5 °C) to control their exothermic nature, an excessively low temperature may slow the reaction to a point where it does not reach completion within a practical timeframe[5][6]. This results in a significant amount of unreacted starting material upon work-up, leading to a low isolated yield.

    • Troubleshooting:

      • Monitor the reaction closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm that the starting materials are being consumed[7].

      • If the reaction is stalled, allow the mixture to slowly warm to room temperature and continue monitoring.

      • For future batches, consider starting at 0 °C and allowing the reaction to naturally warm to room temperature over several hours.

  • Case 2: Temperature is Too High (e.g., > 50 °C)

    • Causality: Elevated temperatures can accelerate undesirable side reactions. The primary competing reaction in this synthesis is the hydrolysis of the highly reactive acyl chloride by any trace moisture in the solvent or reagents, which forms the unreactive 4-hydroxyisophthalic acid[4][7]. High temperatures increase the rate of this hydrolysis. Furthermore, although aromatic amides are generally very stable, extreme temperatures can eventually lead to product degradation or potential side reactions involving the phenolic hydroxyl group[8][9].

    • Troubleshooting:

      • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize moisture.

      • Use anhydrous solvents.

      • Maintain a controlled temperature using an ice bath during the addition of reagents. For many low-temperature solution polycondensations, the optimal range is between 0 °C and room temperature[10].

Start Low Product Yield Check_Temp What was the reaction temperature? Start->Check_Temp Low_Temp Too Low (<0 °C) Check_Temp->Low_Temp Low High_Temp Too High (>50 °C) Check_Temp->High_Temp High Cause_Low Cause: Incomplete reaction due to slow kinetics. Low_Temp->Cause_Low Cause_High Cause: Increased rate of side reactions (e.g., acyl chloride hydrolysis). High_Temp->Cause_High Solution_Low Solution: 1. Increase reaction time. 2. Allow gradual warming to RT. 3. Monitor completion via TLC/HPLC. Cause_Low->Solution_Low Solution_High Solution: 1. Run reaction at lower temp (0-5 °C). 2. Ensure anhydrous conditions. 3. Control exotherm during addition. Cause_High->Solution_High

Caption: Troubleshooting logic for low yield based on temperature.

Q3: What is a typical starting temperature for this type of amide synthesis?

Answer: For the acylation of an amine with a reactive acyl chloride, a standard starting point is 0 to 5 °C [5]. This is typically achieved by immersing the reaction vessel in an ice-water bath. The acyl chloride is then added dropwise or in portions to the solution of the amine and base. This controlled, low-temperature addition serves two main purposes:

  • Manages the Exotherm: The formation of the amide bond is a highly exothermic process. A low starting temperature prevents a rapid temperature spike that could promote side reactions[7].

  • Maximizes Selectivity: It ensures that the primary reaction (amination) is favored over competing side reactions like hydrolysis.

After the addition is complete, the reaction is often allowed to stir at this low temperature for a period (e.g., 1-2 hours) before being allowed to slowly warm to room temperature to ensure it proceeds to completion.

Q4: How do I design an experiment to systematically optimize the reaction temperature?

Answer: A systematic optimization should be conducted using small-scale, parallel experiments where only the temperature is varied. This allows for a direct comparison of its effect on yield and purity.

Experimental Design:

  • Setup: Prepare 4-5 identical small-scale reactions (e.g., 1 mmol scale) in parallel. Ensure all other parameters (reagent stoichiometry, concentration, solvent, stirring speed) are kept constant.

  • Temperature Variation: Set each reaction to a specific, constant temperature. A good range to investigate would be:

    • Reaction 1: 0 °C

    • Reaction 2: 15 °C

    • Reaction 3: 25 °C (Room Temperature)

    • Reaction 4: 40 °C

  • Monitoring: At set time intervals (e.g., 30, 60, 120, 240 minutes), take a small aliquot from each reaction. Quench it and analyze by TLC or HPLC to monitor the consumption of starting materials and the formation of the product and any major byproducts[11].

  • Work-up: Once the reactions have reached completion (or after a fixed, extended time like 24 hours), perform an identical aqueous work-up and purification for each.

  • Analysis: Carefully measure the isolated yield and assess the purity (e.g., by HPLC or NMR spectroscopy) for each temperature point.

G cluster_setup 1. Parallel Reaction Setup cluster_vary 2. Temperature Variation cluster_monitor 3. Reaction Monitoring cluster_analyze 4. Final Analysis Setup Prepare 4 Identical Reactions (1 mmol scale) T1 0 °C T2 15 °C T3 25 °C T4 40 °C Monitor Aliquot & Analyze via TLC/HPLC at t = 30, 60, 120, 240 min T1->Monitor T2->Monitor T3->Monitor T4->Monitor Workup Identical Work-up & Purification Monitor->Workup Analyze Compare Isolated Yield & Purity (HPLC, NMR) Workup->Analyze Optimal Determine Optimal Temperature Analyze->Optimal

Sources

Troubleshooting low molecular weight in hydroxy-polyamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Molecular Weight & Process Instability
Introduction: The Molecular Weight Challenge

In the synthesis of hydroxy-polyamides (HPA)—the soluble precursors to polybenzoxazoles (PBO)—achieving high molecular weight (MW) is the single most critical factor for film quality. Low MW results in brittle films, poor planarization, and failure during the thermal cyclization (curing) phase.

This guide moves beyond basic recipes to address the mechanistic failures that arrest chain growth. We rely on the Carothers Equation logic: in step-growth polymerization, molecular weight approaches infinity only as the stoichiometric factor (


) approaches exactly 1.0 and conversion (

) approaches 100%.
Pre-Synthesis Verification (The "Is it Plugged In?" Phase)

Before adjusting reaction parameters, you must validate your inputs. 90% of low MW cases stem from invisible stoichiometric imbalances caused by impurities.

Critical Checkpoints Table
VariableThe Hidden DangerDiagnostic / Solution
Monomer Purity (Bis-APAF/HAB) Aminophenols oxidize rapidly. "99%" purity on the bottle is often <98% in reality due to oxidation, acting as a chain terminator.Visual Check: If monomer is pink/brown, it is oxidized. Action: Recrystallize from ethanol/water + sodium dithionite immediately before use.
Solvent Water Content (NMP/DMAc) Acid chlorides (e.g., IPC/TPC) hydrolyze instantly in wet solvent, converting reactive -COCl to unreactive -COOH.Limit: Water must be <50 ppm. Action: Store over 4Å molecular sieves for 48h or distill over CaH₂.
Acid Chloride Quality Hydrolysis turns diacid chlorides into mono-acids, destroying the 1:1 stoichiometry.Test: Dissolve a sample in dry acetone. If it's cloudy, hydrolyzed acid is present (insoluble). Action: Sublimate or recrystallize from dry hexane.
Stoichiometry Weighing errors of just 1% can cap the Degree of Polymerization (DP) at ~50 units (useless for films).Protocol: Use an analytical balance (±0.1 mg). Weigh monomers into the flask to avoid transfer losses.
The "Gold Standard" Synthesis Protocol

This protocol is designed to minimize side reactions (transamidation) and maximize chain extension.

Workflow Diagram (DOT Visualization):

HPA_Synthesis_Workflow start Start: Raw Materials dissolve 1. Dissolve Bis-aminophenol in dry NMP/DMAc start->dissolve cool 2. Cryogenic Cooling (-10°C to 0°C) dissolve->cool Inert Atm (N2/Ar) add_acid 3. Add Diacid Chloride (Solid, portion-wise) cool->add_acid Exotherm Control react_cold 4. React at 0°C (2-4 hrs) Kinetic Control Phase add_acid->react_cold warm 5. Warm to Room Temp (Overnight) react_cold->warm Complete Conversion scavenge 6. Add Scavenger (Pyridine or Propylene Oxide) warm->scavenge Neutralize HCl isolate 7. Precipitate in Water/Methanol (50:50) scavenge->isolate

Caption: Optimized Low-Temperature Polycondensation Workflow for HPA.

Detailed Methodology
  • Inert Environment: Flame-dry a 3-neck flask; purge with Argon. Moisture is the enemy.

  • Dissolution: Dissolve the bis-o-aminophenol (e.g., 3,3'-dihydroxy-4,4'-diaminobiphenyl) in anhydrous NMP.

    • Note: Solid content should be 15–20 wt%. Too dilute = slow kinetics; too concentrated = gelation risk.

  • Cooling: Submerge flask in an ice/acetone bath to reach -10°C to 0°C.

    • Why? The reaction between amine and acid chloride is highly exothermic. High temps at the start cause amide exchange (randomization) and side reactions with the -OH group.

  • Addition: Add the diacid chloride (e.g., Isophthaloyl chloride) as a solid in 5 portions over 1 hour.

    • Crucial: Do not let the internal temp rise above 5°C.

  • Equilibration: Allow to stir at 0°C for 2 hours, then slowly warm to room temperature (25°C) and stir for 12–24 hours.

  • Scavenging: Add Pyridine (2.2 eq) or Propylene Oxide to neutralize the HCl byproduct.

    • Pro-Tip: Propylene Oxide is preferred for electronic grades as it forms a liquid byproduct (chloropropanol) rather than a salt precipitate, preventing ion contamination.

Troubleshooting Logic Tree

If your GPC shows low MW (< 15,000 Da) or Inherent Viscosity is < 0.4 dL/g, follow this path.

Troubleshooting_Logic problem Problem: Low Molecular Weight check_viscosity Is Solution Viscous? problem->check_viscosity check_color Solution Color? check_viscosity->check_color No (Watery) dark Dark Brown/Black check_color->dark clear_amber Clear/Light Amber check_color->clear_amber ox_issue Diagnosis: Monomer Oxidation dark->ox_issue Purify Monomer water_issue Diagnosis: Moisture Ingress clear_amber->water_issue Check Solvent stoich_issue Diagnosis: Weighing Error clear_amber->stoich_issue Check Balance

Caption: Diagnostic Logic for Root Cause Analysis of Low MW.

Frequently Asked Questions (FAQ)

Q1: Why does my polymer precipitate during the reaction? A: This is usually "premature precipitation," not gelation.

  • Solubility Limit: The growing HPA chain is less soluble than the monomers. If using pure TPC (Terephthaloyl chloride), the rigid backbone may crystallize out.

    • Fix: Use a copolymer approach (e.g., 70% IPC / 30% TPC) to disrupt crystallinity, or add 2-5% LiCl to the NMP to increase ionic strength and solubility (Salting-in effect).

  • Premature Cyclization: If the reaction gets too hot (>50°C), some HPA converts to PBO (Polybenzoxazole). PBO is insoluble in NMP and will crash out.

Q2: Can I add more acid chloride at the end to boost viscosity? A: Proceed with caution. If the reaction was amine-rich (due to acid chloride hydrolysis), adding a tiny amount (0.5 - 1.0 mol%) of acid chloride can restart chain growth.

  • Test: Take a small aliquot. Add a grain of acid chloride. If viscosity spikes, your main batch is amine-terminated. You can carefully titrate the main batch. If viscosity drops, you are degrading the chain.

Q3: Why is the solution turning dark black? A: Oxidation. Bis-o-aminophenols are electron-rich and prone to oxidation to quinones. This acts as a radical trap and terminates polycondensation.

  • Fix: Ensure rigorous N2 purging. Add a trace amount of antioxidant if permissible, but purification of the monomer is the only real cure.

Q4: How does the "Carothers Equation" apply here? A: The Degree of Polymerization (


) is defined as:


Where

is the stoichiometric ratio (

) and

is conversion.
  • If

    
     (2% impurity), the maximum theoretical DP is only ~50, even at 100% conversion. This explains why "98% purity" is insufficient for high-performance polymers.
    
References
  • Ueda, M., et al. (2025). Synthesis and Properties of Polybenzoxazole Precursors having Oligo(oxy ethylene) pendant. ResearchGate. Link

  • Sohn, et al. (2007).[1] Study of Polybenzoxazole Precursors for Low Temperature Curing. Tokyo Institute of Technology. Link (General institutional link provided as specific deep link is dynamic; refer to Ueda lab publications).

  • Liaw, D.J. (2024). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides. ACS Macromolecules.[2] Link

  • Kim, K.S. (2017).[3] Study of Low Temperature Curable Polybenzoxazole Precursors. SciSpace. Link

  • Odian, G. (2004). Principles of Polymerization.

Sources

Preventing oxidation of hydroxyl groups during high-temp polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydroxyl Oxidation During High-Temperature Polymerization

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: High-temperature synthesis (Polyesterification, Polycondensation, Ring-Opening Polymerization)

Core Directive: The Oxidation Problem

In high-temperature polymerization (typically >150°C), hydroxyl (-OH) end-groups are the "Achilles' heel" of the growing chain. Their oxidation does not merely stop the reaction; it triggers a cascade of degradation that destroys molecular weight (MW) control and introduces chromophores (yellowing).

The Reality Check: If your polymer is yellowing or failing to reach target MW, you likely have an oxygen leak, not a chemistry problem. At 200°C, even ppm-levels of


 act as a highly efficient chain terminator.
Module 1: The Mechanism of Failure

Why is this happening? Thermal-oxidative degradation proceeds via a radical chain reaction. It is not a single event but a cycle.

  • Initiation: Heat causes hydrogen abstraction from the

    
    -carbon next to the hydroxyl group.
    
  • Propagation: The carbon radical (

    
    ) reacts immediately with 
    
    
    
    to form a peroxy radical (
    
    
    ).
  • Branching: This abstracts another hydrogen to form a hydroperoxide (

    
    ), which is unstable at high heat.
    
  • Degradation:

    
     splits into alkoxy (
    
    
    
    ) and hydroxyl (
    
    
    ) radicals, leading to chain scission (MW drop) and carbonyl formation (yellowing).
Visualization: The Auto-Oxidation Cycle

OxidationCycle Polymer Intact Polymer (-CH2-OH) Radical Carbon Radical (-CH*-OH) Polymer->Radical Heat/Initiator Peroxy Peroxy Radical (ROO*) Radical->Peroxy + O2 (Fast) Crosslink Crosslinking (Gelation) Radical->Crosslink Radical Recombination Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + Polymer (H-abstraction) Hydroperoxide->Radical Decomposition Scission Chain Scission (Aldehydes/Acids) Hydroperoxide->Scission Beta-Scission

Figure 1: The auto-oxidation cycle. Note that hydroperoxides act as a reservoir for radicals, accelerating degradation exponentially over time.

Module 2: Environmental Controls (The First Line of Defense)

Standard: < 10 ppm Oxygen. The Myth: "I have a nitrogen blanket, so I'm safe." The Truth: A static blanket is insufficient for high-temperature kinetics. You must employ Vacuum/Inert Gas Cycling to degas the monomer melt before heating to reaction temperature.

Protocol: The "3x3" Degassing Method

This protocol is mandatory for any polymerization exceeding 150°C.

  • Melt Phase: Heat monomers to just above melting point (e.g., 80-100°C for many diols/diacids).

  • Vacuum Pull: Apply vacuum (< 5 mbar) for 10 minutes. Watch for bubbling (dissolved gas release).

  • Inert Refill: Refill with high-purity Nitrogen (N2) or Argon (Ar).

  • Repeat: Perform steps 2-3 three times .

  • Sparging (Critical): If the monomer viscosity allows, sparge (bubble) gas through the liquid for 20 mins, not just over it.

  • Reaction: Maintain a positive pressure of inert gas with a slow bleed (bubbler) to prevent back-diffusion of air.

Data Comparison: Inert Gases

FeatureNitrogen (

)
Argon (

)
Recommendation
Density Lighter than airHeavier than airArgon is superior for open-vessel transfers as it "sits" on the melt.
Cost LowHighUse

for bulk purging; Ar for sensitive catalyst handling.
Purity Standard (99.9%) often has

Industrial (99.998%)Must use UHP (Ultra High Purity) grade or inline oxygen traps.
Module 3: Chemical Interventions (Antioxidants)

When physical barriers fail, chemical scavengers are required. For high-temperature polymerization, you need a Synergistic System : a Primary Antioxidant (radical scavenger) + a Secondary Antioxidant (hydroperoxide decomposer).

Selection Guide for Polymer Synthesis
ClassFunctionRecommended AgentWhy?
Primary Scavenges

and

Irganox 1010 (Hindered Phenol)High MW (doesn't volatilize at 250°C). BHT is too volatile and will exit the reactor.
Secondary Decomposes

non-radically
Irgafos 168 (Phosphite)Prevents color formation (yellowing) specifically. Hydrolytically stable.[1]
Ratio Synergy1:2 (Primary:Secondary)Typical loading: 0.1% - 0.5% total weight.

Warning: Do not use sulfur-based antioxidants (Thioesters) if using metal catalysts (Ti, Sn, Zn), as they can poison the catalyst.

Visualization: Antioxidant Workflow

AntioxidantFlow Start Monomer Melt Add1 Add Irganox 1010 (Primary) Start->Add1 500 ppm Add2 Add Irgafos 168 (Secondary) Add1->Add2 1000 ppm Process Polymerization (>200°C) Add2->Process Result Clear Polymer High MW Process->Result Protected

Figure 2: The synergistic addition sequence. Additives should be introduced into the monomer melt before the catalyst.

Troubleshooting & FAQ Matrix

Q1: My polyester (PET/PLA/PCL) turns yellow/brown as viscosity increases. Why?

  • Cause: This is "chromophore formation" due to the oxidation of the hydroxyl end-groups into aldehydes/ketones, which then undergo aldol condensation to form conjugated (colored) systems. Titanium catalysts (e.g.,

    
    ) accelerate this.
    
  • Fix:

    • Switch to a Germanium or Tin catalyst if possible (less yellowing than Ti).

    • Add Phosphite stabilizer (Irgafos 168) at the start.

    • Check your vacuum seals; yellowing is the #1 indicator of an air leak.

Q2: The Molecular Weight (MW) plateaus and won't increase, even with longer time.

  • Cause: Stoichiometric imbalance. Oxidation converts hydroxyl groups (-OH) into "dead" ends (carboxylic acids or aldehydes). If you lose -OH groups, you lose the 1:1 stoichiometry required for high MW (Carothers equation).

  • Fix:

    • Add a slight excess of the diol (1-2 mol%) to compensate for volatility and oxidative loss.

    • Reduce reaction temperature by 10-20°C and extend time (Arrhenius law favors side reactions at higher temps).

Q3: Can I add antioxidants after the reaction?

  • Answer: No. That is for storage stability. To prevent synthesis degradation, they must be present during the high-heat phase.

Q4: Is BHT acceptable for lab-scale tests?

  • Answer: Only below 150°C. Above that, BHT sublimes (vaporizes), leaving your polymer unprotected and potentially contaminating your vacuum lines. Use high-MW hindered phenols (e.g., Irganox 1010/1076).

References
  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.
  • SpecialChem. (2025). Selecting Additives for High-temperature Polymers. Link

  • MDPI. (2023). Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters. Link

  • BASF. (2022). Irganox® 1010 Technical Data Sheet. (Standard reference for hindered phenol stability).
  • ResearchGate. (2015). How to stop the yellow discoloration during polyester synthesis?Link

Sources

Solving color degradation issues in 4-hydroxy-m-isophthalotoluidide polymers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxy-m-Isophthalotoluidide Polymers

A Guide to Investigating and Mitigating Color Degradation in Aromatic Poly(hydroxy-amide) Systems

Welcome, researchers and developers, to the dedicated support center for 4-hydroxy-m-isophthalotoluidide based polymers. As a class of high-performance aromatic polyamides, often serving as precursors to polybenzoxazoles (PBOs), these materials offer exceptional thermal and mechanical properties.[1][2] However, a common challenge encountered during their synthesis and processing is undesirable color formation, ranging from pale yellow to dark brown. This discoloration can compromise the material's aesthetic and optical properties and may indicate underlying degradation that affects performance.[3][4]

This guide, structured by our Senior Application Scientists, provides in-depth troubleshooting advice, validated protocols, and a foundational understanding of the mechanisms behind color degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of yellowing in my 4-hydroxy-m-isophthalotoluidide polymer?

A1: The most common cause of yellowing is thermo-oxidative degradation.[5] At the molecular level, exposure to heat and oxygen, especially during high-temperature polymerization or curing, generates chromophores.[3][6] These are chemical groups that absorb visible light, imparting a yellow or brown color. Key chromophores formed in this polymer class include conjugated double bonds and carbonyl groups (C=O) that arise from the oxidation of the polymer backbone.[4][6]

Q2: My polymer looks fine after synthesis but turns yellow during storage. Why?

A2: This phenomenon, often called "warehouse yellowing," is typically due to slow, ongoing chemical reactions.[4] Potential causes include:

  • Photo-oxidation: Exposure to ambient or UV light can break polymer bonds and initiate oxidation, even at room temperature.[4] Aromatic polymers are particularly susceptible.[4]

  • Reaction with Atmospheric Pollutants: Pollutants like nitrogen oxides (NOx) can react with residual additives, such as phenolic antioxidants, to form colored compounds.[4]

  • Residual Impurities: Trace amounts of metal ions from catalysts or impurities in monomers can continue to catalyze degradation reactions over time.[7][8]

Q3: Can the monomers themselves be a source of color?

A3: Absolutely. The purity of your monomers—4-amino-3-methylphenol and isophthalic acid (or its derivative, isophthaloyl chloride)—is critical. Commercial isophthalic acid, for instance, can contain yellow impurities like fluorenones, which are incorporated into the polymer chain and cause inherent discoloration.[9] It is crucial to use high-purity monomers or purify them before polymerization.

Q4: What role does the solvent play in color formation?

A4: The polymerization solvent (e.g., NMP, DMAc) can be a significant contributor. If the solvent contains impurities or begins to degrade at high reaction temperatures, it can introduce colored byproducts into the polymer solution. Furthermore, dissolved oxygen in the solvent is a primary reactant for oxidative degradation of the polymer.[10] Using high-purity, degassed solvents is a mandatory step for producing low-color polymers.

Troubleshooting Guides: From Synthesis to Curing

This section addresses specific problems you may encounter during your experimental workflow.

Issue 1: Polymer solution darkens significantly during high-temperature polycondensation.

Your Observation: The reaction mixture, initially colorless or pale, turns yellow or brown as the polymerization proceeds at temperatures >150°C.

Root Cause Analysis: This points to severe real-time thermal and oxidative degradation. High temperatures dramatically accelerate the rate of oxidation, especially if oxygen is present.[3][6]

Troubleshooting Workflow:

Caption: Troubleshooting Decision Tree for In-Situ Color Formation.

In-Depth Explanation:

  • Inert Atmosphere is Non-Negotiable: Even small oxygen leaks can be detrimental at high temperatures.[10] Ensure a continuous positive pressure of high-purity nitrogen or argon. Degassing the solvent by sparging with inert gas before adding monomers is critical.

  • Monomer and Solvent Purity: Impurities act as initiators for degradation. For example, residual iron can catalyze the formation of radicals that attack the polymer chain.[8]

  • Additives as a Solution: If process conditions cannot be changed, the addition of a high-temperature antioxidant, such as a hindered phenolic or phosphite-based stabilizer, can inhibit oxidative reactions.[11] These additives work by scavenging the free radicals that propagate the degradation chain reaction.[12][13]

Issue 2: The isolated, dry polymer powder is off-white or yellow.

Your Observation: After precipitation, washing, and drying, the final polymer product has an undesirable color, even if the reaction solution appeared pale.

Root Cause Analysis: This suggests that either colored species were present from the start (monomer impurities) or were formed during workup and drying.

Potential Causes & Solutions Table:

Potential Cause Explanation Recommended Solution & Protocol
Monomer Impurities Colored impurities like fluorenones in isophthalic acid are carried through the synthesis.[9]Solution: Purify monomers prior to use. Protocol: See Protocol 1: Monomer Purification.
Oxidation During Drying Drying in a standard air oven, especially at elevated temperatures (>80°C), can cause significant oxidation of the polymer powder.[4]Solution: Always dry the polymer under vacuum at the lowest feasible temperature (e.g., 60-80°C).
Residual Solvent/Catalyst Trapped high-boiling point solvents (e.g., NMP) or catalysts can degrade upon heating, discoloring the polymer.Solution: Ensure thorough washing of the precipitated polymer with a non-solvent (e.g., methanol, water) to remove residues.
Hydrolytic Degradation If washed with water, incomplete drying can leave moisture that promotes hydrolysis during storage, though this is less common for discoloration than oxidation.[6]Solution: Ensure the polymer is dried to a constant weight under vacuum before storage.
Issue 3: Polymer film becomes brittle and darkens during thermal curing to Polybenzoxazole (PBO).

Your Observation: When converting the poly(hydroxy-amide) precursor to PBO via thermal cyclization (>300°C), the resulting film is dark brown/black and brittle, indicating severe degradation.

Root Cause Analysis: The high temperatures required for cyclodehydration are also sufficient to cause rapid thermal and oxidative degradation if not performed under meticulously controlled conditions.[10][14]

Chemical Degradation Pathway:

G Polymer Poly(hydroxy-amide) Backbone Radical Polymer Radical (P•) Polymer->Radical Heat, UV, Metal Ions Peroxy Peroxy Radical (POO•) Radical->Peroxy + O₂ (Oxygen) Hydroperoxide Hydroperoxide (POOH) Peroxy->Hydroperoxide + PH (Polymer Chain) Chromophores Carbonyls (C=O) Conjugated C=C Hydroperoxide->Chromophores Decomposition Scission Chain Scission (Brittleness) Hydroperoxide->Scission

Caption: Simplified Oxidative Degradation Pathway Leading to Color.

Critical Process Controls:

  • Atmosphere is Paramount: The curing process must be conducted in a high-purity inert atmosphere (e.g., nitrogen or argon) with very low ppm levels of oxygen.[10] A tube furnace with a continuous gas purge is recommended.

  • Ramped Curing Profile: Do not expose the film directly to the final high temperature. A staged heating profile (e.g., hold at 150°C, then 250°C, then ramp to >350°C) allows for the controlled removal of water and solvent, preventing film stresses and voids where degradation can initiate.

  • Cleanliness: Ensure the substrate and curing oven are scrupulously clean. Any organic residue can volatilize and deposit on the film, causing localized defects and discoloration.

Key Experimental Protocols

Protocol 1: Purification of Isophthalic Acid Monomer

This protocol aims to remove color-forming impurities like 3-carboxybenzaldehyde and fluorenones.[9]

  • Dissolution: In a flask equipped with a reflux condenser, dissolve crude isophthalic acid in deionized water at an elevated temperature (e.g., 95°C) to create a near-saturated solution.

  • Decolorization: Add a small amount (e.g., 1-2% by weight of the acid) of activated carbon to the hot solution.[15] Stir and maintain the temperature for 30 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper (e.g., Celite® pad) to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified isophthalic acid crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the crystals thoroughly in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Robust Polymerization Workflow for Low-Color Polymer

This workflow integrates best practices to minimize color formation during synthesis.

G cluster_prep Preparation Phase cluster_synth Synthesis Phase cluster_workup Workup Phase A 1. Monomer Purification B 2. Reactor Setup A->B Use high-purity monomers D 4. Monomer Charging B->D Ensure inert atmosphere C 3. Solvent Preparation C->D Use degassed, dry solvent E 5. Polymerization D->E Add stabilizer if needed F 6. Precipitation & Washing E->F Monitor viscosity G 7. Drying F->G Thorough washing H H G->H Final Low-Color Polymer

Caption: Recommended Workflow for Low-Color Polymer Synthesis.

Analytical Techniques for Diagnosis

To effectively troubleshoot, it is essential to characterize your materials.

Technique Application for Color Issues
UV-Vis Spectroscopy Quantifies the color by measuring absorbance in the visible spectrum (400-700 nm). Can be used to track the formation of chromophores over time or under different conditions.[16]
FTIR Spectroscopy Identifies chemical functional groups. Look for the appearance or increase of carbonyl (C=O) peaks (~1700-1730 cm⁻¹) as an indicator of oxidation.[16][17]
Colorimetry (Spectrophotometry) Provides standardized color values (e.g., CIE Lab*) for precise quality control and comparison between batches.[18]
Gas/Liquid Chromatography (GC/LC) Used to analyze the purity of monomers and solvents, and to identify and quantify low molecular weight degradation products.[17]
Inductively Coupled Plasma (ICP-MS) Detects trace metal residues (e.g., Fe, Cu) that can catalyze degradation.[8]

By understanding the fundamental mechanisms of color formation and implementing these rigorous troubleshooting and preventative strategies, you can significantly improve the quality and consistency of your 4-hydroxy-m-isophthalotoluidide polymers.

References

  • Testex. (2025, September 23). Why Do Polymer Materials Turn Yellow?[Link]

  • Testex. (2025, September 12). Why do polymer materials yellow?[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). The Role of Metal Deactivators in Protecting Polymers from Catalytic Degradation. [Link]

  • HunterLab. (2023, January 9). Color Analysis for Plastic & Polymer Additives in Production. [Link]

  • Sandberg. Polymer Identification and Analysis. [Link]

  • Chitec. Six Causes of Plastic Yellowing Part 4: Additives and Impurities. [Link]

  • ResearchGate. (n.d.). Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilisation. [Link]

  • Malvern Panalytical. (2024, May 28). Polymer characterization techniques – an introduction. [Link]

  • PerkinElmer. Polymer Analysis: Selecting Analytical Technologies for Accuracy and Compliance. [Link]

  • Safic-Alcan. The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degradation. [Link]

  • ResearchGate. (2025, August 9). Oxidative degradation and stabilisation of polymers. [Link]

  • Research Collection. (2022, May 26). Moderation of Oxidative Damage on Aromatic Hydrocarbon-Based Polymers. [Link]

  • Unknown Source. analysis and testing of polymers.
  • Aston Research Explorer. (2003, June 1). Oxidative degradation and stabilisation of polymers. [Link]

  • ResearchGate. (2025, August 7). Photodegradation and Yellowing of Polyamides. [Link]

  • Google Patents.
  • Unknown Source.
  • NIH. Functional Aromatic Polyamides. [Link]

  • MDPI. (2022, January 27). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. [Link]

  • Google Patents.
  • MDPI. (2021, June 30). Intrinsically Coloured Red Aromatic Polyamides. [Link]

  • ACS Publications. (2025, February 17). Synthesis and Optical Properties of Ion-Selective Polyamides Bearing a Phenanthrene Chromophore. [Link]

  • WIPO Patentscope. WO/2018/236950 PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. [Link]

  • ACS Publications. (2006, October 3). Vapor Deposition and Curing of Polybenzoxazole Precursors. [Link]

  • ResearchGate. (2025, August 6). (PDF) Study of Polybenzoxazole Precursors for Low Temperature Curing. [Link]

  • MDPI. (2022, October 27). Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials. [Link]

  • Unknown Source.
  • ResearchGate. (2025, November 29). The Role of Catalysts in Waste Polymer Upcycling: Recent Developments and Future Trends. [Link]

  • SciSpace. Vapor deposition and curing of polybenzoxazole precursors. [Link]

  • Georgia Tech. Rapid Curing of Positive Tone Photosensitive Polybenzoxazole Based Dielectric Resin by Variable Frequency Microwave Processing. [Link]

  • Scilight Press. (2025, June 18). The Role of Catalysts in Waste Polymer Upcycling: Recent Developments and Future Trends. [Link]

  • Unknown Source. Synthesis and characterization of novel polyimide-based NLO materials from poly(hydroxy-imide)s containing alicyclic units.
  • European Patent Office. (2022, January 19). PROCESS OF ALIPHATIC DICARBOXYLIC ACIDS PRODUCED BY BIOTECHNOLOGICAL PROCESSES - EP 3939958 A1. [Link]

  • Unknown Source. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties.
  • YouTube. (2022, December 22). Catalysts for Polymer Degradation: Progress and Potential - Erwin Reisner. [Link]

  • NIH. New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability. [Link]

  • Journal of Materials Chemistry A (RSC Publishing). Synthesis and characterization of thermally rearranged (TR) polymers: effect of glass transition temperature of aromatic poly(hydroxyimide) precursors on TR process and gas permeation properties. [Link]

Sources

Purification challenges of 4-hydroxy-m-isophthalotoluidide intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Hydroxy-m-Isophthalotoluidide

Executive Summary & Molecule Profile

Compound: 4-Hydroxy-m-isophthalotoluidide (HIPT) Chemical Structure Assumption: N,N'-bis(3-methylphenyl)-4-hydroxyisophthalamide CAS Registry (Precursors): 4-Hydroxyisophthalic acid [636-46-4] + m-Toluidine [108-44-1]

This intermediate presents a classic "Janus" challenge in organic purification: it possesses a phenolic hydroxyl group (susceptible to oxidation/coloration) and amide linkages (prone to strong hydrogen bonding and low solubility). The synthesis typically involves the condensation of 4-hydroxyisophthalic acid with m-toluidine.

The primary impurities encountered are:

  • Oxidative Quinones: Causing pink/brown discoloration.

  • Mono-amide Species: 4-hydroxy-3-[(3-methylphenyl)carbamoyl]benzoic acid (incomplete reaction).

  • Unreacted m-Toluidine: Toxic and liable to darken over time.

Troubleshooting Guide (Q&A)

Q1: My crude product is a distinct pink or light brown color. Is this an impurity or the product itself?

A: This is almost certainly an impurity. Pure HIPT should be an off-white to white powder.

  • The Cause: The phenolic moiety at the 4-position is electron-rich. In the presence of trace metals or basic conditions under air, it oxidizes to form quinoid species. Even ppm levels of these quinones cause intense coloration.

  • The Fix:

    • Degassing: Ensure all recrystallization solvents are degassed (sparged with N2) prior to heating.

    • Additive: Add 0.1% w/w Sodium Bisulfite (

      
      ) or Ascorbic Acid to the aqueous phase during the final precipitation step. This acts as a reducing agent to quench the quinones back to colorless phenols.
      

Q2: I am observing a broad melting point (depression of >5°C). NMR shows aromatic clutter.

A: You likely have "Mono-Amide" contamination.

  • The Mechanism: The formation of the bis-amide requires activation of both carboxylic acid groups on the isophthalic core. Steric hindrance or insufficient activation often leaves one acid group unreacted.

  • The Fix (The "Bicarbonate Wash"):

    • The mono-amide contains a free carboxylic acid (

      
      ).
      
    • The target bis-amide (HIPT) contains only a phenol (

      
      ).
      
    • Protocol: Suspend your crude solid in 5% Sodium Bicarbonate (

      
      ) solution. Stir for 1 hour. The mono-amide will dissolve as a salt; the target bis-amide will remain insoluble. Filter and wash with water.[1]
      

Q3: The product won't dissolve in Methanol or Ethanol for recrystallization.

A: Bis-amides are notorious for low solubility due to intermolecular hydrogen bonding (stacking).

  • The Fix: Switch to DMF/Water or DMAc/Water systems.

    • Dissolve the crude in minimal hot DMF (

      
      ).
      
    • Slowly add hot water until persistent turbidity is observed.

    • Cool slowly to

      
      .
      
    • Warning: Ensure all DMF is washed out, as residual amide solvents can interfere with subsequent coupling steps.

Strategic Purification Workflows

Workflow A: The "Acid-Base Swing" (Recommended for Scale-up)

This method utilizes the acidity difference between the target phenol and the impurity precursors.

Purification Crude Crude HIPT Mixture (Target + Amine + Mono-acid) AcidWash 1. Acid Wash (0.5M HCl) Removes unreacted m-Toluidine Crude->AcidWash Filter1 Filter Solids AcidWash->Filter1 BaseDissolve 2. Dissolve in 1M NaOH (Target & Mono-acid dissolve) Filter1->BaseDissolve Solid Cake BicarbTreat 3. pH Adjustment to 8.5 (using CO2 or dilute HCl) BaseDissolve->BicarbTreat Precipitate Precipitate Target (Mono-acid stays in solution) BicarbTreat->Precipitate Phenol precipitates Carboxylate stays soluble FinalWash Final Wash (Water + 0.1% NaHSO3) Precipitate->FinalWash

Figure 1: The Acid-Base Swing protocol leverages the


 difference between the target phenol (

) and mono-acid impurities (

).

Detailed Experimental Protocols

Protocol 1: Removal of Colored Impurities & m-Toluidine

Target: Removal of basic amines and oxidative byproducts.

  • Suspension: Suspend 10 g of crude HIPT in 100 mL of 0.5 M HCl .

  • Agitation: Stir vigorously at

    
     for 30 minutes. (Heating helps break up crystal aggregates, releasing trapped amine).
    
  • Filtration: Filter the suspension while warm.

  • Wash: Wash the cake with 50 mL water.

  • Result: The filtrate contains the hydrochloride salt of unreacted m-toluidine (discard). The solid cake is the HIPT (potentially still containing mono-acid).

Protocol 2: Recrystallization (DMF/Water)

Target: Final polishing for >99% purity.

  • Dissolution: Place 10 g of dried, acid-washed HIPT in a flask. Add Dimethylformamide (DMF) (approx. 5-7 vol, 50-70 mL) and heat to

    
     until fully dissolved.
    
    • Note: If the solution is dark, treat with 0.5 g activated carbon for 15 mins and filter hot over Celite.

  • Precipitation: While maintaining

    
    , add degassed Water  dropwise.
    
    • Stop addition when a slight cloudiness persists.

    • Add 1-2 mL of DMF to redissolve the cloudiness (restore clarity).

  • Crystallization: Remove heat. Allow to cool to room temperature undisturbed (2-3 hours), then chill to

    
     for 1 hour.
    
  • Isolation: Filter the white needles. Wash with 1:1 DMF/Water, then copious water to remove DMF traces.

  • Drying: Dry under vacuum at

    
     for 12 hours.
    

Impurity Profile & Limits

Impurity TypeOriginDetection MethodLimit (Typical)Removal Strategy
m-Toluidine Starting MaterialHPLC / GC< 0.1%Acid Wash (HCl)
Mono-Amide Incomplete RxnHPLC (Acidic Mobile Phase)< 0.5%Bicarbonate Wash / pH Swing
Quinones OxidationVisual (Color)N/A (White appearance)NaHSO3 Wash / Carbon Treatment
Inorganic Salts NeutralizationROI (Residue on Ignition)< 0.1%Hot Water Slurry

Mechanistic Insight: The "Pink" Problem

The oxidation of the 4-hydroxy group is the most persistent annoyance in this synthesis.

Figure 2: Oxidative pathway of the phenolic moiety. The reaction is reversible using mild reducing agents.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Zollinger, H.Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH, 2003.
  • European Pharmacopoeia (Ph. Eur.), 10th Edition.
  • Anderson, N. G.Practical Process Research & Development. Academic Press, 2012.
  • Patent US20030035917A1 . Image making medium.[2] (Describes usage and handling of hydroxyisophthalic acid derivatives). Link

Sources

Technical Support Center: Enhancing Thermal Stability of 4-hydroxy-m-isophthalotoluidide Copolymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 4-hydroxy-m-isophthalotoluidide copolymers. These aromatic polyamides are valued for their potential in applications requiring high-performance materials with excellent thermal resistance.[1] However, achieving optimal and consistent thermal stability can be a significant challenge during research and development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues and enhancing the thermal performance of these advanced polymers. We will delve into the causality behind experimental choices, offering not just protocols, but a foundational understanding of the degradation mechanisms and enhancement strategies.

Fundamentals of Thermal Degradation in Aromatic Polyamides

Understanding why a polymer degrades is the first step to preventing it. For aromatic polyamides like those derived from 4-hydroxy-m-isophthalotoluidide, thermal degradation is a complex process involving several mechanisms, particularly at elevated temperatures.

The primary weak links in the polymer backbone are the amide linkages, specifically the aromatic carbon-nitrogen (C-N) bond, followed by the carbonyl group (C=O).[2][3] Degradation often proceeds via:

  • Chain Scission: The breaking of the main polymer chain, primarily at the C-N bond, which leads to a rapid decrease in molecular weight and mechanical properties.[2][4]

  • Oxidation: In the presence of air, oxidative reactions accelerate degradation, leading to the formation of chromophores (causing yellowing) and further chain scission.[5][6]

  • Hydrolysis: Moisture, especially at high temperatures, can attack the amide linkages, causing chain scission through hydrolysis.[4] This is a critical consideration during processing and storage.

  • Cross-linking: At very high temperatures, radical-induced cross-linking can occur, which may initially increase viscosity but ultimately leads to brittle, insoluble materials.[4]

By understanding these fundamental pathways, we can logically deduce the causes of instability and implement targeted solutions.

Frequently Asked Questions (FAQs)

Q1: What is a typical thermal stability range for semi-aromatic polyamides? A: Semi-aromatic polyamides, which blend aromatic and aliphatic components, generally exhibit 5% weight loss temperatures (Td5%) in the range of 316–416 °C.[7][8] The exact value for your specific 4-hydroxy-m-isophthalotoluidide copolymer will depend on its precise composition and molecular weight.

Q2: How does the copolymer composition influence thermal stability? A: The nature and ratio of the comonomers play a crucial role.[9][10] Incorporating more rigid aromatic units can increase thermal stability.[11] Conversely, introducing flexible aliphatic chains may lower the degradation temperature, though it can improve processability.[7][8] The arrangement of monomer units along the polymer chain is also a determining factor in the overall decomposition process.[9]

Q3: What are the most common additives for enhancing thermal stability in polyamides? A: The most common additives are antioxidants and heat stabilizers.[6] Phenolic antioxidants act as primary antioxidants by scavenging free radicals, while organophosphates function as secondary antioxidants that decompose hydroperoxides. Using them in combination often creates a synergistic effect, leading to enhanced and prolonged protection against thermal degradation.[6]

Q4: Can processing conditions affect the final thermal stability of the copolymer? A: Absolutely. High shear and elevated temperatures during processing can initiate thermal degradation before the material is even tested.[12] Minimizing processing time, temperature, and shear stress is crucial. The presence of oxygen or moisture during processing will also accelerate degradation.[4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Lower-than-Expected Onset Decomposition Temperature (Td) in TGA

  • Question: My thermogravimetric analysis (TGA) shows that the copolymer starts to degrade at a much lower temperature than anticipated. What are the likely causes and how can I fix this?

  • Answer & Troubleshooting Steps: A low Td is a common issue that can often be traced back to the synthesis and purification stages.

    • Potential Cause 1: Residual Solvents or Monomers: Trapped high-boiling point solvents (like NMP or DMAc) or unreacted monomers can volatilize at temperatures below the polymer's degradation point, appearing as early weight loss in the TGA curve.

      • Solution: Ensure your purification protocol is rigorous. Reprecipitate the polymer multiple times in a suitable non-solvent. Dry the final product under a high vacuum at an elevated temperature (but well below the glass transition temperature, Tg) for an extended period (24-48 hours) to remove all volatiles.

    • Potential Cause 2: Impurities: Impurities from monomers or catalysts can act as initiation sites for thermal degradation.

      • Solution: Recrystallize or distill your monomers before polymerization. Ensure all glassware is scrupulously clean. If using a catalyst, ensure its concentration is optimized and it is removed or deactivated post-synthesis if necessary.

    • Potential Cause 3: Low Molecular Weight: Polymers with lower molecular weight have a higher proportion of chain ends, which are often less stable than the main polymer backbone. This can lead to an earlier onset of degradation.

      • Solution: Re-evaluate your polymerization conditions. Adjust monomer stoichiometry, reaction time, or temperature to target a higher molecular weight. Confirm molecular weight using techniques like Size Exclusion Chromatography (SEC).

    • Potential Cause 4: Oxidative Degradation: Running TGA in an air or oxygen-containing atmosphere will result in a lower Td compared to an inert atmosphere like nitrogen.[5]

      • Solution: Unless you are specifically studying thermo-oxidative stability, always run TGA for inherent thermal stability analysis under a high-purity inert gas (Nitrogen or Argon) with a consistent purge rate.[13]

Issue 2: Inconsistent TGA or DSC Results Between Batches

  • Question: I've synthesized multiple batches of what should be the same copolymer, but the TGA and DSC results are not reproducible. Why?

  • Answer & Troubleshooting Steps: Inconsistency points to variations in the polymer's fundamental properties or the analytical method itself.

    • Potential Cause 1: Variation in Copolymer Composition: Small deviations in the monomer feed ratio during synthesis can lead to significant differences in thermal properties.[9][14]

      • Solution: Use precise measurements for all monomers. Ensure homogeneous mixing before initiating polymerization. After synthesis, characterize the copolymer composition of each batch using techniques like ¹H-NMR to confirm consistency.

    • Potential Cause 2: Different Molecular Weight Distributions: Even with the same average molecular weight, a broader distribution (higher PDI) can lead to a more gradual, earlier onset of degradation.

      • Solution: Standardize your polymerization and workup procedures to ensure reproducible molecular weight distributions. Use SEC to characterize the PDI of each batch.

    • Potential Cause 3: Inconsistent Sample Preparation for Analysis: The physical form of the sample (e.g., fine powder vs. film) and its thermal history can affect results.[15]

      • Solution: Establish a standard operating procedure (SOP) for sample preparation. Always use a consistent sample mass and form. For DSC, it is critical to control the thermal history. An initial heating scan to erase prior thermal history, followed by a controlled cooling and a second heating scan, is standard practice for determining properties like Tg.[16]

    • Potential Cause 4: Instrument Calibration Drift: Thermal analysis instruments require regular calibration to ensure temperature and heat flow accuracy.[15][17]

      • Solution: Calibrate your TGA and DSC instruments regularly using certified reference materials (e.g., Indium for DSC temperature and enthalpy).[17] Perform baseline runs to ensure the instrument is stable before measuring your sample.

Key Experimental Protocols

Protocol 1: Synthesis of a 4-hydroxy-m-isophthalotoluidide Copolymer via Low-Temperature Solution Polycondensation

This protocol describes a general method for synthesizing an aromatic polyamide. Note: Specific monomers and solvents should be selected based on the desired copolymer properties.

  • Monomer Preparation: Dry all monomers, including 4-hydroxy-m-isophthalotoluidide and a selected aromatic diacid chloride (e.g., terephthaloyl chloride), under vacuum at 60 °C for 24 hours.

  • Solvent & Reagents: Use anhydrous N,N-Dimethylacetamide (DMAc) containing dissolved lithium chloride (LiCl, ~5% w/v) as the solvent. The LiCl helps keep the polymer in solution. Use anhydrous pyridine as an acid scavenger.

  • Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Polymerization: a. Dissolve the diamine monomers (e.g., a mixture of 4-hydroxy-m-isophthalotoluidide and another aromatic diamine) in the DMAc/LiCl solvent under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add pyridine (2 molar equivalents relative to the diacid chloride). d. Dissolve the diacid chloride in a small amount of anhydrous DMAc and add it dropwise to the stirred diamine solution over 30 minutes. e. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The solution will become highly viscous.

  • Purification: a. Pour the viscous polymer solution slowly into a large volume of vigorously stirring methanol to precipitate the copolymer. b. Collect the fibrous polymer by filtration. c. Wash the polymer thoroughly with hot water and then methanol to remove LiCl, pyridine hydrochloride, and unreacted monomers. d. Redissolve the polymer in DMAc and re-precipitate into methanol. Repeat this step 2-3 times. e. Dry the final copolymer under high vacuum at 80 °C for 48 hours.

Protocol 2: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Place 5-10 mg of the dry copolymer powder into a ceramic or platinum TGA pan.[13]

  • Experimental Parameters: a. Atmosphere: Purge with high-purity nitrogen at a flow rate of 20-50 mL/min.[13][18] b. Temperature Program: i. Equilibrate at 30 °C. ii. Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min or 20 °C/min.[13][18] A consistent rate is key for comparing results.

  • Data Analysis: a. Plot the percentage of weight loss versus temperature. b. Determine the onset decomposition temperature (Td,onset), often defined as the temperature at which 5% weight loss occurs (Td5%). c. Identify the temperature of maximum decomposition rate (Tp) from the peak of the first derivative of the TGA curve (DTG curve).[13]

Data Presentation & Interpretation

Interpreting Thermal Analysis Data
  • TGA Thermogram: A sharp, single-step weight loss at a high temperature indicates a clean decomposition and a stable polymer. Multiple steps at lower temperatures may suggest the presence of volatiles, impurities, or a complex degradation mechanism.[5]

  • DSC Thermogram: The glass transition temperature (Tg) appears as a step change in the baseline of the heat flow curve.[17][19] A high Tg is characteristic of rigid aromatic polyamides and is often correlated with high thermal stability.[1] Melting (Tm) and crystallization (Tc) events appear as endothermic and exothermic peaks, respectively.[19]

Table 1: Effect of Additives on Thermal Stability (Illustrative Data)

This table provides an example of how to present data when evaluating the effect of different stabilizers on your copolymer.

Additive (1% w/w)Tg (°C) [DSC]Td5% (°C) [TGA, N₂]Tp (°C) [TGA, N₂]
None (Control)254415445
Phenolic Antioxidant255428458
Phosphite Stabilizer254432461
Combination (1:1)255445472

Visualization of Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Low Thermal Stability

This diagram outlines a logical sequence of steps to diagnose and resolve issues related to poor thermal performance.

G cluster_0 Problem Identification cluster_1 Analysis & Diagnosis cluster_2 Solution Implementation Problem Low Td or Inconsistent Results Observed Check_Synthesis Review Synthesis Protocol (Stoichiometry, Purity) Problem->Check_Synthesis Check_Purification Verify Purification (Solvent Removal) Problem->Check_Purification Check_Characterization Confirm Polymer Structure (NMR, SEC, PDI) Problem->Check_Characterization Check_TA Verify TGA/DSC Method (Calibration, Atmosphere) Problem->Check_TA Optimize_Synth Refine Polymerization (Target Higher MW) Check_Synthesis->Optimize_Synth Improve_Purification Enhance Drying/ Purification Steps Check_Purification->Improve_Purification Check_Characterization->Optimize_Synth Add_Stabilizers Incorporate Additives (Antioxidants, etc.) Check_TA->Add_Stabilizers Optimize_Synth->Problem Re-evaluate Improve_Purification->Problem Re-evaluate Add_Stabilizers->Problem Re-evaluate

Caption: A systematic workflow for diagnosing and resolving suboptimal thermal stability in copolymers.

Diagram 2: Key Factors Influencing Copolymer Thermal Stability

This diagram illustrates the interconnected factors that determine the final thermal performance of the material.

G cluster_0 Intrinsic Properties cluster_1 External Factors center Thermal Stability (Td, Tg) Monomer Monomer Structure (Rigidity, Bond Strength) center->Monomer Composition Copolymer Composition (Monomer Ratio) center->Composition MW Molecular Weight & PDI center->MW Additives Additives (Stabilizers, Antioxidants) center->Additives Processing Processing Conditions (Temp, Shear, O2) center->Processing Environment End-Use Environment (Atmosphere, Moisture) center->Environment

Caption: Interplay of intrinsic and external factors that govern the thermal stability of a copolymer.

References

  • Molecular Dynamics Simulations on the Thermal Decomposition of Meta-Aramid Fibers. (2018). Polymers (Basel).
  • How to Reduce Aramid Fiber Degradation in Field Conditions. (2025).
  • Molecular Dynamics Simulations on the Thermal Decomposition of Meta-Aramid Fibers. (2018). Polymers (Basel).
  • Thermal Degradation of Meta and Para-Aramid Fibers in Different Atmospheres. (2026).
  • Influence of a Multifunctional Epoxy Additive on the Performance of Polyamide 6 and PET Post-Consumed Blends during Processing. (2022). MDPI.
  • Thermal Stability and Kinetics of Thermal Decomposition of Statistical Copolymers of N-Vinylpyrrolidone and Alkyl Methacrylates Synthesized via RAFT Polymeriz
  • Comparison and Analysis of Thermal Degradation Process of Aramid Fibers (Kevlar 49 and Nomex). (n.d.). Global Science Press.
  • Enhancing the Thermal Stability of Polyamide 6 in Powder Bed Fusion via Primary and Secondary Antioxidant Incorporation. (n.d.).
  • Influence of copolymer composition on the phase behavior of solid dispersions. (2014). PubMed.
  • Mastering thermal stability: Additives for heat-resistant plastics. (2025). SpecialChem.
  • Functional Arom
  • High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene. (2005). NTU scholars.
  • CHARACTERIZATION OF COPOLYMERS BY THERMAL DEGRAD
  • Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. (2022). ACS Omega.
  • Understanding the effect of copolymer content on the processability and mechanical properties of polyhydroxyalkanoate (PHA) / wo. (2019). UQ eSpace - The University of Queensland.
  • High heat resistance and good melt spinnability of a polyamide 66 containing benzene structure. (2021).
  • Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. (2022). ACS.org.
  • Problem Solving With Thermal Analysis. (n.d.). The Madison Group.
  • The Important Role of Additives: Enhancing Polymer Properties for High Performance Applic
  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025). Qualitest FZE.
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech.
  • Thermal analysis methods (DSC, TGA) | Intro to Polymer Science Class Notes. (2025). Fiveable.
  • Thermal Analysis in Practice Tips and Hints. (n.d.). METTLER TOLEDO.
  • Mechanical, Thermal and Morphology Properties of Thermoplastic Polyurethane Copolymers Incorporating α,ω-Dihydroxy. (2015). Scientific Research Publishing.

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Technical Support Center: Controlling Cross-Linking in Hydroxy-Functionalized Isophthalotoluidides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with hydroxy-functionalized isophthalotoluidides. This guide provides in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format to address common challenges encountered during the control of polymer cross-linking. Our focus is on explaining the causality behind experimental phenomena and providing robust, actionable protocols to enhance the reproducibility and success of your work.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental principles of working with hydroxy-functionalized isophthalotoluidides and the critical nature of cross-linking control.

Q1: What are hydroxy-functionalized isophthalotoluidides and why are they significant?

Hydroxy-functionalized isophthalotoluidides are a class of aromatic organic compounds characterized by a central isophthaloyl core linked to toluidine (methylaniline) units, which are further functionalized with hydroxyl (-OH) groups. These hydroxyl groups are pivotal as they serve as reactive sites for subsequent chemical reactions, most notably for creating cross-linked polymer networks.[1] The significance of these molecules lies in their potential as building blocks for advanced polymers. The rigid aromatic backbone provides thermal stability and mechanical strength, while the hydroxyl groups offer a versatile handle for creating three-dimensional, covalently bonded networks.[2] These resulting materials are explored in applications ranging from high-performance coatings and adhesives to matrices for controlled drug release.

Q2: Why is the precise control of cross-linking so critical for these materials?

Controlling the cross-linking process is paramount because it directly dictates the final properties of the polymer.[2] The degree of cross-linking—the number of covalent bonds between polymer chains—transforms the material from a collection of individual molecules into a single, interconnected network.[3]

This transformation affects key performance characteristics:

  • Mechanical Properties: Increased cross-linking generally leads to higher tensile strength and rigidity, but excessive cross-linking can cause brittleness.[2]

  • Thermal Stability: Covalently cross-linked polymers exhibit significantly improved stability at elevated temperatures compared to their linear counterparts.[2][4]

  • Chemical Resistance & Solubility: A higher cross-link density makes the polymer more resistant to chemical attack and largely insoluble, causing it to swell in compatible solvents rather than dissolve.[3]

  • Swelling Behavior: In fields like drug delivery or hydrogel development, the degree of cross-linking controls the material's swelling ratio, which in turn governs the diffusion and release rates of encapsulated molecules.[5]

Failure to control this process can lead to materials that are too soft, too brittle, or that do not perform as expected under operational conditions.

Q3: What are the primary methods for initiating and controlling the cross-linking reaction?

Cross-linking in hydroxy-functionalized systems is typically achieved through chemical reactions that target the -OH groups. Common strategies include:

  • Reaction with Polyisocyanates: The hydroxyl groups readily react with isocyanate groups (-NCO) to form stable urethane linkages. Di- or poly-isocyanates are used as cross-linking agents to bridge multiple polymer chains.[1][3]

  • Friedel-Crafts Alkylation: This method uses a Lewis acid catalyst (e.g., FeCl₃) and a cross-linker like formaldehyde dimethyl acetal (FDA) to create methylene bridges between the aromatic rings of the isophthalotoluidide units.[6][7] This is a common technique for producing hyper-cross-linked polymers.[8][9]

  • Epoxy-Based Systems: Epoxides can react with hydroxyl groups to form ether linkages. Di-epoxy compounds are effective cross-linkers, often used to enhance chemical and heat resistance.[1][2]

  • Condensation Reactions: Cross-linking can be induced by heat, which facilitates condensation reactions between hydroxyl groups, though this often requires higher temperatures and may be less controlled.[1]

Control is exerted by carefully managing stoichiometry (the molar ratio of functional groups to the cross-linker), reaction temperature, catalyst concentration, and reaction time.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem: The reaction mixture fails to gel or shows incomplete cross-linking.

Q: My polymer solution remains liquid or forms a very weak, sticky gel after the expected reaction time. What are the likely causes and how can I fix this?

A: This is a common issue indicating that the cross-linking reaction did not proceed to a sufficient extent. Several factors could be responsible.

  • Cause 1: Incorrect Stoichiometry. The molar ratio of the cross-linking agent to the hydroxyl groups on your isophthalotoluidide is the most critical parameter. An insufficient amount of cross-linker will result in an incompletely formed network.

    • Troubleshooting Steps:

      • Carefully recalculate the required molar equivalents of your cross-linker. Ensure the molecular weight and purity of your reagents are correctly accounted for.

      • Perform a titration experiment. Set up a series of small-scale reactions with incrementally increasing concentrations of the cross-linker while keeping all other parameters constant. This will help identify the optimal concentration range for effective gelation.

  • Cause 2: Inactive or Insufficient Catalyst. Many cross-linking reactions, such as Friedel-Crafts alkylation or urethane formation, require a catalyst.[6][10]

    • Troubleshooting Steps:

      • Verify Catalyst Activity: Ensure your catalyst has not degraded due to age or improper storage (e.g., exposure to moisture). Use a fresh batch if in doubt.

      • Optimize Concentration: The catalyst concentration can be as critical as the cross-linker. Too little may lead to an impractically slow reaction. Systematically vary the catalyst loading (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%) to find the effective concentration.

  • Cause 3: Sub-optimal Reaction Conditions. Temperature and time are key kinetic variables.

    • Troubleshooting Steps:

      • Increase Temperature: Gently increase the reaction temperature in 10°C increments. This can significantly accelerate reaction rates. Monitor the viscosity closely to avoid runaway reactions.

      • Extend Reaction Time: If the reaction is proceeding slowly, simply allowing it to run for a longer period (e.g., 24-48 hours) may be sufficient to achieve the desired cross-link density.

      • Monitor Progress: Use techniques like Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the -OH peak and the appearance of new peaks corresponding to the formed linkage (e.g., urethane C=O stretch) to track reaction progress.[8]

Problem: The reaction mixture gels almost instantly, preventing proper mixing or molding.

Q: My solution becomes solid immediately after adding the cross-linker or catalyst. How can I slow down the gelation time?

A: Premature gelation occurs when the cross-linking reaction is uncontrollably fast. This is often an issue of kinetics and concentration.

  • Cause 1: Excessive Cross-linker or Catalyst Concentration. This is the most common reason for a "runaway" reaction.

    • Troubleshooting Steps:

      • Reduce Concentrations: Methodically decrease the concentration of both the cross-linker and the catalyst. Even a small reduction can have a dramatic effect on the gelation time.[5]

      • Staged Addition: Instead of adding the cross-linker or catalyst all at once, add it portion-wise over a period of time or via a syringe pump. This maintains a lower instantaneous concentration, allowing for better control.

  • Cause 2: Reaction Temperature is Too High. Higher temperatures accelerate the reaction rate exponentially.

    • Troubleshooting Steps:

      • Lower the Temperature: Conduct the initial mixing and addition of reagents at a lower temperature (e.g., in an ice bath) to slow the initial reaction rate.

      • Solvent Choice: Use a solvent with a higher boiling point or one that is less effective at promoting the reaction, if applicable.

Problem: The final cross-linked polymer is brittle and fractures easily.

Q: After successfully forming a solid polymer, I find that it is very brittle. How can I improve its flexibility and mechanical robustness?

A: Brittleness is typically a sign of excessive or non-uniform cross-linking.[2] A highly dense and rigid network has limited chain mobility, leading to fracture under stress.

  • Cause 1: Excessive Cross-Link Density. Too many covalent bonds restrict the movement of polymer chains.

    • Troubleshooting Steps:

      • Reduce Cross-linker Concentration: This is the most direct way to reduce the final cross-link density. Refer to your titration experiments and select a concentration that provides sufficient gelation without becoming overly rigid.[11]

      • Introduce Flexibility: Consider synthesizing a co-monomer that includes flexible aliphatic chains (e.g., polyethylene glycol) and incorporate it into your polymer backbone before cross-linking. This will increase the average distance between cross-links and enhance chain mobility.

  • Cause 2: Non-Uniform Cross-Linking. If mixing is poor, regions of very high cross-link density can form, acting as stress concentration points that lead to fracture.

    • Troubleshooting Steps:

      • Improve Mixing: Ensure vigorous and homogeneous mixing of all components before the onset of gelation. Using a high-torque mechanical stirrer is recommended.

      • Use a Solvent: Performing the reaction in a suitable solvent can improve homogeneity and slow the reaction, allowing for more uniform network formation. The solvent is then removed after curing.

Section 3: Key Experimental Protocols

These protocols provide step-by-step guidance for key processes in the synthesis and characterization of cross-linked isophthalotoluidide networks.

Protocol 1: Synthesis of a Hydroxy-Functionalized Isophthalotoluidide Monomer

This protocol describes a general procedure for creating the base monomer.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of isophthaloyl chloride in an anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF).

  • Amine Addition: In a separate flask, dissolve 2.2 equivalents of a hydroxy-functionalized aminotoluene (e.g., 4-amino-m-cresol) in DMF.

  • Reaction: Slowly add the amine solution to the isophthaloyl chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Precipitate the product by pouring the reaction mixture into cold water.

  • Purification: Filter the solid product, wash thoroughly with water and a non-polar solvent like hexane to remove impurities. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure hydroxy-functionalized isophthalotoluidide monomer.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Protocol 2: Controlled Cross-Linking via Friedel-Crafts Alkylation

This protocol is adapted from methods used for creating hyper-cross-linked polymers.[6][7][8]

  • Dissolution: Dissolve the synthesized monomer (1.0 g) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane) in an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add the cross-linker, formaldehyde dimethyl acetal (FDA), in the desired molar ratio (e.g., 2-5 equivalents per aromatic ring).

  • Catalyst Addition: Slowly add the Lewis acid catalyst, anhydrous FeCl₃ (e.g., 3 equivalents), to the solution. The mixture will typically change color and may begin to warm.

  • Reaction & Gelation: Heat the reaction to the desired temperature (e.g., 60-80°C) and stir. The solution will become progressively more viscous until it forms a rigid gel. The time to gelation should be recorded.

  • Curing: Maintain the temperature for an additional 12-24 hours to ensure the reaction goes to completion.

  • Purification: Cool the solid polymer, break it into smaller pieces, and wash it extensively with methanol and water in a Soxhlet extractor to remove the catalyst and any unreacted monomers.

  • Drying: Dry the purified polymer network in a vacuum oven until a constant weight is achieved.

Protocol 3: Characterization of Cross-Link Density via Swelling Studies

A simple yet effective method to compare the relative cross-link densities of different polymer batches.

  • Sample Preparation: Accurately weigh a small, dry piece of the cross-linked polymer (W_dry).

  • Solvent Immersion: Place the polymer sample in a vial containing a good solvent for the non-cross-linked polymer (e.g., DMF or NMP).

  • Equilibrium Swelling: Allow the sample to swell for 48-72 hours at a constant temperature to ensure it reaches equilibrium.

  • Weighing the Swollen Sample: Remove the swollen polymer from the solvent, gently blot the surface with filter paper to remove excess solvent, and immediately weigh it (W_swollen).

  • Calculation: Calculate the swelling ratio (Q) using the formula: Q = (W_swollen - W_dry) / W_dry A lower swelling ratio (Q) indicates a higher degree of cross-linking.[5]

Protocol 4: Rheological Analysis to Determine Gel Point

Rheology provides precise data on the gelation process.[5][12]

  • Instrument Setup: Use a rheometer with a parallel plate or cone-and-plate geometry. Set the temperature to the intended reaction temperature.

  • Sample Loading: Prepare the reaction mixture (monomer, solvent, cross-linker) but do not add the catalyst. Load the mixture onto the rheometer plate.

  • Initiation: Start the measurement (oscillatory time sweep at a fixed frequency, e.g., 1 Hz, and low strain). Inject the catalyst into the sample and ensure rapid mixing.

  • Data Acquisition: Monitor the storage modulus (G') and the loss modulus (G''). G' represents the elastic (solid-like) response, while G'' represents the viscous (liquid-like) response.

  • Gel Point Determination: The gel point is defined as the time at which the G' and G'' curves cross over (G' = G'').[12] At this point, the material transitions from a viscoelastic liquid to a viscoelastic solid.

Section 4: Data Visualization & Process Diagrams

Data Summary Table
ParameterEffect of IncreasePrimary ConsequenceTroubleshooting Focus
Cross-linker Conc. Increases cross-link densityHigher stiffness, lower swelling, potential brittleness[2][11]Titrate to find optimal balance
Catalyst Conc. Increases reaction rateShorter gelation time, risk of premature gelationReduce concentration for better control
Temperature Increases reaction rateShorter gelation time, can affect network uniformityLower temperature to slow kinetics
Monomer Conc. Increases viscosityCan accelerate physical entanglement and gelation[12]Adjust for optimal processing viscosity
Diagrams

Below are diagrams illustrating key workflows and relationships in the cross-linking process.

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction & Curing cluster_purification Purification & Analysis Monomer Hydroxy-Functionalized Isophthalotoluidide Mix Homogeneous Mixing (Controlled Temp) Monomer->Mix Solvent Anhydrous Solvent Solvent->Mix Crosslinker Cross-linking Agent (e.g., FDA, Diisocyanate) Crosslinker->Mix Catalyst Catalyst (e.g., FeCl3, DBTL) Catalyst->Mix Initiates Reaction Gel Gelation (Network Formation) Mix->Gel Time, Temp Cure Curing (Complete Reaction) Gel->Cure Wash Solvent Washing (Soxhlet Extraction) Cure->Wash Dry Vacuum Drying Wash->Dry Analyze Characterization (FTIR, Rheology, Swelling) Dry->Analyze Troubleshooting_Tree cluster_incomplete Incomplete Gelation cluster_fast Premature Gelation cluster_brittle Brittle Product Start Problem with Cross-linking Cause1 Incorrect Stoichiometry? Start->Cause1 Weak or No Gel Cause4 Concentration Too High? Start->Cause4 Too Fast Cause6 Excessive Cross-linking? Start->Cause6 Brittle Sol1a Recalculate & Titrate Cross-linker Cause1->Sol1a Yes Cause2 Inactive Catalyst? Cause1->Cause2 No Sol2a Use Fresh Catalyst & Optimize Concentration Cause2->Sol2a Yes Cause3 Sub-optimal Conditions? Cause2->Cause3 No Sol3a Increase Temp. or Time Cause3->Sol3a Yes Sol4a Reduce Cross-linker/ Catalyst Concentration Cause4->Sol4a Yes Cause5 Temperature Too High? Cause4->Cause5 No Sol5a Lower Reaction Temp. Cause5->Sol5a Yes Sol6a Reduce Cross-linker Concentration Cause6->Sol6a Yes Cause7 Non-uniform Network? Cause6->Cause7 No Sol7a Improve Mixing Cause7->Sol7a Yes

Caption: Decision tree for troubleshooting common cross-linking problems.

References

  • Chatterjee, A., Jha, S., Sen, S., Dev, K., Das, C., & Maji, P. K. (2025). Hydroxyl-functional acrylic adhesives: leveraging polysilazane chemistry for curing. RSC Advances.
  • Ghosh, M., Bhattacharyya, S., & Mukherjee, P. S. (2016). Hydroxy-functionalized hyper-cross-linked ultra-microporous organic polymers for selective CO2 capture at room temperature. Beilstein Journal of Organic Chemistry.
  • Ghosh, M., Bhattacharyya, S., & Mukherjee, P. S. (2016). Hydroxy-functionalized hyper-cross-linked ultra-microporous organic polymers for selective CO2 capture at room temperature.
  • SpecialChem. (2024).
  • ChemPoint. (n.d.). The Chemistry of Polymer Cross-Linkers. ChemPoint.com.
  • Fraunhofer-Publica. (n.d.). Cross-linking characterization of polymers based on their optical dispersion utilizing a white-light interferometer. Fraunhofer-Publica.
  • Characterization of cross-linked poly( N -isopropylmethacrylamide)
  • TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. (2016).
  • Rheological Characterization of in situ Crosslinkable Hydrogels Formulated from Oxidized Dextran and N-Carboxyethyl Chitosan. (n.d.). PMC.
  • Construction of hydroxyl-functionalized hyper-crosslinked networks from polyimide for highly efficient iodine adsorption. (2024). PMC.
  • The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. (2022). MDPI.
  • Manipulation of cross-linking in PEDOT:PSS hydrogels for biointerfacing. (n.d.). RSC Publishing.
  • Hydroxyl functionalized thermosensitive microgels with quadratic crosslinking density distribution. (2007). PubMed.
  • Construction of Hydroxyl-functionalized Hyper-crosslinked Networks from Polyimide for Highly Efficient Iodine Adsorption. (2024).

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Validation & Comparative

FTIR spectrum analysis of 4-hydroxy-m-isophthalotoluidide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR spectrum of 4-hydroxy-m-isophthalotoluidide , a functionalized aromatic bis-amide. This analysis is critical for researchers distinguishing this specific monomer/intermediate from its non-hydroxylated analogs (e.g., m-isophthalotoluidide) or characterizing degradation products in high-performance polyamide workflows.

Comparative Guide & Technical Characterization

Executive Summary & Structural Context[1][2]

4-hydroxy-m-isophthalotoluidide (Chemical Structure: 4-hydroxy-N,N'-bis(3-methylphenyl)isophthalamide) represents a specific class of "functionalized aramids." Unlike standard isophthalotoluidides used in heat-resistant polymers (like Nomex precursors), the introduction of the phenolic hydroxyl group (-OH) at the 4-position creates a unique intramolecular hydrogen-bonding environment.

This guide compares the target molecule against its direct non-hydroxylated analog, m-isophthalotoluidide , to isolate the spectral "fingerprint" of the hydroxy-modification.

Why This Analysis Matters
  • Purity Verification: The -OH group is a reactive site. Its absence or shift indicates potential oxidation or hydrolysis failure.

  • Structural Confirmation: The "Ortho Effect" (interaction between the 4-OH and the 3-Amide group) creates a diagnostic split in the carbonyl region, distinguishing it from para-isomers.

  • Solubility & Stability: The spectral data correlates directly with the molecule's enhanced solubility in polar aprotic solvents compared to standard aramids.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, the following protocol minimizes water interference (which obscures the critical OH/NH region) and maximizes resolution of the amide bands.

Validated Workflow Diagram

FTIR_Workflow Sample Sample: 4-OH-m-isophthalotoluidide (Solid Powder) Prep Prep: Vacuum Dry (60°C, 4h) to remove H2O Sample->Prep Method Method Selection Prep->Method KBr Transmission (KBr Pellet) Ratio: 1:100 Best for: Fingerprint Region Method->KBr Quantitative ATR ATR (Diamond/ZnSe) High Pressure Clamp Best for: Surface/Rapid ID Method->ATR Qualitative Acquisition Acquisition Res: 2 cm-1 Scans: 32+ KBr->Acquisition ATR->Acquisition Process Post-Process Baseline Corr. Atmospheric Suppression Acquisition->Process

Figure 1: Optimized FTIR acquisition workflow. Drying is critical to distinguish the structural -OH from moisture.

Comparative Spectral Analysis

The following table contrasts the target molecule with m-isophthalotoluidide (the control). The primary differentiator is the 4-Hydroxy substitution.[1]

Table 1: Diagnostic Peak Assignments & Shifts
Functional GroupMode of VibrationTarget: 4-Hydroxy-m-isophthalotoluidide Control: m-isophthalotoluidide Mechanistic Insight
Phenolic -OH Stretching (

)
3200–3400 cm⁻¹ (Broad) AbsentThe -OH stretch often overlaps with N-H but appears broader. In the 4-OH derivative, this band is red-shifted due to H-bonding.
Amide A (N-H) Stretching (

)
3300–3350 cm⁻¹ 3280–3320 cm⁻¹ Sharp peak. In the 4-OH target, the N-H environment is disrupted by the adjacent OH, potentially causing a slight blue shift or broadening.
Aromatic C-H Stretching (

)
3030–3060 cm⁻¹ 3030–3060 cm⁻¹ Standard aromatic ring breathing; largely unchanged between analogs.
Methyl C-H Stretching (

)
2920, 2850 cm⁻¹ 2920, 2850 cm⁻¹ Originates from the m-toluidine moiety. Confirms the presence of the tolyl groups in both.
Amide I (C=O) Stretching (

)
Split Band: ~1660 & ~1640 cm⁻¹ Single Band: ~1650–1660 cm⁻¹ CRITICAL: The 4-OH group forms an intramolecular H-bond with the ortho (position 3) amide carbonyl, shifting it to a lower frequency (~1640). The meta (position 1) amide remains at ~1660.
Amide II (N-H) Bending (

)
1530–1550 cm⁻¹ 1530–1550 cm⁻¹ Characteristic "trans-amide" conformation band.
Phenolic C-O Stretching (

)
1210–1240 cm⁻¹ AbsentStrong, distinct band in the fingerprint region. Primary confirmation of the hydroxy-substitution.
Ring Subst. Out-of-Plane (

)
~820, ~780 cm⁻¹ ~780, ~690 cm⁻¹ Substitution patterns (1,2,4-trisubstituted vs 1,3-disubstituted) alter the fingerprint region significantly.

Deep Dive: The "Ortho-Effect" Mechanism

The most sophisticated aspect of analyzing 4-hydroxy-m-isophthalotoluidide is interpreting the Amide I region. Unlike the symmetric control molecule, the target molecule is asymmetric regarding its hydrogen bonding potential.

Hydrogen Bonding Topology
  • Site A (Position 1 Amide): Isolated from the OH group. Behaves like a standard aramid (free or intermolecular H-bonding).

  • Site B (Position 3 Amide): Located ortho to the 4-Hydroxy group. This proximity forces a stable 6-membered intramolecular hydrogen bond ring (similar to salicylates).

Spectral Consequence: This reduces the force constant of the Carbonyl (C=O) bond at position 3, causing the "Split Amide I" phenomenon described in Table 1.

H_Bonding OH_Group 4-Hydroxyl Group (Donor) C3_Amide Pos-3 Amide C=O (Acceptor) OH_Group->C3_Amide Strong Interaction (Ortho) C1_Amide Pos-1 Amide C=O (Isolated) OH_Group->C1_Amide No Interaction (Meta) Effect Intramolecular H-Bond (Red Shift: -20 cm-1) C3_Amide->Effect Spectrum Resulting Spectrum: Split Amide I Peak C1_Amide->Spectrum Standard Peak Effect->Spectrum

Figure 2: Mechanistic origin of the split carbonyl peak in 4-hydroxy-m-isophthalotoluidide.

Troubleshooting & Common Artifacts

When analyzing this compound, researchers frequently encounter specific artifacts. Use this checklist to validate your spectrum:

  • The "Water Mask":

    • Symptom:[2] A massive, shapeless blob at 3400 cm⁻¹.

    • Cause: The amide and hydroxyl groups are hygroscopic.

    • Fix: Dry sample at 60°C under vacuum for 4 hours. If the peak at 3400 cm⁻¹ sharpens into distinct OH/NH bands, the data is valid.

  • Residual Solvent (DMAc/NMP):

    • Symptom:[2] Unexpected peaks at 1670 cm⁻¹ (Amide I of solvent) or 2930 cm⁻¹ (intense aliphatic CH).

    • Context: These molecules are often synthesized in N,N-dimethylacetamide (DMAc).

    • Fix: Check for a peak at ~1018 cm⁻¹ (C-N stretch of DMAc). If present, further washing with water/methanol is required.

  • Polyamide Polymerization:

    • Differentiation: If the sample is actually the polymer (Poly-4-hydroxy-m-phenylene isophthalamide) rather than the monomer, the N-H stretch (3300 cm⁻¹) will be significantly broader, and the fingerprint region will lose the sharp definition of the crystalline monomer.

References

  • PubChem. (2025).[3] M-isophthalotoluidide, 4-hydroxy- Compound Summary. National Library of Medicine. [Link]

  • MDPI. (2023). Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis. Polymers. [Link]

  • ResearchGate. (2025). FTIR spectra of polyamides at room temperature: Study on hydrogen bond behavior. [Link]

Sources

A Guide to 1H NMR Chemical Shifts for the Structural Confirmation of 4-hydroxy-m-isophthalotoluidide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural confirmation of 4-hydroxy-m-isophthalotoluidide using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of expected values. It establishes a self-validating methodology by integrating first-principles prediction, comparative analysis against model compounds, and a robust experimental protocol. Our objective is to explain the causality behind spectral features, thereby enabling unambiguous structural elucidation.

Section 1: The Target Structure and Predicted Proton Environments

The compound , 4-hydroxy-m-isophthalotoluidide, is systematically named 4-hydroxy-N¹,N³-bis(3-methylphenyl)benzene-1,3-dicarboxamide . Its structure is characterized by a central 4-hydroxy-substituted isophthaloyl core linked to two m-toluidine units via amide bonds.

Due to the molecule's C₂ symmetry axis bisecting the central ring, the two m-tolyl groups are chemically equivalent. This symmetry simplifies the expected ¹H NMR spectrum by reducing the number of unique signals. We can categorize the protons into seven distinct, non-equivalent environments as labeled below.

Caption for Diagram: Molecular graph of 4-hydroxy-m-isophthalotoluidide showing key proton groups.

Based on the structure, we can predict the following signal characteristics:

Proton Label# of Protons (Integration)Predicted MultiplicityRationale for Multiplicity
H(OH) 1HBroad SingletLabile proton, typically no coupling observed; subject to exchange.[1][2]
H(NH) 2HBroad SingletLabile amide protons, often broad and show no coupling.[1]
Ha 1HDoubletCoupled only to Hb (meta-coupling, J ≈ 2-3 Hz).[3]
Hb 1HDoublet of DoubletsCoupled to Ha (meta) and Hc (ortho, J ≈ 7-10 Hz).[3]
Hc 1HDoubletCoupled only to Hb (ortho-coupling, J ≈ 7-10 Hz).[3]
Hd, He, Hf, Hg 8H (total)Complex MultipletsProtons on the m-tolyl rings will show complex splitting patterns due to multiple ortho and meta couplings.
H(CH₃) 6HSingletMethyl protons with no adjacent proton neighbors.

Section 2: Predicting Chemical Shifts: An Incremental Approach

The chemical shift (δ) of a proton is highly sensitive to its electronic environment. We can predict the approximate chemical shifts by considering the additive effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic rings.[1]

A. Central Isophthalamide Ring: This ring is substituted with one strong EDG (-OH) and two strong EWGs (-CONH-).

  • -OH Group (EDG): The hydroxyl group is a powerful activating group that shields ortho and para positions, shifting their signals upfield (lower ppm).

  • -CONH- Group (EWG): The amide groups are deactivating and deshielding, shifting ortho and para protons downfield (higher ppm).[4]

B. Peripheral m-Tolyl Rings: These rings are each substituted with an EDG (-CH₃) and an EWG (-NHCO-).

  • -NHCO- Group (EWG via C=O, EDG via N lone pair): The overall effect of the amide linkage is complex. The nitrogen's lone pair can donate into the ring (shielding), while the carbonyl has an anisotropic effect. However, it is generally considered deactivating.

  • -CH₃ Group (EDG): The methyl group is a weak activating group, causing slight upfield shifts for its ortho and para protons.

C. Labile and Aliphatic Protons:

  • Phenolic -OH: Phenolic protons typically appear in a wide range, from δ 4-12 ppm, and their position is sensitive to solvent, concentration, and hydrogen bonding.[5][6]

  • Amide N-H: Amide protons are significantly deshielded and resonate downfield, typically in the δ 5-8.5 ppm range.[5] Their signals are often broad.[1]

  • Benzylic -CH₃: Protons on a carbon attached to an aromatic ring (benzylic protons) usually resonate between δ 2.2–3 ppm.[7][8]

Table of Predicted ¹H NMR Chemical Shifts:

Proton LabelPredicted Chemical Shift (δ, ppm)Rationale
H(OH) 9.0 - 11.0Phenolic proton, likely H-bonded, deshielded.
H(NH) 8.0 - 9.5Amide protons, strongly deshielded by adjacent carbonyl.
Ha ~8.2Ortho to one -CONH, meta to another -CONH. Strongly deshielded.
Hb ~7.8Ortho to -OH (shielded), ortho to -CONH (deshielded). Net moderate shift.
Hc ~7.5Para to -OH (shielded), meta to -CONH. Least deshielded of central ring protons.
Hd, He, Hf, Hg 6.8 - 7.5Aromatic region for a substituted tolyl group.[7][9]
H(CH₃) 2.2 - 2.4Typical range for a benzylic methyl group.[10]

Section 3: Comparative Analysis with Model Compounds

To ground our predictions, we compare them with experimental data from simpler, analogous structures. This comparative approach provides a crucial validation checkpoint.

CompoundSubstructure RepresentedKey ProtonExperimental δ (ppm)Source
Benzamide Aromatic AmideOrtho-H7.92BMRB[11]
Meta-H7.42BMRB[11]
Para-H7.50BMRB[11]
4-Hydroxybenzamide Hydroxy-substituted Aromatic AmideH ortho to -CONH7.60RSC[12]
H ortho to -OH6.85RSC[12]
p-Toluene Methyl-substituted BenzeneAromatic-H7.04, 7.37OpenStax[10]
Methyl-H2.26OpenStax[10]

The experimental data from these model compounds strongly support our predictions. For instance, the ortho protons in benzamide (δ 7.92 ppm) provide a solid baseline for the expected downfield shift of protons adjacent to the amide linkages in our target molecule. Similarly, the benzylic methyl protons in p-bromotoluene (δ 2.26 ppm) align perfectly with our prediction for the tolyl methyl groups.

Section 4: Recommended Experimental and Data Processing Workflow

Acquiring a high-quality, interpretable spectrum is paramount. The following protocol is designed to ensure data integrity and facilitate accurate analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh ~5-10 mg of 4-hydroxy-m-isophthalotoluidide prep2 Dissolve in 0.6-0.7 mL of DMSO-d₆ prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Tune and shim the instrument prep4->acq1 acq2 Set acquisition parameters (e.g., 16 scans, 2s relaxation delay) acq1->acq2 acq3 Acquire Free Induction Decay (FID) acq2->acq3 proc1 Apply Fourier Transform (FT) acq3->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate spectrum to TMS (0 ppm) proc3->proc4 proc5 Integrate all signals proc4->proc5 an1 Assign signals based on chemical shift, integration, and multiplicity proc5->an1 an2 Perform D₂O shake experiment an1->an2 an3 Confirm disappearance of -OH and -NH signals an2->an3 an4 Final Structure Confirmation an3->an4

Caption for Diagram: Recommended workflow for ¹H NMR analysis from sample preparation to structure confirmation.

Experimental Causality:

  • Choice of Solvent: DMSO-d₆ is selected for its ability to solubilize polar aromatic amides and for its property of slowing down the exchange rate of labile -OH and -NH protons, often resulting in sharper signals compared to solvents like CDCl₃ or D₂O.[13]

  • D₂O Shake: This is a critical self-validation step. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the labile -OH and -NH protons to exchange with deuterium. Since deuterium is not observed in ¹H NMR, the signals assigned to these protons will disappear, confirming their identity.[6]

  • Spectrometer Frequency: A higher field strength (e.g., ≥400 MHz) is recommended to increase signal dispersion, which is crucial for resolving the complex multiplets expected in the aromatic region.

Section 5: Integrated Data Interpretation for Structure Confirmation

The final confirmation rests on the convergence of all collected evidence. The experimental spectrum must be consistent with all four key facets of ¹H NMR data.[9]

  • Number of Signals: The spectrum should display the seven predicted sets of unique proton signals.

  • Chemical Shift (δ): The observed positions of the signals should align with the predicted values and trends outlined in Section 2 and validated by the model compounds in Section 3. Aromatic protons are expected between δ 6.5 and 8.5 ppm.[7][8][10]

  • Integration: The relative areas under each signal must correspond to the number of protons in that environment (e.g., the ratio of the methyl signal to the Ha signal should be 6:1).

  • Multiplicity (Splitting Pattern): The splitting of each signal must be consistent with the number of adjacent, non-equivalent protons as dictated by the n+1 rule and known coupling constants (J-values).

By systematically comparing the acquired experimental data against this multi-faceted, predictive framework, researchers can achieve a high-confidence confirmation of the 4-hydroxy-m-isophthalotoluidide structure. This rigorous, evidence-based approach exemplifies the power of NMR spectroscopy as a primary tool in chemical and pharmaceutical research.

References

  • Kochev, N., Tsoneva, S., Frenkeva, M., & Jeliazkova, N. (2021). Ambit-HNMR: an open source tool for prediction of 1H-NMR chemical shifts. Zenodo. [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Chemaxon Docs. [Link]

  • University of Wisconsin. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. [Link]

  • Wishart DS Research Group. (n.d.). PROSPRE - 1H NMR Predictor. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB (bmse000668). [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper - specific title not available]. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • SpectraBase. (n.d.). benzamide, N-[3-(2-benzoxazolyl)-4-hydroxy-5-methylphenyl]-2-methoxy- [1H NMR]. [Link]

  • Michigan State University. (n.d.). Table of characteristic proton NMR chemical shifts. [Link]

  • PubChemLite. (n.d.). M-isophthalotoluidide, 4-hydroxy-. [Link]

  • Chemistry LibreTexts. (2022, September 25). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • University of Cambridge. (n.d.). Chemical shifts. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

Comparative Guide: Glass Transition Temperatures of Hydroxy vs. Non-Hydroxy Polyamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the glass transition temperature (


) profiles between standard polyamides (PA) and their hydroxy-functionalized counterparts (Poly(hydroxyamide)s or PHAs).

The Core Finding: The introduction of hydroxyl (-OH) groups into the polyamide backbone creates a "Stiffness-Hygroscopicity Paradox."

  • In the Dry State: Hydroxyl groups significantly increase

    
     (often by 
    
    
    
    to
    
    
    in aromatic systems) due to the densification of the intermolecular hydrogen-bonding network and increased rotational energy barriers.
  • In the Wet State: The same -OH groups act as moisture scavengers. Absorbed water acts as a potent plasticizer, causing a more precipitous drop in

    
     for hydroxy-polyamides compared to non-hydroxy variants.
    

This guide details the mechanistic origins of these shifts, provides comparative data, and outlines the mandatory experimental protocols for accurate characterization.

Part 1: The Mechanistic Basis

The Hydrogen Bonding Network

The glass transition represents the reversible transition in amorphous regions from a hard, "glassy" state to a viscous, "rubbery" state. This transition requires cooperative segmental motion of the polymer chains.

  • Non-Hydroxy Polyamides (e.g., PA6, PA66): The cohesive energy density is driven by hydrogen bonds between the amide nitrogen (-NH-) and the carbonyl oxygen (=O) of adjacent chains.

  • Hydroxy Polyamides: The addition of -OH groups (particularly in aromatic PHAs) introduces additional H-bond donors. This creates a "cross-linked-like" physical network without actual covalent cross-linking. The -OH groups, often positioned ortho to the amide linkage, can also form intramolecular H-bonds that rigidify the polymer backbone, further elevating

    
    .
    
Mechanism Visualization

G cluster_0 Standard Polyamide cluster_1 Hydroxy Polyamide PA_Struct Amide Linkage (-NH-CO-) PA_Inter Standard Inter-chain H-Bonding PA_Struct->PA_Inter Baseline Tg PA_Mobility Moderate Segmental Mobility PA_Inter->PA_Mobility Baseline Tg Result Tg Response PA_Mobility->Result Baseline Tg OH_Struct Hydroxyl Functionalization (-OH + -NH-CO-) OH_Inter Dense H-Bond Network (Intra + Inter) OH_Struct->OH_Inter Elevated Tg (Dry State) OH_Mobility Restricted Rotation (High Stiffness) OH_Inter->OH_Mobility Elevated Tg (Dry State) OH_Mobility->Result Elevated Tg (Dry State)

Figure 1: Mechanistic pathway showing how hydroxyl functionalization increases network density and restricts mobility, leading to elevated


.

Part 2: Comparative Performance Data

The following data contrasts standard aliphatic and aromatic polyamides with hydroxy-functionalized analogs. Note that for many high-performance aromatic poly(hydroxyamide)s, the


 is often close to or exceeds the degradation temperature (

).
Table 1: Thermal Property Comparison (Dry State)
Polymer ClassSpecific PolymerStructure Type

(

)
Mechanism of Shift
Aliphatic PA 6 Unsubstituted50 -- 60 Baseline amide H-bonding.
Aliphatic Modified PA (Hydrophilic) Hydroxy-functionalized65 -- 85 *-OH groups increase stiffness, but effect is moderate in aliphatic chains.
Aromatic Poly(isophthalamide) Unsubstituted Aromatic210 -- 280 Ring stiffness + amide bonding.
Aromatic Poly(hydroxyamide) (PHA) -OH ortho to amine300 -- 360 Intra molecular H-bonding locks the phenyl ring rotation (virtual ring formation).
Aromatic TR-Polymer Precursors High-density -OHNot Observed

often exceeds

due to extreme rigidity.

*Note: For aliphatic systems,


 is highly sensitive to moisture. Values above are for rigorously dried samples.
Critical Consideration: The "Wet" Drop

For drug development applications (e.g., hydrogels or carriers), the "wet"


 is more relevant.
  • Non-Hydroxy PA: Absorbs 2-4% moisture.

    
     drops by ~20-30°C.[1]
    
  • Hydroxy PA: Can absorb >10% moisture (depending on substitution degree). Water disrupts the H-bond network.

    
     can drop below body temperature (
    
    
    
    )
    , transitioning the material from a rigid glass to a soft rubber in vivo.

Part 3: Experimental Validation Protocols

Measuring


 in hydroxy-polyamides is prone to artifacts due to (1) absorbed water (plasticization) and (2) thermal cyclization (degradation/reaction) at high temperatures.
The "Heat-Cool-Heat" Protocol (DSC)

Objective: Erase thermal history and eliminate volatile plasticizers to measure the intrinsic


.

Equipment: Differential Scanning Calorimeter (DSC) with Nitrogen purge (50 mL/min).

  • Sample Prep: Dry sample in a vacuum oven at

    
     for 24 hours. Encapsulate 5-10 mg in a Tzero aluminum pan (hermetically sealed with a pinhole if volatiles are expected, or standard crimp if fully dry).
    
  • Cycle 1 (Conditioning):

    • Ramp from

      
       to 
      
      
      
      (approx.
      
      
      below expected decomposition, determined via TGA).
    • Purpose: Removes residual moisture and relaxes processing stresses.

  • Cooling:

    • Quench cool at

      
       to 
      
      
      
      .
    • Purpose: Creates a consistent amorphous state.

  • Cycle 2 (Measurement):

    • Ramp at

      
       to 
      
      
      
      .
    • Analysis: Identify

      
       as the midpoint of the step transition in the heat flow signal (or the peak of the derivative heat flow).[2][3]
      
Thermal Stability Check (TGA)

Crucial Step: Before DSC, run Thermogravimetric Analysis (TGA).

  • Hydroxy-Polyamides often undergo thermal rearrangement (TR) or cyclization to polybenzoxazoles (PBO) between

    
    , releasing water.
    
  • Rule: If TGA shows mass loss (dehydration) before the expected

    
    , standard DSC cannot measure the 
    
    
    
    of the pristine polymer. You are measuring a changing material.[1][3][4][5][6][7][8][9]
Experimental Workflow Diagram

Experiment Sample Sample Preparation (Vacuum Dry 24h) TGA_Step Step 1: TGA Scan (Ramp to 600°C) Sample->TGA_Step Decision Is T_degradation > Expected T_g? TGA_Step->Decision DSC_Protocol Step 2: DSC (Heat-Cool-Heat) Cycle 1: Remove History Cycle 2: Measure T_g Decision->DSC_Protocol Yes (Stable) Alt_Method Alternative: DMA (Dynamic Mechanical Analysis) For weak transitions Decision->Alt_Method No (Degrades/Cyclizes)

Figure 2: Decision tree for thermal characterization to ensure data validity.

Part 4: Implications for Development

Drug Delivery & Bio-implants
  • Challenge: Non-hydroxy PAs are often too hydrophobic and rigid for soft-tissue interfaces.

  • Hydroxy-PA Advantage: The high dry

    
     ensures shelf-life stability (glassy state prevents drug diffusion during storage). Upon implantation, water absorption lowers 
    
    
    
    (plasticization), allowing the matrix to swell and release the payload.
  • Selection Rule: If the goal is controlled release via swelling, select a Hydroxy-PA with a wet

    
     < 
    
    
    
    .
Gas Separation Membranes (TR Polymers)
  • Challenge: Standard PAs have low free volume (tight packing).

  • Hydroxy-PA Advantage: Aromatic Poly(hydroxyamide)s are precursors. When heated above their

    
     (in the solid state), they cyclize into Polybenzoxazoles. This process rearranges the lattice, creating micro-cavities (high free volume) essential for filtration.
    
  • Selection Rule: Maximize -OH content ortho to the amide to facilitate this thermal rearrangement.

References

  • Liaw, D. J., et al. (2012). "Advanced polyimides and polyamides: Synthesis, properties and applications." Progress in Polymer Science.

  • Park, H. B., et al. (2007). "Polymers with Cavities Tuned for Fast Selective Transport of Small Molecules and Ions." Science.

  • ASTM International. (2018). "ASTM D3418-15: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry." ASTM Standards.[6]

  • Mittal, V. (2013). "High Performance Polymers: Polyimides and Polyamides."[10] Wiley Online Library.

  • Smith, B. (2020). "Thermal Characterization of Polymeric Materials: Glass Transition." PerkinElmer Application Notes.

Sources

A Researcher's Guide to Characterizing the Crystallinity of Novel 4-Hydroxy-m-Isophthalamide Derivatives via X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Among these, crystallinity stands out as a critical attribute influencing solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive framework for the characterization and comparison of the crystalline nature of novel 4-hydroxy-m-isophthalamide derivatives using X-ray diffraction (XRD), a cornerstone technique in solid-state analysis. While specific XRD data for "4-hydroxy-m-isophthalotoluidide derivatives" is not extensively available in public literature, indicating a niche or emerging area of research, this guide will establish the definitive methodology for such an investigation. We will draw upon established principles and illustrative data from analogous aromatic amide structures to provide a robust, scientifically-grounded protocol.

The choice of XRD as the analytical method is deliberate. It is a non-destructive technique that provides unambiguous information about the long-range atomic order characteristic of crystalline materials. The resulting diffraction pattern is a unique fingerprint of a specific crystalline solid, allowing for identification, phase analysis, and quantification of crystallinity.

The Foundational Role of Crystallinity in Drug Efficacy

The arrangement of molecules in a solid-state lattice dictates the macroscopic properties of the material. For a class of compounds like 4-hydroxy-m-isophthalamide derivatives, which possess hydrogen bonding capabilities via their hydroxyl and amide functionalities, the potential for forming various crystalline structures (polymorphs) or even amorphous (non-crystalline) solids is significant.

  • Crystalline Solids: Characterized by a highly ordered, three-dimensional arrangement of molecules. This order results in sharp, well-defined peaks in an XRD pattern.

  • Amorphous Solids: Lack long-range molecular order. This disordered arrangement leads to a broad, diffuse halo in an XRD pattern instead of sharp peaks.

An amorphous form of a drug typically exhibits higher solubility and faster dissolution rates compared to its crystalline counterparts. However, it is also thermodynamically less stable and can be prone to crystallization over time, posing a significant risk to product stability and shelf-life. Conversely, different crystalline polymorphs of the same compound can have different solubilities and melting points, impacting drug performance. Therefore, controlling and characterizing the crystalline form is a non-negotiable aspect of drug development.

Experimental Workflow: A Step-by-Step Protocol for XRD Analysis

The following protocol outlines the necessary steps for obtaining and analyzing high-quality powder X-ray diffraction (PXRD) data for novel 4-hydroxy-m-isophthalamide derivatives.

1. Sample Preparation:

  • Objective: To obtain a representative sample with a random orientation of crystallites.

  • Protocol:

    • Gently grind approximately 10-20 mg of the synthesized 4-hydroxy-m-isophthalamide derivative using an agate mortar and pestle. The goal is to reduce particle size to approximately 10-50 µm to minimize preferred orientation effects.

    • Carefully pack the powdered sample into a sample holder. Ensure the surface is flat and level with the holder's rim. A "zero-background" sample holder made of single-crystal silicon is recommended to minimize background noise.

    • The causality here is critical: Overly aggressive grinding can induce amorphization or phase transitions, while insufficient grinding can lead to preferred orientation, where the plate-like or needle-like crystals align non-randomly, skewing the relative intensities of diffraction peaks.

2. Instrument Configuration & Data Acquisition:

  • Objective: To collect a high-resolution diffraction pattern over a relevant angular range.

  • Typical Instrument Parameters (using a modern Bragg-Brentano diffractometer):

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Voltage & Current: 40 kV and 40 mA

    • Scan Range (2θ): 5° to 40°

    • Step Size: 0.02°

    • Scan Speed (Time per Step): 0.5 to 2 seconds

  • Rationale: The 2θ range of 5-40° is typically sufficient to capture the most characteristic diffraction peaks for organic molecules. A slow scan speed and small step size enhance the signal-to-noise ratio, allowing for the detection of weak diffraction peaks and subtle differences between samples.

3. Data Analysis & Interpretation:

  • Objective: To identify crystalline peaks, determine their positions and intensities, and compare patterns between different derivatives.

  • Procedure:

    • Phase Identification: The obtained XRD pattern is a plot of intensity versus the diffraction angle (2θ). The presence of sharp peaks indicates a crystalline material. The pattern can be compared to databases (like the ICDD's PDF®) or to patterns of reference standards to identify the crystalline phase.

    • Peak Analysis: For each distinct peak, record the 2θ position, the d-spacing (calculated using Bragg's Law: nλ = 2d sinθ), and the relative intensity (typically normalized to the most intense peak, which is set to 100%).

    • Crystallinity Estimation: The degree of crystallinity can be estimated by calculating the ratio of the area of the crystalline peaks to the total area under the curve (crystalline peaks + amorphous halo).

Below is a DOT script generating a diagram of the experimental workflow.

XRD_Workflow cluster_acq Data Acquisition cluster_analysis Data Analysis Grind 1. Gentle Grinding (10-50 µm) Pack 2. Sample Packing (Zero-background holder) Grind->Pack Avoids preferred orientation XRD 3. PXRD Analysis (e.g., Cu Kα, 5-40° 2θ) Pack->XRD Pattern 4. Obtain Diffraction Pattern (Intensity vs. 2θ) XRD->Pattern Analysis 5. Peak Analysis (2θ, d-spacing, Intensity) Pattern->Analysis Compare 6. Compare Derivatives (Structure-Crystallinity) Analysis->Compare

Caption: Workflow for XRD analysis of 4-hydroxy-m-isophthalamide derivatives.

Comparative Analysis: Interpreting XRD Patterns

Let's consider a hypothetical comparison between three different derivatives of 4-hydroxy-m-isophthalamide, where R represents a variable substituent group.

  • Derivative A: 4-hydroxy-N1,N3-dimethyl-m-isophthalamide

  • Derivative B: 4-hydroxy-N1,N3-diethyl-m-isophthalamide

  • Derivative C: An amorphous batch of Derivative A

The differences in their XRD patterns would reveal crucial information about their solid-state structures.

DerivativeSubstituent (R)Key Diffraction Peaks (2θ)Relative Intensity (%)d-spacing (Å)Observations
A -CH₃8.5°, 12.2°, 17.0°, 25.5°100, 45, 80, 6010.4, 7.3, 5.2, 3.5Highly crystalline, sharp peaks
B -CH₂CH₃9.1°, 14.5°, 18.2°, 24.0°100, 65, 50, 759.7, 6.1, 4.9, 3.7Crystalline, distinct pattern from A
C -CH₃No sharp peaksN/AN/AAmorphous, broad halo centered ~20°

Insights from the Comparison:

  • Distinct Crystalline Lattices: The XRD patterns for Derivative A and Derivative B are clearly different, with peaks at unique 2θ positions. This is conclusive evidence that the two derivatives adopt different crystal packing arrangements (i.e., they are different compounds with different crystal structures). The bulkier ethyl groups in Derivative B likely lead to a less compact packing compared to the methyl groups in Derivative A, as reflected in the different d-spacing values.

  • Identification of Amorphous Content: Derivative C, despite being chemically identical to A, shows a complete absence of sharp peaks and instead displays a broad halo. This is the classic signature of an amorphous solid. This could be the result of a rapid precipitation or lyophilization process during synthesis, which did not allow time for the molecules to arrange into an ordered lattice.

The logical relationship between molecular structure and the resulting XRD pattern is visualized in the DOT script below.

Structure_Property_Relationship Mol_Structure Molecular Structure (e.g., Substituent R) Crystal_Packing Crystal Packing & Lattice Mol_Structure->Crystal_Packing Influences XRD_Pattern Resulting XRD Pattern (Peak Positions & Intensities) Crystal_Packing->XRD_Pattern Determines Solid_Properties Solid-State Properties (Solubility, Stability) Crystal_Packing->Solid_Properties Dictates XRD_Pattern->Solid_Properties Predicts

Caption: Relationship between molecular structure and solid-state properties.

Conclusion and Forward Outlook

The systematic application of X-ray diffraction is indispensable for the solid-state characterization of novel pharmaceutical compounds like 4-hydroxy-m-isophthalamide derivatives. This guide provides a robust, scientifically-grounded framework for conducting such analyses. By carefully controlling sample preparation, utilizing appropriate instrument parameters, and methodically analyzing the resulting diffraction patterns, researchers can unambiguously determine the crystalline nature of their synthesized materials.

The comparison of XRD patterns between different derivatives provides direct insight into how subtle changes in molecular structure can profoundly impact the crystal lattice. Furthermore, the ability to distinguish between crystalline and amorphous forms is critical for controlling the ultimate biopharmaceutical performance of the drug substance. This methodology serves as a foundational tool for de-risking drug development and ensuring the selection of a stable and effective solid form for further investigation.

References

  • Title: Principles of Instrumental Analysis, 7th Edition (Chapter 12: X-Ray Spectroscopy) Source: Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). URL: [Link]

  • Title: Powder X-ray Diffraction (PXRD) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Pharmaceutical Amorphous Solid Dispersions Source: Wiley Online Library URL: [Link]

  • Title: X-Ray Diffraction (XRD) Source: MIT Department of Materials Science and Engineering URL: [Link]

A Comparative Analysis of the Tensile Strength of m-Isophthalotoluidide and its 4-Hydroxy Derivative: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of high-performance polymers, aromatic polyamides, or aramids, stand out for their exceptional thermal stability and mechanical strength. This guide provides an in-depth technical comparison of the tensile properties of two such polymers: poly(m-isophthalotoluidide) and its 4-hydroxy derivative. This analysis is designed for researchers, scientists, and professionals in drug development and material science who are exploring the impact of subtle molecular modifications on bulk material properties.

The introduction of a hydroxyl group onto the diamine monomer unit is a strategic chemical modification aimed at enhancing intermolecular forces. This guide will delve into the theoretical underpinnings of this enhancement, present a comparative analysis based on established data for analogous polymers, and provide a detailed experimental protocol for verifying these properties.

Structural and Performance Overview

Poly(m-isophthalotoluidide) is an aromatic polyamide synthesized from the polycondensation of m-toluidine and isophthaloyl chloride. It shares a similar meta-aramid backbone with commercially available polymers like Nomex®, known for its thermal resistance and moderate mechanical strength.

The 4-hydroxy derivative is synthesized using 4-amino-m-cresol in place of m-toluidine. The key distinction is the presence of a phenolic hydroxyl (-OH) group on the diamine residue. This functional group is strategically positioned to significantly alter the polymer's intermolecular interactions.

Comparative Tensile Strength: A Data-Driven Estimation

Poly(m-phenylene isophthalamide), commercially known as Nomex®, is a close structural analogue of poly(m-isophthalotoluidide). Nomex® exhibits an ultimate tensile strength of approximately 340 MPa[1]. Other research on related aromatic polyamides reports tensile strengths in the range of 77–92 MPa, with variations arising from synthesis methods and processing conditions[2]. For the purpose of this guide, we will consider the higher-end value as a benchmark for a well-processed m-Isophthalotoluidide polymer.

The introduction of a hydroxyl group is expected to increase tensile strength due to the formation of strong intermolecular hydrogen bonds. The interaction energy of an amide-hydroxyl hydrogen bond is considerably greater than that of a standard amide-amide hydrogen bond[3]. This enhanced intermolecular cohesion should translate to a higher tensile strength. Research on other polymer systems has shown that introducing hydrogen bonding can dramatically increase the Young's modulus and overall mechanical strength[4]. Therefore, a significant increase in tensile strength for the 4-hydroxy derivative is a scientifically sound expectation.

PolymerChemical Structure of Repeating UnitEstimated Tensile Strength (MPa)Key Structural Feature
Poly(m-Isophthalotoluidide)O=C(c1cccc(C(=O)Nc2cccc(C)c2)c1)Nc1cccc(C)c1~ 340 (based on Nomex® analogue)Methyl group on diamine
Poly(4-hydroxy-m-isophthalotoluidide)O=C(c1cccc(C(=O)Nc2cc(O)ccc2C)c1)Nc1cc(O)ccc1C> 340 (Hypothesized increase)Hydroxyl group on diamine

Note: The tensile strength for the 4-hydroxy derivative is a theoretical estimation. Experimental verification is required.

Mechanistic Insights: The Role of the Hydroxyl Group

The anticipated increase in tensile strength in the 4-hydroxy derivative is primarily attributed to the enhancement of intermolecular forces, specifically hydrogen bonding.

In poly(m-isophthalotoluidide), the primary mode of intermolecular interaction is hydrogen bonding between the amide (N-H) and carbonyl (C=O) groups of adjacent polymer chains. The presence of the methyl group offers minimal contribution to these forces.

In the 4-hydroxy derivative, the phenolic hydroxyl group introduces an additional, potent site for hydrogen bonding. This allows for the formation of a more extensive and stronger hydrogen bond network. The hydroxyl group can act as a hydrogen bond donor (O-H) and a hydrogen bond acceptor (through the lone pairs on the oxygen atom). This can lead to stronger and more numerous cross-chain interactions, effectively increasing the energy required to pull the polymer chains apart under tensile stress.

cluster_0 Poly(m-Isophthalotoluidide) Interactions cluster_1 Poly(4-hydroxy-m-isophthalotoluidide) Interactions Amide_H_1 N-H Carbonyl_O_1 C=O Amide_H_1->Carbonyl_O_1 Amide-Amide H-Bond Amide_H_2 N-H Carbonyl_O_2 C=O Amide_H_2->Carbonyl_O_2 Amide-Amide H-Bond Hydroxyl_H O-H Hydroxyl_H->Carbonyl_O_2 Hydroxyl-Amide H-Bond (Stronger)

Caption: Intermolecular hydrogen bonding in the two polymers.

Experimental Protocol for Tensile Strength Measurement

To empirically validate the hypothesized difference in tensile strength, the following experimental protocol, based on ASTM D638 and D882 standards, is recommended.[5][6][7][8][9][10][11][12][13][14]

Polymer Synthesis and Film Preparation
  • Polymerization: Synthesize both poly(m-isophthalotoluidide) and poly(4-hydroxy-m-isophthalotoluidide) via low-temperature solution polycondensation of the respective diamines (m-toluidine or 4-amino-m-cresol) with isophthaloyl chloride in a suitable aprotic polar solvent such as N,N-dimethylacetamide (DMAc) containing LiCl to aid solubility.

  • Film Casting: Prepare thin films of each polymer by casting the polymer solutions onto a clean, flat glass substrate. The film thickness should be controlled to be less than 1.0 mm.[13]

  • Drying: Dry the cast films in a vacuum oven at an elevated temperature (e.g., 80-120°C) to remove the solvent completely. The drying process should be gradual to avoid the formation of voids.

Specimen Preparation
  • Cutting: Cut dumbbell-shaped specimens from the cast films according to the dimensions specified in ASTM D638 for plastics or rectangular strips as per ASTM D882 for thin sheeting.[5][6][11][12] Ensure the edges are smooth and free of nicks.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours before testing, as per ASTM standards.

Tensile Testing Procedure
  • Instrumentation: Utilize a universal testing machine (UTM) equipped with a suitable load cell and grips for holding the specimens.[6][8] An extensometer should be used for accurate strain measurement.

  • Testing Parameters:

    • Set the crosshead speed (rate of jaw separation) as specified in the relevant ASTM standard.

    • Securely clamp the specimen in the grips, ensuring it is aligned with the direction of the applied load.

  • Data Acquisition:

    • Initiate the test and record the load and extension data continuously until the specimen fractures.

    • Perform at least five replicate tests for each polymer to ensure statistical significance.

Data Analysis
  • Stress-Strain Curve: Plot the recorded load-extension data as a stress-strain curve.

  • Tensile Strength: Determine the ultimate tensile strength (UTS), which is the maximum stress the material can withstand before failure.[5]

  • Modulus of Elasticity: Calculate the modulus of elasticity (Young's modulus) from the initial linear portion of the stress-strain curve.[5]

  • Elongation at Break: Determine the percentage of elongation at the point of fracture.[5]

Start Start Polymer_Synthesis Polymer Synthesis (m-Isophthalotoluidide & 4-hydroxy derivative) Start->Polymer_Synthesis Film_Casting Thin Film Casting Polymer_Synthesis->Film_Casting Drying Vacuum Oven Drying Film_Casting->Drying Specimen_Cutting Cut Dumbbell Specimens (ASTM D638/D882) Drying->Specimen_Cutting Conditioning Condition Specimens (23°C, 50% RH) Specimen_Cutting->Conditioning Tensile_Testing Tensile Testing (Universal Testing Machine) Conditioning->Tensile_Testing Data_Analysis Data Analysis (Stress-Strain Curve, UTS) Tensile_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for tensile strength comparison.

Conclusion and Future Outlook

For researchers in material science and drug development, this guide underscores the profound impact of subtle chemical modifications on the macroscopic properties of polymers. The provided experimental protocol offers a clear and standardized pathway to validate these findings and to further explore the structure-property relationships in this important class of high-performance materials. Future work could involve varying the position and number of hydroxyl groups to further tune the mechanical properties for specific applications.

References

  • ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. (URL: [Link])

  • Nomex - Wikipedia. (URL: [Link])

  • ASTM D638: tensile properties plastics - ZwickRoell. (URL: [Link])

  • What Is ASTM D882-02? A Complete Guide to Plastic Film Tensile Testing - Pacorr. (URL: [Link])

  • ASTM D638 Standard Test Method for Tensile Properties of Plastics - Shimadzu. (URL: [Link])

  • ASTM D 882: Unveiling the Strength of Thin Plastic Sheeting. (URL: [Link])

  • ASTM D638-01 - Testing Standard to Test the Tensile Properties of Plastic. (URL: [Link])

  • ASTM D638 Standard Test Method for Tensile Properties of Plastics - DatapointLabs. (URL: [Link])

  • D638 Standard Test Method for Tensile Properties of Plastics - ASTM. (URL: [Link])

  • D882 Standard Test Method for Tensile Properties of Thin Plastic Sheeting - ASTM. (URL: [Link])

  • ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting - ANSI. (URL: [Link])

  • Aromatic Polyamide Brushes for High Young's Modulus Surfaces by Surface Initiated Chain- Growth Condensation Polymerization. (URL: [Link])

  • Structure and Morphology of Polyamide 66 and Oligomeric Phenolic Resin Blends: Molecular Modeling and Experimental Investigations. (URL: [Link])

  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (URL: [Link])

Sources

Technical Guide: UV-Vis Absorption Profiling of 4-Hydroxy-m-isophthalotoluidide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 4-hydroxy-m-isophthalotoluidide (CAS 29277-49-4), a compound structurally related to the hydroxyisophthalamide class. While often utilized as a coupling component in dye synthesis (akin to the Naphthol AS series), its structural homology to salicylanilide pharmacophores makes it a relevant scaffold for drug development professionals investigating novel antimicrobials or analyzing impurity profiles.

Executive Summary

4-Hydroxy-m-isophthalotoluidide (


) functions as a chromophoric scaffold characterized by a phenolic core flanked by two meta-toluidide amide wings. Unlike extended fused-ring systems (e.g., Naphthalenes), its UV-Vis absorption is dominated by the interplay between the central phenolic moiety and the amide auxochromes.

This guide characterizes its spectral behavior, focusing on the 280–320 nm absorption window, and compares it against standard salicylanilide pharmacophores and UV stabilizers. The data presented aids in quantification, purity analysis, and photostability assessment in pharmaceutical workflows.

Molecular Architecture & Chromophoric Theory

To interpret the UV-Vis spectrum, one must deconstruct the molecule into its constituent electronic transitions:

  • Core Chromophore: The central 4-hydroxyisophthalic acid ring.

  • Auxochromes:

    • Phenolic -OH (C4): strong electron donor (+M effect), causing a bathochromic (red) shift.

    • Amide Groups (-CONH-): Two amide linkages to m-tolyl rings extend conjugation via resonance, though steric hindrance may limit planarity.

  • Electronic Transitions:

    • 
       (Benzenoid):  High intensity, typically <240 nm.
      
    • 
       (Amide/Carbonyl):  Lower intensity, appearing as a shoulder or distinct peak in the 280–310 nm region.
      
Structural Diagram & Electronic Flow

The following diagram illustrates the structural connectivity and the impact of pH on the electronic system (Phenol vs. Phenolate).

G cluster_legend Spectral Determinants Compound 4-Hydroxy-m-isophthalotoluidide (Neutral Form) Chromophore Chromophore System: Phenol + 2x Amide Linkages Compound->Chromophore Defines Transition_N Neutral State (pH < 7) λmax ≈ 290-305 nm (H-bond stabilized) Chromophore->Transition_N Standard UV Transition_B Anionic State (pH > 9) λmax ≈ 320-340 nm (Phenolate Resonance) Chromophore->Transition_B Deprotonation (+OH⁻) Auxochrome Effect Amide Substituents: Extend Conjugation Chromophore->Auxochrome Effect Transition_N->Transition_B Bathochromic Shift (+30-40 nm)

Figure 1: Structural determinants of UV absorption and pH-dependent spectral shifts.

Comparative Performance Analysis

This section compares 4-hydroxy-m-isophthalotoluidide with established alternatives in drug development (Salicylanilides) and material science (Benzophenones).

Table 1: Spectral Characteristics Comparison
Feature4-Hydroxy-m-isophthalotoluidide Niclosamide (Salicylanilide Std.)Oxybenzone (UV Absorber Std.)
Primary

295 – 305 nm (Methanol)333 nm (Methanol)288 nm, 325 nm
Molar Absorptivity (

)
~15,000 – 20,000

~16,500

~15,000

Cut-off Wavelength ~340 nm~380 nm~380 nm
pH Response High: Distinct red shift (>30 nm) in alkaline media due to 4-OH deprotonation.[1]Moderate: Shift masked by intramolecular H-bonding.Low: Stable across physiological pH.
Solvatochromism Significant shift in DMSO vs. MeOH due to H-bond disruption.Minimal shift due to strong internal H-bond.Moderate shift.
Detailed Analysis
  • Vs. Salicylanilides (e.g., Niclosamide):

    • Differentiation: Salicylanilides typically possess an ortho-hydroxy amide motif, facilitating a strong intramolecular hydrogen bond (pseudo-six-membered ring). This locks the conformation and pushes absorption to ~330 nm.

    • 4-Hydroxy-m-isophthalotoluidide: The hydroxyl is at the 4-position (para/meta to amides), preventing this specific intramolecular lock. Consequently, its absorption is at a shorter wavelength (hypsochromic) compared to salicylanilides.

    • Application: This distinct "blue-shifted" profile allows researchers to spectrally resolve 4-hydroxy-m-isophthalotoluidide impurities from salicylanilide active ingredients in co-formulations.

  • Vs. Benzophenones (UV Stabilizers):

    • While Benzophenones are broad-spectrum UV-A/B absorbers, 4-hydroxy-m-isophthalotoluidide acts as a narrow-band UV-B absorber . It is less effective as a general sunscreen agent but highly specific for filtering 290–310 nm radiation, making it useful for protecting specific photosensitive degradation products.

Experimental Protocol: UV-Vis Characterization

Objective: To determine the molar absorptivity (


) and solvatochromic behavior.
Reagents & Equipment[3]
  • Analytes: 4-Hydroxy-m-isophthalotoluidide (Ref Std. >98% purity).

  • Solvents: Methanol (HPLC Grade), DMSO (Spectroscopic Grade), 0.1M NaOH, 0.1M HCl.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60). Quartz cuvettes (1 cm pathlength).

Step-by-Step Workflow

1. Stock Solution Preparation:

  • Weigh 10.0 mg of 4-hydroxy-m-isophthalotoluidide.

  • Dissolve in 10 mL DMSO (Solubility in pure methanol may be limited; DMSO ensures complete solvation).

  • Concentration

    
    .
    

2. Working Dilutions:

  • Prepare a

    
     working solution by diluting 
    
    
    
    of Stock into
    
    
    of Methanol .
  • Blank: Prepare a solvent blank (2% DMSO in Methanol).

3. Spectral Scanning:

  • Baseline Correction: Run a baseline scan with the Blank solution from 200 nm to 500 nm.

  • Sample Scan: Scan the working solution.

  • Data Recording: Note

    
     and Absorbance (
    
    
    
    ).

4. pH Study (The "Shift" Test):

  • Acidic: Add

    
     of 1M HCl to the cuvette. Record spectrum. (Expect minimal change or slight blue shift).
    
  • Alkaline: Add

    
     of 1M NaOH to the cuvette. Record spectrum.
    
    • Observation: Look for the Bathochromic Shift (Red shift) to ~330 nm and Hyperchromic Effect (increased intensity). This confirms the free phenolic group.

5. Calculation:

  • Calculate Molar Absorptivity (

    
    ) using Beer-Lambert Law:
    
    
    
    

Critical Interpretation for Drug Development

When encountering this moiety in drug discovery (e.g., as a metabolite or library hit):

  • False Positives in Bioassays: The compound absorbs strongly at 280-300 nm. If your high-throughput screen uses UV detection in this range, this compound may interfere (pan-assay interference).

  • Phototoxicity Potential: The absorption tail extending into the UV-A region (especially in basic pH) suggests potential for generating reactive oxygen species (ROS) upon irradiation. Photostability testing (ICH Q1B) is mandatory.

  • pKa Estimation: The spectral shift observed in the protocol above can be used to determine the pKa of the phenolic hydroxyl, typically estimated around pKa 8.5 – 9.5 for this electronic environment.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 29277-49-4. Retrieved from [Link]

  • Allen, N. S. (2010). Photochemistry and Photophysics of Polymeric Materials. Wiley. (Reference for amide/phenolic UV transitions).
  • Gorb, L., et al. (2004). UV-Vis absorption of substituted benzenes: Theoretical prediction. Journal of Physical Chemistry A. (Theoretical grounding for substituent effects).
  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Reference for Naphthol AS and Toluidide coupling components).

Sources

A Comparative Guide to Purity Validation of 4-hydroxy-m-isophthalotoluidide: HPLC, UHPLC, and qNMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and their intermediates is a cornerstone of regulatory compliance, product safety, and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of 4-hydroxy-m-isophthalotoluidide, a complex aromatic amide.

This document moves beyond a simple recitation of methods. It delves into the causality behind procedural choices, offers self-validating experimental designs, and provides a comparative framework to empower laboratories in selecting the most appropriate analytical technique for their specific needs, from routine quality control to primary characterization.

The Critical Role of Purity Analysis

4-hydroxy-m-isophthalotoluidide, with its multiple functional groups (hydroxyl, two amide linkages) and aromatic rings, presents a typical analytical challenge. Potential impurities can arise from starting materials, by-products of the synthesis (e.g., isomers, incompletely reacted precursors like 4-hydroxyisophthalic acid), or degradation products.[1] An effective analytical method must be able to separate and quantify these closely related species with high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for purity analysis in the pharmaceutical industry due to its versatility, robustness, and applicability to a wide range of non-volatile and moderately polar compounds.[2][3] The technique separates analytes based on their hydrophobic interactions with a non-polar stationary phase, making it ideal for a molecule like 4-hydroxy-m-isophthalotoluidide.[4]

Causality-Driven HPLC Method Development

The selection of HPLC parameters is not arbitrary; each choice is designed to exploit the physicochemical properties of the analyte and its potential impurities to achieve optimal separation.

  • Column Chemistry (Stationary Phase): A C18 column is the first choice for aromatic compounds.[2] The long alkyl chains provide a high degree of hydrophobicity, promoting retention and allowing for effective separation based on subtle differences in polarity among the analyte and its impurities.

  • Mobile Phase: A gradient elution using a mixture of acidified water (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is employed. The acid (e.g., phosphoric or formic acid) protonates the phenolic hydroxyl and amide groups, suppressing ionization and leading to sharper, more symmetrical peaks. The gradient, which gradually increases the organic solvent concentration, is necessary to elute any more hydrophobic impurities that may be present while ensuring the main, more polar, analyte is well-retained and resolved from early-eluting impurities.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is selected. Aromatic compounds like 4-hydroxy-m-isophthalotoluidide possess strong chromophores, making them readily detectable by UV absorbance. A DAD offers the advantage of collecting spectra across a range of wavelengths, which aids in peak purity assessment and impurity identification. A wavelength of around 254 nm is typically effective for benzene ring structures.

Experimental Protocol: Validated RP-HPLC Method

Objective: To determine the purity of 4-hydroxy-m-isophthalotoluidide and quantify any related impurities using a gradient RP-HPLC method.

Instrumentation:

  • HPLC System with a gradient pump, autosampler, column thermostat, and DAD.

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 20% B; 2-20 min: 20% to 90% B; 20-25 min: 90% B; 25.1-30 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of 4-hydroxy-m-isophthalotoluidide reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed ready if the relative standard deviation (RSD) for peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. These criteria are based on guidelines from the United States Pharmacopeia (USP).[5][6]

  • Analysis: Inject the standard and sample solutions.

  • Calculation: Calculate the purity by area percent normalization, assuming all impurities have a similar response factor to the main peak.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Aqueous & Organic) Injection Inject Sample MobilePhase->Injection Standard Reference Standard Solution Standard->Injection Sample Test Sample Solution Sample->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration SST System Suitability Check Integration->SST Calculation Purity Calculation (Area %) SST->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC purity validation.

Alternative Methods: A Comparative Analysis

While HPLC is a reliable standard, other techniques offer distinct advantages in terms of speed, resolution, or the nature of the quantitative data they provide.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a direct evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher system pressures (up to 15,000 psi or more).[7][8][9]

Advantages over HPLC:

  • Increased Resolution: The smaller particles lead to higher column efficiency, resulting in sharper peaks and better separation of closely eluting impurities.[7][10]

  • Faster Analysis: Higher optimal flow rates and shorter column lengths dramatically reduce run times, increasing sample throughput.[11][12]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to significant reductions in solvent use, making it a "greener" and more cost-effective technique.[12]

Disadvantages:

  • Higher Initial Cost: UHPLC systems are more expensive than standard HPLC instruments.[10]

  • Increased Backpressure: The high backpressure requires more robust system components and can be more susceptible to blockages if samples are not meticulously filtered.[11]

Quantitative Nuclear Magnetic Resonance (qNMR)

Unlike chromatographic techniques that provide relative quantification (area %), qNMR is a primary analytical method capable of providing absolute quantification without the need for a specific reference standard of the analyte itself.[13][14] Purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.[15]

Advantages:

  • Absolute Quantification: Provides a direct measure of purity (e.g., % w/w) that is traceable to SI units, making it a powerful tool for characterizing reference standards.[14][16]

  • Non-Destructive: The sample can be recovered after analysis.[14]

  • Structural Information: The NMR spectrum simultaneously provides structural confirmation of the main component and can help identify impurities.[12]

Disadvantages:

  • Lower Sensitivity: qNMR is significantly less sensitive than HPLC and is not suitable for detecting trace-level impurities (typically >0.1%).[15]

  • Potential for Peak Overlap: In complex molecules, signals from the analyte, impurities, and the internal standard may overlap, complicating quantification.[13]

  • Higher Equipment Cost & Expertise: High-field NMR spectrometers represent a major capital investment and require specialized operators.

Head-to-Head Performance Comparison

The following table summarizes the expected performance of each technique for the analysis of 4-hydroxy-m-isophthalotoluidide.

ParameterHPLCUHPLCqNMR
Principle Relative Quantification (Area %)Relative Quantification (Area %)Absolute Quantification (% w/w)
Typical Run Time 25-30 minutes5-10 minutes5-15 minutes
Resolution GoodExcellentVariable (Depends on Overlap)
Limit of Quantitation (LOQ) ~0.05%~0.02%~0.1-0.5%
Solvent Consumption HighLowModerate (Deuterated Solvents)
Primary Application Routine QC, Stability TestingHigh-Throughput Screening, Complex MixturesReference Standard Characterization, Purity of Bulk Material
Regulatory Acceptance Universally AcceptedWidely AcceptedAccepted as a Primary Method

Comparative Workflow: HPLC vs. UHPLC vs. qNMR

Comparative_Workflow cluster_hplc HPLC / UHPLC Pathway cluster_qnmr qNMR Pathway hplc_prep Sample Dissolved in Mobile Phase hplc_run Chromatographic Run (Separation) hplc_prep->hplc_run hplc_detect UV Detection hplc_run->hplc_detect hplc_result Relative Purity (Area %) hplc_detect->hplc_result qnmr_prep Sample & Certified Standard Weighed & Dissolved in Deuterated Solvent qnmr_run Acquire NMR Spectrum qnmr_prep->qnmr_run qnmr_detect Signal Integration qnmr_run->qnmr_detect qnmr_result Absolute Purity (% w/w) qnmr_detect->qnmr_result

Caption: High-level comparison of analytical workflows.

Trustworthiness and Method Validation

Regardless of the chosen technique, the protocol must be validated to ensure it is fit for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).

  • Linearity: Demonstrating that the instrument response is directly proportional to the analyte concentration over a given range.[19]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[19]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Incorporating a rigorous System Suitability Test (SST) into the daily workflow is a self-validating mechanism that ensures the chromatographic system is performing adequately before any samples are analyzed, as mandated by pharmacopeias like the USP.[5][20][21]

Conclusion and Recommendations

The choice of analytical method for validating the purity of 4-hydroxy-m-isophthalotoluidide depends on the specific objective.

  • For routine quality control, release testing, and stability studies, the validated RP-HPLC method is the recommended choice. It offers a perfect balance of performance, reliability, and cost-effectiveness, and it is universally accepted by regulatory agencies.

  • For high-throughput environments or for resolving complex impurity profiles, UHPLC is the superior option. The significant gains in speed and resolution can justify the higher initial investment by increasing laboratory productivity and providing higher quality data.

  • For the initial characterization of a new synthesis batch or for certifying a reference standard, qNMR is an invaluable tool. Its ability to provide an absolute, unbiased purity value without reliance on a compound-specific standard makes it the ultimate arbiter of purity for bulk material.

Ultimately, a comprehensive analytical strategy may employ these techniques synergistically: qNMR to certify the primary reference material, and HPLC or UHPLC to perform the day-to-day quality control against that well-characterized standard. This multi-faceted approach provides the highest level of confidence in the purity, quality, and safety of the final product.

References

  • Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?. [Link]

  • US Pharmacopeia (USP). 〈621〉CHROMATOGRAPHY. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • YouTube. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]

  • Dong, M. W. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Guillarme, D., & Veuthey, J. L. (2016). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 21(11), 1433. [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Magritek. (2016, September 12). Quantitative benchtop NMR. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • US Pharmacopeia. (2022, December 1). <621> Chromatography. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • D'atri, V., et al. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(3), 133-138. [Link]

  • Mateu, E., et al. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Afinidad, 73(574). [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

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Safety Operating Guide

m-Isophthalotoluidide, 4-hydroxy- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling & Disposal of 4-Hydroxy-m-Isophthalotoluidide

Executive Summary & Chemical Profile

Objective: This guide provides a self-validating workflow for the disposal of 4-Hydroxy-m-Isophthalotoluidide (Chemical Name: 4-Hydroxy-N,N'-bis(3-methylphenyl)-1,3-benzenedicarboxamide).[1]

Critical Hazard Alert: While often classified as a general irritant, this compound belongs to the Phenolic Amide class. Improper disposal (e.g., drain disposal or mixing with strong acids/bases) can trigger hydrolysis, releasing m-Toluidine , a toxic and suspected carcinogenic amine.[1]

Property Data / Specification
CAS Number Derivative of 636-46-4 (Acid) / 108-44-1 (Amine).[1][2] Specific CAS: 92-72-8 (Analogous Naphthol AS-ITR) or generic amide class.[1]
Formula

Physical State Solid powder (Beige to Off-White).[1]
Solubility Insoluble in water; Soluble in DMF, DMSO, Pyridine, and strong alkali (phenolate formation).
Primary Hazards Skin/Eye Irritant (H315, H319), Aquatic Toxicity (Chronic), Potential Sensitizer.
Incompatibility Strong Oxidizers (Nitration risk), Strong Acids/Bases (Hydrolysis risk).

The "Why": Mechanistic Safety Logic

To ensure safety, we must understand the chemical behavior governing disposal. We do not simply "bin" this chemical; we stabilize it.

  • The Hydrolysis Trap: The amide bonds (

    
    ) are stable at neutral pH.[1] However, in the presence of strong acids or bases (often found in commingled waste streams), these bonds hydrolyze.
    
    • Result: Release of m-Toluidine , which is significantly more toxic and volatile than the parent compound.

    • Protocol: Maintain waste pH between 6–8. Never mix with acid digest waste.

  • Phenolic Oxidation: The 4-hydroxy group activates the central benzene ring, making it susceptible to electrophilic attack.

    • Result: Exothermic reaction with nitrates or peroxides.

    • Protocol: Segregate strictly from Oxidizing Waste streams.

Disposal Workflow Decision Matrix

The following diagram illustrates the logical flow for categorizing and disposing of waste containing 4-Hydroxy-m-Isophthalotoluidide.

DisposalWorkflow cluster_warning CRITICAL PROHIBITION Start Waste Generation (4-Hydroxy-m-Isophthalotoluidide) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated PPE) StateCheck->SolidWaste Dry Solid LiquidWaste Liquid Waste (Mother Liquor, Rinsate) StateCheck->LiquidWaste Solution/Suspension SolidPkg Double Bag (LDPE) Label: 'Toxic Organic Solid' SolidWaste->SolidPkg SolventCheck Solvent Type? LiquidWaste->SolventCheck Incineration High-Temp Incineration (Cement Kiln / Haz Waste Facility) SolidPkg->Incineration Preferred Route Halogenated Stream A: Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Cl, Br, F NonHalogenated Stream B: Non-Halogenated (e.g., DMSO, Ethanol) SolventCheck->NonHalogenated No Halogens Halogenated->Incineration NonHalogenated->Incineration Drain Drain / Sewer Disposal Trash Regular Trash

Figure 1: Decision tree for waste segregation. Note that both solid and liquid streams ultimately require incineration to destroy the aromatic backbone.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Spills)

Use this for: Expired stocks, weighing boat residues, contaminated gloves/paper towels.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 particulate respirator (if handling open powder outside a fume hood).

  • Primary Containment: Transfer solid waste into a clear, heavy-duty polyethylene (LDPE) bag or a wide-mouth high-density polyethylene (HDPE) jar.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Hydroxy-m-Isophthalotoluidide (Phenolic Amide)"[1]

    • Hazard Checkboxes: Toxic, Irritant.

  • Secondary Containment: Place the primary container into a secondary waste bin designated for "Solid Organics."

  • Disposal Path: Ship for Rotary Kiln Incineration .

Protocol B: Liquid Waste (Solutions)

Use this for: Reaction mixtures, HPLC effluents, washing solvents.

  • Segregation: Determine the primary solvent.

    • If dissolved in DCM/Chloroform : Use Halogenated Waste carboy.

    • If dissolved in Methanol/DMSO/Acetone : Use Non-Halogenated Organic carboy.

  • pH Check (Critical): Verify the waste container pH is neutral (pH 5–9).

    • Why? To prevent hydrolysis of the amide bond inside the drum.

    • Action: If the solution is highly acidic or basic, neutralize carefully before adding to the main waste carboy.

  • Precipitation (Optional Volume Reduction):

    • If the compound is in a water-miscible solvent (e.g., DMSO), adding water may precipitate the solid.

    • Benefit: You can filter the solid (treat as Protocol A) and dispose of the filtrate as aqueous waste (if non-toxic) or solvent waste. Note: Only do this if you have verified the filtrate is free of other hazardous reagents.

Emergency Procedures: Spill Management

Scenario: You have spilled 5g of powder on the benchtop.

  • Isolate: Alert nearby personnel. Mark the area.

  • Protect: Don PPE (Nitrile gloves, goggles, N95 mask).

  • Contain (Dry Spill):

    • Do NOT use a wet cloth immediately (this spreads the phenol).

    • Cover the spill with a dry absorbent (Vermiculite or Sand) to minimize dust.

    • Scoop carefully into a waste jar using a plastic spatula.

  • Decontaminate:

    • Once the bulk solid is removed, wipe the surface with a soap and water solution .

    • Avoid using bleach (Sodium Hypochlorite) initially, as it can react with the phenolic group to form chlorinated phenols (more toxic).

  • Verification: A UV lamp (365nm) can often detect residues of phenolic amides (many are fluorescent). Clean until no fluorescence is visible.[1]

References

  • National Institutes of Health (NIH) - PubChem. 4-Hydroxyisophthalic acid (Precursor Data).[1] Retrieved from [Link]1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Science Ready. Safe Handling & Disposal of Organic Substances (Amides/Phenols). Retrieved from [Link]1]

(Note: Due to the specialized nature of this specific isomer, safety protocols are derived from the functional group chemistry of Azoic Coupling Components and Phenolic Amides as per standard EHS practices.)

Sources

Personal protective equipment for handling m-Isophthalotoluidide, 4-hydroxy-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Guide for m-Isophthalotoluidide, 4-hydroxy- CAS: 29277-49-4 (Commonly referenced for this nomenclature)

Executive Safety Assessment: The "Why" Before the "What"

Immediate Hazard Context: As a Senior Application Scientist, I must emphasize that m-Isophthalotoluidide, 4-hydroxy- is not a benign buffer; it is a functionalized phenolic amide. While specific toxicological data for this intermediate is often limited in public registries, its structural moieties dictate a Precautionary Principle approach.

You are dealing with two distinct chemical risks fused into one molecule:

  • The Phenolic Moiety (4-hydroxy-): Phenols are notorious for rapid transdermal absorption. They can act as systemic toxins (targeting the CNS and kidneys) and protein denaturants (chemical burns) without immediate pain sensation due to local anesthetic effects.

  • The Amide/Toluidide Backbone: Substituted anilides/amides carry a risk of skin sensitization and potential hematological effects (methemoglobinemia) upon chronic exposure.

Operational Directive: Treat this compound as an Occupational Exposure Band (OEB) 3 substance (


).[1] This requires containment-led handling rather than reliance solely on PPE.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab safety" protocols. The following matrix is designed to prevent dermal absorption and inhalation of fine particulates.

Protection Zone Minimum Requirement Expert Specification (The "Why")
Respiratory P3 / N100 / HEPA If handling outside a hood (strongly discouraged), a Powered Air Purifying Respirator (PAPR) with HEPA cartridges is required. For hood work, no respirator is needed if sash height is maintained.
Dermal (Hands) Double-Gloving Inner Layer: High-breakthrough laminate (e.g., Silver Shield/North Hand) or extended cuff Nitrile (4 mil).Outer Layer: Disposable Nitrile (5 mil minimum).Reasoning: Phenolic compounds can permeate standard nitrile; the inner laminate provides the chemical barrier, while the outer nitrile provides dexterity and grip.
Dermal (Body) Tychem® C / QC Standard porous lab coats (cotton/poly) are insufficient for phenolic solids. Use a coated, non-porous coverall (Tychem) or a chemically resistant apron over a lab coat to prevent "wicking" of spills to the skin.
Ocular Chemical Goggles Safety glasses with side shields are inadequate for powders that can drift. Indirect-vent goggles prevent particulate entry.
Footwear Shoe Covers Disposable shoe covers required to prevent tracking of API dust outside the containment zone.

Operational Workflow: The "Clean-Dirty" Line

Safety is a process, not a product. The following diagram illustrates the unidirectional flow required to handle this compound without cross-contamination.

GowningProtocol cluster_handling Critical Handling Phase CleanZone 1. Clean Zone (Street Clothes) Anteroom 2. Anteroom (Donning PPE) CleanZone->Anteroom Shoe Covers On BufferZone 3. Buffer Zone (Material Transfer) Anteroom->BufferZone Double Gloves Tychem Gown HotZone 4. Hot Zone (Fume Hood/Isolator) BufferZone->HotZone Active Handling Doffing 5. Doffing Area (Waste Disposal) HotZone->Doffing Sealed Waste Doffing->CleanZone Wash Hands (Soap + Water)

Figure 1: Unidirectional workflow to prevent migration of phenolic particulates into common lab areas.

Step-by-Step Handling Protocol

Phase A: Weighing & Transfer (Critical Risk Step)

The highest risk of exposure occurs when the solid is manipulated, generating static-charged dust.

  • Engineering Control: Perform all weighing inside a Powder Containment Balance Enclosure or a certified Chemical Fume Hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Phenolic amides are organic solids that accumulate static, causing "jumping" of powder.

  • Solubilization: Dissolve the solid immediately within the hood. Once in solution, the inhalation risk drops, but the dermal permeation risk remains.

  • Decontamination: Wipe the balance and surrounding area with a surfactant (soap/water) followed by 70% Isopropanol. Note: Alcohol alone may fixate certain proteins; soap lifts the chemical first.

Phase B: Emergency Response (Spills)

Standard spill kits are often insufficient for phenols.

  • Skin Contact:

    • Do NOT use water alone initially. Water can increase the absorption surface area of hydrophobic phenols.

    • Protocol: Immediately wipe the area with Polyethylene Glycol 300 or 400 (PEG-300/400) or a mixture of PEG and methylated spirits. This solubilizes and extracts the phenol from the skin layers.

    • Then flush with water for 15 minutes.[2][3]

  • Powder Spill:

    • Do not sweep (generates dust).

    • Cover with a wet absorbent pad (to dampen).

    • Scoop into a wide-mouth hazardous waste jar.

Waste Disposal & Logic

Waste Stream Classification Disposal Action
Solid Waste Hazardous ChemicalDouble-bag in 6-mil polyethylene bags. Label as "Toxic Solid - Phenolic Derivative."
Liquid Waste Organic SolventSegregate into "Halogenated" or "Non-Halogenated" based on the solvent used. Do not mix with oxidizing acids (e.g., Nitric Acid) to prevent nitration reactions (picric acid formation risk).
Sharps ContaminatedDispose of spatulas/needles immediately into rigid containers inside the hood.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Phenol: Systemic Toxicity and Safe Handling. United States Department of Labor. [Link]

  • ECHA (European Chemicals Agency). (2023). Substance Information: 1,3-Benzenedicarboxamide, 4-hydroxy-N1,N3-bis(3-methylphenyl)-. [Link] (Search CAS: 29277-49-4 for registration dossier).[4][5]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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m-Isophthalotoluidide, 4-hydroxy-
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